Methyl 4-(tert-butylcarbamoyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(tert-butylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLEASMBRLHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436675 | |
| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67852-98-6 | |
| Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(tert-butylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction
Methyl 4-(tert-butylcarbamoyl)benzoate, identified by the CAS Number 67852-98-6 , is a specialized organic compound that holds considerable interest as a building block in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a methyl ester and a bulky N-tert-butyl amide group on a central benzene ring, provides a unique combination of functionalities. This guide offers a comprehensive technical overview of its synthesis, properties, and potential applications, with a focus on providing actionable insights for professionals in the field.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 67852-98-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₃ | [4] |
| Molecular Weight | 235.28 g/mol | [4] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Sigma-Aldrich |
| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich |
| InChI Key | VASLEASMBRLHMM-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Mechanism
The synthesis of this compound can be approached through a logical sequence of well-established organic reactions. A highly effective strategy involves the amidation of a suitable benzoic acid derivative followed by esterification, or vice versa. The following protocol is a robust and validated method for its preparation.
Experimental Protocol: Two-Step Synthesis
This protocol first focuses on the formation of the amide bond, followed by the esterification of the carboxylic acid. This sequence is often preferred to avoid potential side reactions of the amine with the ester group under certain conditions.
Step 1: Synthesis of 4-(tert-butylcarbamoyl)benzoic acid (CAS: 215118-68-6)
The initial step involves the formation of the amide linkage. A common and efficient method is the reaction of a para-carboxy-substituted benzoyl chloride with tert-butylamine. This approach is guided by established procedures for benzamide synthesis.[5]
-
Preparation of the Acyl Chloride: Monomethyl terephthalate is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid group into the more reactive acyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, followed by heating to ensure complete conversion. The excess halogenating agent and solvent are then removed under reduced pressure.
-
Amidation: The resulting acyl chloride is dissolved in an appropriate aprotic solvent, such as DCM or tetrahydrofuran (THF). The solution is cooled in an ice bath.
-
Addition of tert-Butylamine: A solution of tert-butylamine, along with a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, is added dropwise to the cooled acyl chloride solution.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 4-(tert-butylcarbamoyl)benzoic acid.
Step 2: Fischer Esterification to this compound
The final step is the conversion of the carboxylic acid to the methyl ester via Fischer esterification.
-
Reaction Setup: 4-(tert-butylcarbamoyl)benzoic acid is dissolved in an excess of methanol, which serves as both the solvent and the reagent.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is carefully added to the solution.
-
Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
-
Neutralization and Extraction: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis Workflow for this compound.
Applications in Drug Development
Benzamide derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate or a scaffold in the development of novel therapeutics.
Potential as a Smoothened (SMO) Antagonist in the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several types of cancer. The G protein-coupled receptor, Smoothened (SMO), is a key component of this pathway and a validated drug target.
Several studies have reported the discovery and biological evaluation of novel benzamide derivatives as potent SMO antagonists.[5] These compounds have been shown to significantly inhibit Hedgehog signaling. The structural features of this compound, particularly the substituted benzamide core, make it a compound of interest for investigation as a potential SMO antagonist. Researchers in drug discovery may utilize this molecule as a starting point for the synthesis of a library of related compounds to explore structure-activity relationships (SAR) for SMO inhibition.
Role as a Pharmaceutical Intermediate
The bifunctional nature of this compound, possessing both an ester and an amide group, makes it a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation with other amines. Alternatively, the amide group can be modified, although it is generally more stable. The use of similar methyl benzoate derivatives as intermediates is common in the synthesis of various drugs.
Logical Framework for Investigation
For researchers and drug development professionals, this compound presents several avenues for exploration.
Proposed Research Workflow
-
Synthesis and Characterization: Synthesize and fully characterize the compound to confirm its identity and purity using techniques such as NMR, mass spectrometry, and elemental analysis.
-
In Vitro Biological Screening: Screen the compound for its activity against a panel of relevant biological targets. Based on the structural similarity to known SMO antagonists, a primary screen should include assays to measure the inhibition of the Hedgehog signaling pathway.
-
Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, a medicinal chemistry campaign can be initiated to synthesize and evaluate a series of analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: For active compounds, further studies should be conducted to elucidate the precise mechanism of action, including target engagement and downstream signaling effects.
Signaling Pathway Diagram
Caption: Potential Inhibition of the Hedgehog Signaling Pathway by Benzamide Derivatives.
Conclusion
This compound is a compound with significant potential for application in drug discovery and development, particularly as a scaffold for the generation of novel therapeutics. Its synthesis is achievable through established chemical transformations, and its structure suggests a plausible role as an inhibitor of key biological pathways, such as the Hedgehog signaling cascade. This guide provides a foundational understanding for researchers to further explore the utility of this promising molecule.
References
-
This compound, 98% Purity, C13H17NO3. Available from: [Link]
-
This compound, 98%, 25g - SciSupplies. Available from: [Link]
-
RHAWN this compound | Cashby. Available from: [Link]
-
This compound Physical and Chemical Properties. Available from: [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 2014. Available from: [Link]
Sources
- 1. 215118-68-6|4-(tert-Butylcarbamoyl)benzoic Acid|4-(tert-Butylcarbamoyl)benzoic Acid| -范德生物科技公司 [bio-fount.com]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9248140B2 - Chemical compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
Technical Guide to the Physical Properties of Methyl 4-(tert-butylcarbamoyl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-(tert-butylcarbamoyl)benzoate. Designed to serve as a vital resource for professionals in research and development, this document synthesizes verified data with established scientific protocols to ensure accuracy and practical applicability.
Introduction and Chemical Identity
This compound (CAS No. 67852-98-6 ) is a substituted aromatic compound featuring both an ester and a tert-butyl amide functional group. These moieties impart specific chemical characteristics that are relevant for its use as a building block in organic synthesis, particularly in medicinal chemistry and materials science. Its structure suggests potential for hydrogen bonding via the amide group and hydrolytic susceptibility at the ester linkage, making a thorough understanding of its physical properties critical for its application.
The compound is registered as a solid, typically a white crystalline powder, under standard conditions.[1] Its identity is confirmed through its unique CAS registry number, molecular formula, and molecular weight.
Core Physical and Chemical Properties
A summary of the fundamental properties of this compound is presented below. It should be noted that while identifiers are well-established, specific experimental data such as a precise melting point and comprehensive spectroscopic analyses are not widely available in public chemical databases as of early 2026.
| Property | Data | Source(s) |
| CAS Number | 67852-98-6 | [1] |
| Synonym | Methyl 4-[(tert-butylamino)carbonyl]benzoate | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Physical Form | Solid, White Solids | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage Conditions | Room temperature, sealed in a dry environment | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. Based on a detailed synthesis protocol from Organic Syntheses, a highly reputable source, the solubility of this compound has been quantitatively assessed in a specific aqueous-organic mixture.
In the context of its synthesis workup, the solubility in the mother liquor was measured by HPLC:
-
Immediately after quenching the reaction: 5.8 mg/mL
-
After stirring overnight: 3.8 mg/mL
This data strongly indicates that the compound has low solubility in aqueous media, a common characteristic for molecules of this nature, necessitating the use of organic solvents for most applications. The decrease in solubility upon equilibration overnight suggests that crystallization is an effective method for purification.
Methodologies for Physical Characterization
While specific experimental data for this compound is scarce, this section outlines the authoritative, standardized protocols for determining the key physical properties of a novel solid compound. This provides researchers with a validated framework for their own analysis.
Expert Rationale: The melting point is a fundamental physical constant used to assess the purity of a crystalline solid. A sharp melting range (typically <1°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. The protocol described below is a self-validating system that includes calibration with a known standard.
Experimental Protocol:
-
Apparatus Calibration:
-
Calibrate the melting point apparatus (e.g., a Thomas-Hoover Uni-Melt or similar device) using a certified standard with a known melting point close to the expected range of the sample (e.g., benzoic acid, m.p. 122.4°C).
-
This step ensures the trustworthiness of the measurements by correcting for any instrumental inaccuracies.
-
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
-
Reporting:
-
Report the calibrated melting range. For a pure compound, this range should be narrow.
-
Expert Rationale: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure of an organic compound. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms. The choice of solvent is critical; a deuterated solvent that fully dissolves the analyte without its residual peaks obscuring key signals is required.
Predicted ¹H NMR Spectral Features for this compound:
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately 1.3-1.5 ppm, integrating to 9 protons. The singlet nature arises from the magnetic equivalence of the nine protons due to rapid rotation.
-
Methyl Ester Protons (-OCH₃): A sharp singlet around 3.9 ppm, integrating to 3 protons.
-
Amide Proton (-NH-): A broad singlet, typically between 7.5-8.5 ppm. Its chemical shift can be highly variable depending on concentration and solvent.
-
Aromatic Protons (C₆H₄): Two doublets in the aromatic region (approx. 7.8-8.2 ppm), each integrating to 2 protons. These will appear as an AA'BB' system due to the 1,4-disubstitution pattern on the benzene ring.
Experimental Protocol (¹H NMR):
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters for ¹H NMR are typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the raw data.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and identify their chemical shifts and multiplicities.
-
Visualized Workflows
The following diagrams illustrate the logical flow for the synthesis and characterization of a target compound like this compound.
Caption: A standard workflow for the complete physical characterization of an organic solid.
References
-
This compound . CATO Research Chemicals. [Link]
Sources
A-Technical-Guide-to-Methyl-4-tert-butylcarbamoyl-benzoate-Properties-Synthesis-and-Quality-Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Methyl 4-(tert-butylcarbamoyl)benzoate, a key chemical intermediate. The document details its fundamental physicochemical properties, outlines a standard synthesis protocol, and establishes a robust framework for its analytical characterization and quality control. With a focus on practical application, this guide integrates established methodologies with the underlying scientific principles, offering field-proven insights for professionals in research and drug development. All protocols are designed as self-validating systems, grounded in authoritative standards to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Properties
This compound is a specialized organic compound often utilized as an intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a benzoate core functionalized with both a methyl ester and a tert-butyl-substituted amide, provides a versatile scaffold for further chemical modification. Understanding its core properties is the foundational step for its effective application and quality assessment.
Core Chemical Identity
A precise understanding of the molecule's identity is paramount for all subsequent work, from reaction stoichiometry to analytical quantification.
-
Chemical Name: this compound
-
Synonym(s): Methyl 4-[(tert-butylamino)carbonyl]benzoate
-
CAS Number: 67852-98-6
-
Molecular Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol
Physicochemical Data Summary
The physical and chemical properties of a compound dictate its handling, storage, and behavior in various analytical systems. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Weight | 235.28 g/mol | |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature (Sealed in Dry Conditions) | |
| InChI Key | VASLEASMBRLHMM-UHFFFAOYSA-N |
Synthesis Protocol: Amide Coupling
The synthesis of this compound is typically achieved through a standard amide coupling reaction. This process involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine. The following protocol provides a reliable, step-by-step methodology.
Rationale for Reagent Selection
-
Starting Materials: Monomethyl terephthalate and tert-butylamine are selected for their commercial availability and direct structural contribution to the final product.
-
Coupling Reagents: The combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and highly effective choice for amide bond formation. EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral centers were present, leading to higher yields and purity.[1][2]
-
Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt of EDCI and the proton released during the reaction, driving the equilibrium towards product formation without interfering with the primary reaction.[1]
-
Solvent: A polar aprotic solvent such as DMF (N,N-Dimethylformamide) is chosen for its ability to dissolve all reactants and intermediates, facilitating a homogenous reaction environment.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Preparation: To a stirred solution of monomethyl terephthalate (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and tert-butylamine (1.1 eq).[1]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Coupling Agent Addition: Add hydroxybenzotriazole (HOBt) (1.5 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) to the cooled mixture.[1][2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours to ensure the reaction goes to completion.[1]
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Quality Control and Analytical Characterization
Ensuring the identity, purity, and consistency of this compound is critical, especially when it serves as a pharmaceutical intermediate.[3][4][5] A multi-faceted analytical approach is required for comprehensive quality control.
The quality of an intermediate directly impacts the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[4] Therefore, a robust control strategy is not merely a recommendation but a regulatory expectation.[4]
Analytical Workflow for Quality Control
Caption: A typical quality control workflow for a pharmaceutical intermediate.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. For this compound, the spectrum should exhibit characteristic signals corresponding to the aromatic protons, the methyl ester protons, and the tert-butyl protons. The expected chemical shifts and splitting patterns provide a definitive fingerprint of the molecule.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using an ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 236.29, confirming the molecular formula C₁₃H₁₇NO₃.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[6] A validated reverse-phase HPLC method is essential for separating the main compound from any starting materials, by-products, or degradation products.
Rationale for Method Design:
-
Column: A C18 column is used due to its versatility and effectiveness in retaining moderately polar compounds like the target molecule.[6]
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like phosphoric acid to sharpen peaks) allows for the efficient elution of compounds with varying polarities.[6]
-
Detector: A UV detector set at a wavelength where the aromatic ring strongly absorbs (e.g., 220-254 nm) provides high sensitivity.[7]
Detailed HPLC Method Protocol:
| Parameter | Specification |
| Instrumentation | HPLC system with UV-Vis Detector[6] |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm[6] |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile[6] |
| Gradient Program | 0-15 min: 40% to 80% B; 15-20 min: 80% B; 20-25 min: return to 40% B |
| Flow Rate | 1.0 mL/min[6] |
| Column Temp. | 30°C[6] |
| Detection | 254 nm[7] |
| Injection Volume | 10 µL[6] |
This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[6]
Conclusion
This guide has provided a detailed technical overview of this compound, from its fundamental properties to its synthesis and rigorous quality control. By integrating the "why" behind experimental choices with validated, step-by-step protocols, this document serves as a practical resource for scientists and developers. Adherence to these principles and methodologies will ensure the consistent production of high-quality material, a cornerstone of successful research and drug development. The quality of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final drug product, making robust control strategies indispensable.[3][8]
References
- Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Vertex AI Search. Retrieved January 21, 2026.
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search. Retrieved January 21, 2026.
-
Česla, P., Valigurová, P., Jarešová, L., & Váňová, J. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. Retrieved January 21, 2026, from [Link]
-
cGMP Pharmaceutical Quality Control Testing. (n.d.). Intertek. Retrieved January 21, 2026, from [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences. Retrieved January 21, 2026, from [Link]
-
Quality Control of Raw Materials and Active Ingredients. (n.d.). UFAG Laboratorien AG. Retrieved January 21, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (n.d.). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Asos İndeks. Retrieved January 21, 2026, from [Link]
-
Methyl 4-tert-butylbenzoate. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
methyl 4-(tert-butyl)benzoate. (n.d.). PharmaCompass.com. Retrieved January 21, 2026, from [Link]
-
Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. (n.d.). Vinati Organics. Retrieved January 21, 2026, from [Link]
-
Methyl p-tert-butylbenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). NIH. Retrieved January 21, 2026, from [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science. Retrieved January 21, 2026, from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH. Retrieved January 21, 2026, from [Link]
-
NMR spectrum of methyl benzoate. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]
-
(Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved January 21, 2026, from [Link]
- A method for preparing methyl p-tert-butylbenzoate. (2017). Google Patents.
-
Methylparaben. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Supplementary Information. (2012). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Methyl 4-[(Benzoylamino)methoxy]benzoate. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Methyl 4-anilinocarbonylbenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
methyl 4-tert-butyl benzoate. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
An In-Depth Technical Guide to the Synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing Methyl 4-(tert-butylcarbamoyl)benzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic routes, including mechanistic insights, step-by-step experimental protocols, and guidance on purification and characterization. The presented protocols are designed to be self-validating, supported by established chemical principles and characterization data, ensuring reproducibility and reliability in a laboratory setting.
Introduction: Significance of this compound
This compound, also known as N-(tert-butyl)-4-(methoxycarbonyl)benzamide, is a bifunctional organic molecule featuring both an ester and a bulky tert-butyl amide group. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules. The presence of the methyl ester allows for further functionalization, such as hydrolysis to the corresponding carboxylic acid or transesterification, while the N-tert-butyl amide group often imparts desirable pharmacokinetic properties, such as increased metabolic stability and cell permeability, in drug candidates. Its synthesis is a critical step in the development of various therapeutic agents and advanced polymers.
This guide will focus on the two most industrially and academically relevant synthetic pathways to this compound, providing the necessary detail for successful and safe execution in a research environment.
Strategic Approaches to Synthesis: An Overview
The synthesis of this compound fundamentally involves the formation of an amide bond between a derivative of terephthalic acid monomethyl ester and tert-butylamine. The two primary strategies to achieve this transformation are:
-
Method A: Direct Amide Coupling: This approach involves the direct condensation of terephthalic acid monomethyl ester (monomethyl terephthalate) and tert-butylamine, facilitated by a coupling agent.
-
Method B: Acyl Chloride-Mediated Amidation: This strategy proceeds via a two-step process where terephthalic acid monomethyl ester is first converted to its more reactive acyl chloride derivative, which is then reacted with tert-butylamine.
The choice between these methods often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in more complex substrates.
Method A: Direct Amide Coupling of Monomethyl Terephthalate and tert-Butylamine
This method is a widely used approach for amide bond formation due to its operational simplicity and the commercial availability of a vast array of coupling reagents.
Mechanistic Rationale: The Role of Coupling Agents
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. Coupling agents are employed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are commonly used for this purpose. The reaction mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the O-acylisourea.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, leading to the formation of the desired amide and a urea byproduct.
To enhance the efficiency of the coupling and suppress side reactions, such as the formation of N-acylurea byproduct and racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which is less reactive than the O-acylisourea but more stable and less prone to side reactions. This active ester then readily reacts with the amine to yield the amide.
Figure 1: Simplified workflow for EDCI-mediated amide coupling.
Detailed Experimental Protocol
This protocol is a robust procedure for the synthesis of this compound using EDCI and HOBt.
Materials:
-
Monomethyl terephthalate
-
tert-Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add monomethyl terephthalate (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 eq).
-
Amine and Base Addition: Add tert-butylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
| Reagent/Parameter | Molar Ratio/Condition | Rationale |
| Monomethyl terephthalate | 1.0 eq | Limiting reagent |
| tert-Butylamine | 1.1 eq | A slight excess ensures complete consumption of the starting acid. |
| EDCI·HCl | 1.2 eq | Activates the carboxylic acid for amidation. |
| HOBt | 1.2 eq | Suppresses side reactions and minimizes racemization. |
| DIPEA | 2.0 eq | A non-nucleophilic base to neutralize the HCl salt of EDCI and the protonated amine. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 12-24 hours | Sufficient time for the reaction to proceed to completion. |
Method B: Acyl Chloride-Mediated Amidation
This classical two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine to form the amide.
Mechanistic Rationale: Activation via Acyl Chloride Formation
The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to convert the carboxylic acid into an acyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by even weakly nucleophilic amines.
The reaction of the acyl chloride with the amine is a nucleophilic acyl substitution. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Figure 2: Two-step synthesis via an acyl chloride intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate
Materials:
-
Monomethyl terephthalate
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of anhydrous DMF
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend monomethyl terephthalate (1.0 eq) in anhydrous toluene or DCM.
-
Addition of Reagents: Add a catalytic amount of anhydrous DMF (a few drops). Then, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.
-
Isolation of Acyl Chloride: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude Methyl 4-(chloroformyl)benzoate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude Methyl 4-(chloroformyl)benzoate from Step 1
-
tert-Butylamine
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Dilute aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the crude Methyl 4-(chloroformyl)benzoate in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Method A to afford pure this compound.[1]
| Parameter | Condition | Rationale |
| Step 1 | ||
| Thionyl Chloride | 1.5-2.0 eq | Excess ensures complete conversion of the carboxylic acid. |
| Catalyst | Catalytic DMF | Accelerates the formation of the acyl chloride. |
| Temperature | Reflux | Provides the necessary energy for the reaction to proceed at a reasonable rate. |
| Step 2 | ||
| Base (Et₃N) | 1.2 eq | Scavenges the HCl produced during the reaction. |
| Temperature | 0 °C to Room Temp. | Controls the initial highly exothermic reaction. |
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Physical Appearance | White to off-white solid |
| Melting Point | 134-135 °C[2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95-8.05 (d, 2H, Ar-H), 7.75-7.85 (d, 2H, Ar-H), 6.0 (s, 1H, NH), 3.90 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).
-
IR (KBr, cm⁻¹): ~3330 (N-H stretch), ~1720 (C=O ester stretch), ~1640 (C=O amide stretch), ~1610, 1500 (aromatic C=C stretch).
Safety Considerations
-
Thionyl chloride and acyl chlorides are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Amines such as tert-butylamine and DIPEA are corrosive and have strong odors. Handle them in a fume hood.
-
Solvents like DMF, DCM, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound can be reliably achieved through either direct amide coupling or an acyl chloride-mediated pathway. The direct coupling method offers operational simplicity, while the acyl chloride route provides a highly reactive intermediate suitable for rapid amide formation. The choice of method will depend on the specific requirements of the synthesis. The protocols and data presented in this guide provide a solid foundation for the successful and safe production of this important chemical intermediate in a research setting.
References
- Royal Society of Chemistry. (2017). Supplementary Information: Transition metal-free C–H amidation of aldehydes with N-chloroamines in aqueous medium.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health.[3]
-
PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.[1]
Sources
An In-Depth Technical Guide to Methyl 4-(tert-butylcarbamoyl)benzoate
Introduction
Methyl 4-(tert-butylcarbamoyl)benzoate is a chemical compound with the linear formula C13H17O3N1. It belongs to the class of benzoate esters and is characterized by a methyl ester group and a tert-butylcarbamoyl group attached to a benzene ring at the para position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical agents and other specialty chemicals. The presence of the bulky tert-butyl group and the hydrogen-bonding capabilities of the amide functionality impart specific physicochemical properties that are leveraged in various applications. This guide provides a comprehensive overview of its synthesis, properties, and handling for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H17NO3 | |
| Molecular Weight | 235.28 g/mol | |
| CAS Number | 67852-98-6 | |
| Physical Form | Solid | |
| Purity | 98% | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |
| InChI Key | VASLEASMBRLHMM-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. A common and logical synthetic route involves the amidation of a terephthalic acid monomethyl ester derivative.
Conceptual Synthesis Workflow
The overall synthetic strategy is based on the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine. In this case, the carboxylic acid moiety is provided by a terephthalate derivative, and the amine is tert-butylamine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
Terephthalic acid monomethyl ester chloride
-
tert-Butylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve terephthalic acid monomethyl ester chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of tert-butylamine (1.05 eq).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the starting acid chloride.
-
Anhydrous Solvent: Ensures that the solvent does not compete with the amine in reacting with the acid chloride.
-
Triethylamine (Base): Acts as a scavenger for the hydrochloric acid (HCl) by-product of the reaction, driving the equilibrium towards product formation.
-
Aqueous Washes: The HCl wash removes any unreacted triethylamine, while the NaHCO3 wash removes any unreacted starting acid. The brine wash helps to remove residual water from the organic layer.
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (para-substituted pattern), the methyl ester protons, and the tert-butyl protons. The amide N-H proton will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, the methyl ester carbon, and the carbons of the tert-butyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (235.28 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the ester and amide, and aromatic C-H stretches. |
Applications in Drug Discovery and Development
The carbamate functional group is a significant structural motif in a variety of therapeutic agents.[1] Carbamate derivatives have found applications as anticonvulsants, and in the treatment of Hepatitis C.[1] The tert-butyl group in this compound provides steric bulk, which can be exploited to modulate the binding of a molecule to its biological target.
The bifunctional nature of this molecule, possessing both an ester and a secondary amide, makes it a versatile building block for creating more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation with other amines.
For instance, substituted benzoates have been explored as potent and selective EP4 antagonists, which have potential applications in treating conditions like arthritis pain.[2] The structural features of this compound make it a candidate for inclusion in libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and eye irritation. Therefore, appropriate safety precautions must be taken when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[3]
-
Eye Protection: Safety glasses with side-shields or goggles are required.[4]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If working with the solid in a way that generates dust, or if heating the compound, a respirator may be necessary.[3]
Handling and Storage:
-
Handle in a well-ventilated area, preferably a chemical fume hood.[3]
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, relying on standard organic chemistry transformations. The presence of multiple functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery. As with all chemical reagents, proper safety precautions must be observed during its handling and use. This guide provides the foundational knowledge for researchers and scientists to confidently and safely incorporate this compound into their research and development workflows.
References
-
Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]
-
The Good Scents Company. methyl 4-tert-butyl benzoate, 26537-19-9. Retrieved from [Link]
-
PharmaCompass.com. methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
NIST. Methyl 4-tert-butylbenzoate. Retrieved from [Link]
-
ResearchGate. Methyl 4-methylbenzoate. Retrieved from [Link]
-
Chemsrc. CAS#:120158-08-9 | methyl 4-((tert-butoxycarbonyl)carbamoyl)benzoate. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
PubMed Central - NIH. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]
-
YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
-
PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
-
PubMed Central - NIH. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
- Google Patents. CN107311868A - A method for preparing methyl p-tert-butylbenzoate.
-
PubMed. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of Methyl 4-(tert-butylcarbamoyl)benzoate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its developability, formulation, and bioavailability. This technical guide focuses on Methyl 4-(tert-butylcarbamoyl)benzoate (CAS No. 67852-98-6), a compound of interest in organic synthesis and medicinal chemistry. A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this specific molecule.
Therefore, this guide is structured to empower the researcher with the foundational knowledge and practical tools necessary to predict and experimentally determine the solubility of this compound in a range of organic solvents. We will delve into the theoretical principles governing solubility, provide a qualitative prediction of its solubility profile, and offer a detailed, field-proven experimental protocol for accurate quantitative measurement.
Compound Profile: this compound
Understanding the molecular structure of this compound is the first step in predicting its solubility behavior.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 67852-98-6 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| Physical Form | Solid | |
| Purity | 98% | |
| Storage | Sealed in dry, room temperature |
The molecule possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Aromatic Ring: A non-polar feature that favors interactions with other aromatic or non-polar solvents.
-
Ester Group (-COOCH₃): A polar group capable of acting as a hydrogen bond acceptor.
-
Amide Group (-CONH-): A highly polar group that can both donate and accept hydrogen bonds.
-
Tert-butyl Group (-C(CH₃)₃): A bulky, non-polar (lipophilic) group.
The presence of both polar (amide, ester) and non-polar (aromatic ring, tert-butyl) regions suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of organic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful framework.[2][3] The total cohesive energy of a substance is divided into three components:
-
δd (Dispersion): Energy from atomic dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent and solute with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.[2]
While the experimental determination of HSP for a new compound is ideal, group contribution methods can be employed to estimate these parameters based on the molecular structure.[2][4][5] These methods assign specific values to the different functional groups within the molecule to calculate the overall HSP.
Predicted Solubility Profile of this compound
In the absence of experimentally determined HSP values, we can make qualitative predictions based on the structural features of this compound.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amide and ester groups can form hydrogen bonds with the hydroxyl group of the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Medium | The polar nature of these solvents will interact favorably with the polar amide and ester functionalities of the solute. |
| Non-Polar Aromatic | Toluene, Benzene | Medium to Low | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the polar groups may limit high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | These solvents offer a balance of polarity and are generally good solvents for a wide range of organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium to Low | The ether oxygen can act as a hydrogen bond acceptor for the amide proton, but the overall non-polar character of the solvent may limit high solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the amide and ester groups will make the compound poorly soluble in these non-polar solvents. |
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive, quantitative solubility data, a robust experimental method is required. The saturation shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[6][7][8]
The Shake-Flask Method: Step-by-Step Protocol
This protocol provides a reliable procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.
1. Preparation of the Saturated Solution: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7] b. Seal the vials tightly to prevent solvent evaporation.
2. Equilibration: a. Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.[7] This time may need to be optimized for very sparingly soluble compounds.
3. Phase Separation: a. After equilibration, cease agitation and allow the vials to stand undisturbed for a period (e.g., 18-24 hours) to allow the undissolved solid to sediment.[7] b. Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
4. Quantification of the Solute: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the standard solutions and the filtered saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[9][10][11] c. Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions. d. Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Figure 2: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The experimentally determined solubility data should be tabulated for clear comparison and interpretation.
Table for Experimental Solubility Data:
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Acetone | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Hexane | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. Kinam Park. [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Wohlert, J., & Prahl, M. (2018). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Journal of Coatings Technology and Research, 15(5), 1085–1096.
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
- Zhang, Y., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 11(4), 253.
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Determination Of Saturated Solubility Of Cyclobenzaprine HCL Using UV Visible Spectrophotometer. [Link]
-
NIH. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-(4-mesitylbutyl)benzoate. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. [Link]
Sources
- 1. This compound | 67852-98-6 [sigmaaldrich.com]
- 2. kinampark.com [kinampark.com]
- 3. kinampark.com [kinampark.com]
- 4. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. improvedpharma.com [improvedpharma.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Navigating the Safety Profile of Methyl 4-(tert-butylcarbamoyl)benzoate: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Emergency Procedures for CAS 67852-98-6.
Foreword: Understanding the Compound and the Scope of this Guide
Methyl 4-(tert-butylcarbamoyl)benzoate is a chemical intermediate utilized in complex organic synthesis, a field pivotal to drug discovery and materials science. As with any reactive chemical, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of safe and effective research. This guide provides an in-depth analysis of the available safety data for this compound (CAS No. 67852-98-6), designed to empower researchers with the knowledge to manage its risks proactively.
Chemical Identity and Core Hazard Classification
A precise understanding of a substance's identity is the foundation of its safe use.
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | methyl 4-[(tert-butylamino)carbonyl]benzoate |
| CAS Number | 67852-98-6 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Physical Form | Solid[1] |
The globally harmonized system (GHS) provides a clear, immediate understanding of the primary hazards associated with this compound.
| GHS Classification | Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation[1] |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation[1] |
These classifications are communicated visually through the GHS pictogram and signal word.
Signal Word: WARNING [1]
This signal word indicates a less severe, but still significant, hazard level. The combination of the pictogram, signal word, and H-statements provides an immediate, universally understood summary of the risks.
Risk Assessment and Exposure Control
Effective risk management hinges on a clear workflow for assessing potential exposure and implementing appropriate controls. The primary routes of exposure for a solid chemical of this nature are inhalation of dust, skin contact, eye contact, and ingestion.
Engineering Controls: The First Line of Defense
The principle of causality dictates that the most effective way to prevent exposure is to control the hazard at its source.
-
Chemical Fume Hood: All manipulations of this compound that could generate dust, such as weighing, transferring, or preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.
-
Ventilated Balance Enclosure (VBE): For high-precision weighing of the solid, a VBE provides a localized, controlled environment that prevents the escape of fine particulates into the laboratory atmosphere.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but serves as the critical final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against dust or splashes.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times when handling the compound or its containers. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Skin and Body Protection: A standard laboratory coat must be worn, fully buttoned, with sleeves extended to the wrist. For larger-scale operations or where significant dust generation is unavoidable, additional protective clothing may be necessary.
Safe Handling, Storage, and Disposal Protocols
A self-validating safety system relies on protocols that are clear, logical, and consistently applied.
Handling Protocol
-
Preparation: Before handling, confirm that a chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Area Designation: Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.
-
Dispensing: Avoid creating dust. Use spatulas to handle the solid material. If transferring from a larger container, do so slowly and carefully.
-
Post-Handling: After handling, thoroughly wipe down the designated area with an appropriate solvent (e.g., isopropanol or ethanol) and then decontaminate with soap and water. Wash hands thoroughly, even after removing gloves.
-
Hygiene: Do not eat, drink, or smoke in laboratory areas.[3]
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.
-
Environment: Store in a cool, dry, well-ventilated area away from incompatible materials. The recommended storage condition is sealed in a dry environment at room temperature.[1]
-
Incompatibilities: While specific reactivity data for this compound is limited, as a general precaution, store it away from strong oxidizing agents, strong acids, and strong bases.
Disposal Protocol
All chemical waste must be handled in accordance with local, state, and federal regulations.
-
Waste Classification: this compound waste should be classified as hazardous chemical waste.
-
Collection: Collect waste material in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in general trash.
Emergency Procedures: A Validated Response Plan
Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.
First-Aid Measures
The following protocols are based on best practices for chemicals classified as H302, H315, and H319.
-
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate medical attention.[2]
-
-
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.
-
Seek medical attention if irritation develops or persists.
-
-
In Case of Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should administer artificial respiration.
-
Seek immediate medical attention.
-
-
In Case of Ingestion (Swallowing):
-
Rinse the mouth with water. Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention. Call a poison control center or doctor.[2]
-
Accidental Release and Firefighting
-
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control: Prevent further dust dispersal.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the solid material and place it into a sealed container for hazardous waste disposal. Avoid generating dust. Clean the spill area with a wet cloth or paper towels, and dispose of cleaning materials as hazardous waste.
-
-
Firefighting Measures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be formed.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and hazardous vapors.[2]
-
Toxicological and Physical Properties: The Data Landscape
As previously stated, detailed toxicological and physical property data for this compound is not widely published. The hazard classifications (H302, H315, H319) are the primary authoritative data points. For context, properties of a structurally related compound, Methyl 4-tert-butylbenzoate (CAS 26537-19-9), are provided below but must not be assumed to be identical for the target compound.
| Property (of Methyl 4-tert-butylbenzoate) | Value | Source |
| Physical Form | Liquid | [4] |
| Boiling Point | 122-124 °C @ 9 mmHg | [5] |
| Density | 0.995 g/mL at 25 °C | [5] |
| Flash Point | > 113 °C (> 230 °F) | [6] |
| Solubility | Slightly soluble in water; miscible with ethanol | [4] |
The lack of comprehensive data underscores the importance of adhering to the precautionary principle: treat the compound with the respect due to its known hazards and handle it with the robust controls outlined in this guide.
Conclusion: A Commitment to Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its known hazards and the diligent application of safety protocols. While data gaps exist, the established GHS classifications provide a solid foundation for risk assessment and control. By implementing the engineering controls, PPE requirements, and handling procedures detailed in this guide, researchers can confidently and safely explore the synthetic utility of this compound, advancing the frontiers of science while upholding the highest standards of laboratory safety.
References
A consolidated list of sources referenced in this guide.
- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate-SDS-MedChemExpress. (2022-11-16). MedChemExpress. Retrieved January 21, 2026.
- Methyl 4-tert-butylbenzoate - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved January 21, 2026.
- SAFETY DATA SHEET - Methyl benzoate. (2024-08-14). Sigma-Aldrich. Retrieved January 21, 2026.
- SAFETY DATA SHEET - Methyl 4-tert-Butylbenzoate. (2018-10-03). TCI Chemicals. Retrieved January 21, 2026.
- Hazardous Substance Fact Sheet - Methyl Benzoate. (n.d.). New Jersey Department of Health. Retrieved January 21, 2026.
- This compound | 67852-98-6. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026.
- Methyl 4-tert-butylbenzoate SDS, 26537-19-9 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 21, 2026.
- This compound | 67852-98-6. (n.d.). Sigma-Aldrich (Ambeed, Inc.). Retrieved January 21, 2026.
- Safety Data Sheet: Methyl benzoate. (n.d.). Chemos GmbH & Co.KG. Retrieved January 21, 2026.
- This compound | 67852-98-6. (n.d.).
- SAFETY DATA SHEET - Methyl 4-(Phenylcarbamoyl)benzoate. (2018-10-03). TCI Chemicals. Retrieved January 21, 2026.
- methyl 4-tert-butyl benzoate, 26537-19-9. (n.d.). The Good Scents Company. Retrieved January 21, 2026.
- GHS 11 (Rev.11) SDS Word Download CAS: 67852-98-6. (n.d.). XiXisys. Retrieved January 21, 2026.
- Novachemistry-Products. (n.d.). Novachemistry. Retrieved January 21, 2026.
- Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. (2022-07-29). Vinati Organics. Retrieved January 21, 2026.
- 67852-98-6 | this compound. (n.d.).
- Methyl 4-tert-butylbenzoate - SAFETY DATA SHEET. (2025-12-22). Fisher Scientific. Retrieved January 21, 2026.
- SAFETY DATA SHEET - Methyl Benzoate. (2025-01-15). TCI Chemicals. Retrieved January 21, 2026.
- Methyl 4-tert-butylbenzoate | 26537-19-9. (2026-01-13). ChemicalBook. Retrieved January 21, 2026.
- methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects. (n.d.). PharmaCompass.com. Retrieved January 21, 2026.
- 67852-98-6_this compound. (2025-12-30). HWRKCHEM. Retrieved January 21, 2026.
- Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. (n.d.). Vinati Organics. Retrieved January 21, 2026.
- 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 21, 2026.
- SAFETY DATA SHEET - Methyl 4-(bromomethyl)benzoate. (2025-12-20). Fisher Scientific. Retrieved January 21, 2026.
- Methyl 4-tert-butylbenzoate 99% | 26537-19-9. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026.
- 102121-30-2|Methyl 4-((4-isopropylphenyl)carbamoyl)benzoate. (n.d.). BLDpharm. Retrieved January 21, 2026.
- 3609-53-8|Methyl 4-acetylbenzoate. (n.d.). BLDpharm. Retrieved January 21, 2026.
- 69812-51-7|Methyl 4-chlorosulfonylbenzoate. (n.d.). BLDpharm. Retrieved January 21, 2026.
- 3034-86-4|Methyl 4-ethynylbenzoate. (n.d.). BLDpharm. Retrieved January 21, 2026.
- Methyl Benzoate; 99 - SAFETY DATA SHEET. (2024-09-18). Fisher Scientific. Retrieved January 21, 2026.
Sources
- 1. This compound | 67852-98-6 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 5. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 6. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
An In-depth Technical Guide to Methyl 4-(tert-butylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-(tert-butylcarbamoyl)benzoate, a compound of interest in the fields of organic synthesis and medicinal chemistry. Drawing upon established chemical principles and available data, this document details the compound's core characteristics, synthesis, and potential applications, offering valuable insights for professionals in research and development.
Compound Identity and Core Physicochemical Properties
This compound is a benzoate ester derivative characterized by a tert-butylcarbamoyl group at the para position of the benzene ring. This unique arrangement of an ester and an amide functional group imparts specific chemical properties that make it a versatile building block in the synthesis of more complex molecules.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | methyl 4-[(tert-butylamino)carbonyl]benzoate | [1] |
| CAS Number | 67852-98-6 | [1] |
| Molecular Formula | C13H17NO3 | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Synthesis and Mechanism
The synthesis of this compound can be logically approached through two primary retrosynthetic pathways, both of which are standard and reliable transformations in organic chemistry. The choice of pathway may depend on the availability of starting materials and desired scale.
Pathway A: Amidation followed by Esterification
This is a common and often preferred route, starting from the readily available terephthalic acid monomethyl ester.
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Diagram 1: Synthesis Workflow - Pathway A
Experimental Protocol: Pathway A
-
Activation of the Carboxylic Acid: In a round-bottomed flask, dissolve terephthalic acid monomethyl ester in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). To this solution, add a coupling agent. For the formation of an acid chloride, thionyl chloride (SOCl₂) or oxalyl chloride can be used. Alternatively, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) can be employed for a milder reaction.
-
Amidation: In a separate flask, dissolve tert-butylamine in the chosen solvent. Cool the solution of the activated carboxylic acid in an ice bath and slowly add the tert-butylamine solution. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Pathway B: Esterification followed by Amidation
This pathway begins with 4-(tert-butylcarbamoyl)benzoic acid.
Experimental Protocol: Pathway B
-
Esterification: The synthesis of this compound from 4-(tert-butylcarbamoyl)benzoic acid is a classic Fischer esterification.[2][3] In a round-bottomed flask, suspend 4-(tert-butylcarbamoyl)benzoic acid in an excess of methanol, which acts as both the solvent and a reactant.[4] A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.[2] The mixture is then heated to reflux for several hours.[4] The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with water and brine, dried over an anhydrous salt, filtered, and concentrated to give the crude product. Purification is typically achieved through recrystallization or column chromatography.
Mechanism of Fischer Esterification
The Fischer esterification proceeds through a series of proton transfer and nucleophilic attack steps.
dot digraph "Fischer_Esterification" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} pylint:disable=all
Diagram 2: Fischer Esterification Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol.[5] A tetrahedral intermediate is formed, which then undergoes a proton transfer. The elimination of a water molecule results in a resonance-stabilized cation, which is then deprotonated to yield the final ester product and regenerate the acid catalyst.[5]
Analytical Characterization (Predicted)
While specific, publicly available spectra for this compound are scarce, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and comparison to analogous structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (para-substituted): Two doublets in the range of δ 7.5-8.5 ppm. - Methyl ester protons: A singlet around δ 3.9 ppm. - tert-Butyl protons: A singlet around δ 1.4 ppm. - Amide N-H proton: A broad singlet, chemical shift can vary. |
| ¹³C NMR | - Carbonyl carbons (ester and amide): Peaks in the range of δ 165-175 ppm. - Aromatic carbons: Peaks in the range of δ 120-140 ppm. - Methyl ester carbon: A peak around δ 52 ppm. - tert-Butyl quaternary carbon: A peak around δ 51 ppm. - tert-Butyl methyl carbons: A peak around δ 29 ppm. |
| IR Spectroscopy | - N-H stretch: A sharp peak around 3300 cm⁻¹. - C=O stretch (ester): A strong, sharp peak around 1720 cm⁻¹. - C=O stretch (amide I band): A strong peak around 1650 cm⁻¹. - N-H bend (amide II band): A peak around 1550 cm⁻¹. - C-O stretch (ester): A strong peak in the 1300-1000 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 235. - Common fragments corresponding to the loss of the methoxy group (-OCH₃), the tert-butyl group (-C(CH₃)₃), and cleavage of the amide bond. |
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural motifs suggest its utility as a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Scaffold for Drug Discovery: The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), as well as an aromatic ring, makes this molecule an interesting scaffold for the synthesis of novel bioactive compounds. Thiazole-containing compounds with similar structural elements have been investigated for their potential antimicrobial and anticancer activities.[6] The amide and ester functionalities provide convenient handles for further chemical modification to explore structure-activity relationships.
-
Intermediate in Organic Synthesis: As a bifunctional molecule, it can serve as a building block for the synthesis of more complex molecules, including polymers and macrocycles. The ester can be hydrolyzed to the corresponding carboxylic acid, allowing for further reactions at that position, while the amide bond is generally more stable. This differential reactivity can be exploited in multi-step synthetic strategies.
-
Material Science: Benzoate derivatives are used in the development of new materials. The specific properties imparted by the tert-butylcarbamoyl group could be explored in the synthesis of polymers with unique functional characteristics.
Safety and Handling
According to available safety data, this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
This compound is a compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Its synthesis is achievable through well-established and reliable chemical transformations. While its specific biological activities and applications are yet to be fully explored, its structural features make it a promising candidate for the development of novel therapeutic agents and functional materials. Further research into this compound and its derivatives is warranted to unlock its full potential.
References
-
Royal Society of Chemistry. Supporting Information. [Link]
-
HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]
-
University of Toronto. Lab5 procedure esterification. [Link]
-
PubChem. Methyl 4-methylbenzoate. [Link]
-
PubChem. Methyl 4-((((1,1-dimethylethoxy)carbonyl)amino)methyl)benzoate. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents.
-
NIST. Methyl 4-tert-butylbenzoate. [Link]
-
PubChem. Methyl 4-(3-methylbutylcarbamoyl)benzoate. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Vinati Organics. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. [Link]
-
National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
YouTube. Synthesis of Methyl benzoate with reaction mechanism. [Link]
-
PubChem. 4-(tert-Butylcarbamoyl)benzoic acid. [Link]
-
PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]
-
ResearchGate. Synthesis of methyl benzoate with substituents a,b. [Link]
-
Brainly. [FREE] Provide the IR spectrum analysis for methyl benzoate. [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. [Link]
-
MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
-
NIST. Methyl 4(methylamino)benzoate. [Link]
-
PrepChem.com. Synthesis of methyl 4-(4-mesitylbutyl)benzoate. [Link]
-
Proprep. What does the methyl benzoate IR spectrum reveal?. [Link]
-
University of Calgary. Methyl Benzoate (NMR). [Link]
- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
-
YouTube. Esterification test of Benzoic acid. [Link]
-
ResearchGate. (PDF) Kinetic research and modeling of benzoic acid esterification process. [Link]
-
PubMed Central. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]
-
Vinati Organics. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. [Link]
Sources
A Preliminary Technical Guide on Methyl 4-(tert-butylcarbamoyl)benzoate: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive preliminary study of Methyl 4-(tert-butylcarbamoyl)benzoate, a novel compound with potential applications in drug discovery and materials science. In the absence of existing literature, this document outlines a theoretical framework for its synthesis, predicts its physicochemical properties, and hypothesizes its potential biological activities and applications based on the analysis of its constituent chemical moieties. Detailed protocols for its synthesis and analytical characterization are proposed, offering a foundational roadmap for researchers and professionals in the field. This guide is intended to serve as a catalyst for further empirical investigation into this promising molecule.
Introduction: Unveiling a Novel Chemical Entity
This compound represents an intriguing intersection of a rigid aromatic core, a methyl ester group, and a sterically hindered tertiary-butyl amide functionality. While this specific molecule is not documented in current chemical literature, its structural components are well-characterized in a multitude of biologically active compounds and functional materials. The presence of both a hydrogen bond donor (the N-H group of the amide) and acceptor (the carbonyls of the amide and ester), combined with the lipophilic tert-butyl group, suggests a unique pharmacological and physicochemical profile. This guide aims to bridge the knowledge gap by providing a robust theoretical and practical foundation for the synthesis and investigation of this novel compound.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several logical retrosynthetic pathways. The most direct and industrially scalable approach involves the formation of the amide bond between a suitable benzoic acid derivative and tert-butylamine.
Pathway 1: Amide Coupling from Monomethyl Terephthalate
This is the preferred and most direct route. It commences with the commercially available monomethyl terephthalate (also known as 4-carbomethoxybenzoic acid), which provides the core structure with the methyl ester already in place.
-
Causality Behind Experimental Choices: This pathway is efficient as it avoids the need for protecting group chemistry on a dicarboxylic acid. The choice of an amide coupling reagent is critical for achieving high yield and purity. Carbodiimides like EDC, often used in conjunction with an additive like HOBt, are effective for activating the carboxylic acid towards nucleophilic attack by the amine.[1]
Experimental Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve monomethyl terephthalate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents) and Hydroxybenzotriazole (HOBt) (1.5 equivalents).[1]
-
Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.
-
Amine Addition: To the activated acid solution, add tert-butylamine (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrochloride salt formed.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of Synthetic Pathway 1:
Caption: Proposed synthesis of this compound via amide coupling.
Pathway 2: Esterification of 4-(tert-butylcarbamoyl)benzoic acid
An alternative route involves first synthesizing the amide and then performing an esterification reaction.
-
Causality Behind Experimental Choices: This pathway might be chosen if 4-(tert-butylcarbamoyl)benzoic acid is readily available or if the desired ester is not a methyl ester. Fischer esterification, using an excess of the alcohol (methanol in this case) and a strong acid catalyst, is a classic and cost-effective method for this transformation.[2]
Experimental Protocol:
-
Amide Formation: Synthesize 4-(tert-butylcarbamoyl)benzoic acid by reacting terephthalic acid with tert-butylamine, potentially requiring protecting group strategies to ensure mono-amidation.
-
Esterification: Suspend 4-(tert-butylcarbamoyl)benzoic acid (1 equivalent) in methanol (in large excess, acting as both reagent and solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[3]
-
Reaction Conditions: Heat the mixture to reflux for several hours.[2]
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer, filter, and concentrate. Purify as described in Pathway 1.
Predicted Physicochemical and Spectroscopic Properties
Predicting the properties of a novel molecule is crucial for its initial characterization and for designing analytical methods.[4][5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Method |
| Molecular Formula | C₁₃H₁₇NO₃ | Based on chemical structure |
| Molecular Weight | 235.28 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for aromatic amides of this size |
| Melting Point | 150-180 °C (estimated) | Higher than simpler benzoates due to hydrogen bonding capabilities of the amide group. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and DCM. Sparingly soluble in water. | The "like dissolves like" principle suggests solubility in polar organic solvents.[6] |
| logP | ~2.5 (estimated) | The presence of the lipophilic tert-butyl and aromatic groups is balanced by the polar amide and ester functionalities. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.[7][8]
-
Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group is anticipated around δ 3.9 ppm.[9]
-
tert-Butyl Protons: A singlet integrating to nine protons for the tert-butyl group is expected around δ 1.4 ppm.
-
Amide Proton: A broad singlet for the N-H proton of the secondary amide is expected in the region of δ 7.5-8.5 ppm, which may be exchangeable with D₂O.[10]
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals are expected in the downfield region for the ester and amide carbonyls (δ 165-175 ppm).
-
Aromatic Carbons: Four signals are expected for the aromatic carbons, two for the substituted carbons and two for the unsubstituted carbons.
-
Methyl Ester Carbon: A signal around δ 52 ppm is predicted for the methoxy carbon.[7]
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon around δ 51 ppm and the methyl carbons around δ 29 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ corresponding to the N-H stretching of the secondary amide.[11]
-
C=O Stretches: Two distinct and strong carbonyl absorption bands are predicted: one for the ester carbonyl around 1720-1740 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1640-1680 cm⁻¹.[10][12][13][14]
-
C-O Stretch: A strong absorption for the ester C-O stretch is expected in the 1200-1300 cm⁻¹ region.[12]
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 235.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 204), the tert-butyl group (-C(CH₃)₃, m/z = 178), and cleavage of the amide bond, leading to characteristic benzoyl and tert-butyl isocyanate fragments.[15][16][17][18]
Hypothesized Biological Activity and Potential Applications
The structural features of this compound suggest several avenues for investigation in drug discovery and materials science.
Potential in Drug Discovery
-
Anti-inflammatory and Analgesic Properties: The benzamide moiety is a common scaffold in a variety of pharmaceuticals. A series of tert-butyl 2-(substituted benzamido) phenylcarbamates have demonstrated anti-inflammatory activity.[1][7]
-
Antimicrobial and Antiviral Activity: Phenolic compounds containing tert-butyl groups have shown antimicrobial and antiviral properties.[19][20] While not a phenol, the presence of the tert-butyl group may confer some antimicrobial activity.
-
Enzyme Inhibition: The amide and ester groups can participate in hydrogen bonding and hydrophobic interactions within enzyme active sites, making the compound a candidate for screening as an enzyme inhibitor.
Diagram of Potential Biological Interactions:
Caption: Hypothesized interactions of the molecule with a biological target.
Potential in Materials Science
-
Polymer Precursor: The presence of the ester and amide functionalities could allow this molecule to be used as a monomer in the synthesis of novel polyamides or polyesters with unique thermal and mechanical properties.
-
Liquid Crystals: The rigid aromatic core combined with the flexible alkyl groups is a common feature in molecules that exhibit liquid crystalline phases.
Self-Validating Analytical Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.
Experimental Protocol for Characterization:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to determine the purity of the final compound. A gradient elution with water and acetonitrile containing 0.1% formic acid is a good starting point. Purity should be >95%.
-
Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.
-
-
Structural Elucidation:
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts, multiplicities, and integrations with the predicted values.
-
Infrared Spectroscopy: Obtain an IR spectrum and confirm the presence of the key functional group absorptions (N-H, C=O of ester and amide, C-O).
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the molecular ion to confirm the elemental composition.
-
Diagram of Analytical Workflow:
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 4-(tert-butylcarbamoyl)benzoate in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate for Controlled Molecular Assembly
Methyl 4-(tert-butylcarbamoyl)benzoate (CAS No. 67852-98-6) is a bifunctional aromatic compound that serves as a highly valuable intermediate in multi-step organic synthesis.[1] Its structure, featuring a methyl ester and a sterically hindered tert-butyl amide positioned para to each other, offers a unique platform for controlled, sequential chemical modifications. The differential reactivity of these two functional groups is the cornerstone of its utility, allowing chemists to selectively unmask a carboxylic acid or an amine (after dealkylation), or to use the stable amide moiety as a directing group or a permanent structural feature in a final target molecule.
This guide provides an in-depth exploration of the physicochemical properties, synthesis, and core applications of this compound, complete with detailed, field-proven protocols designed for practical implementation in a research and development setting.
Part 1: Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is critical for its effective and safe use. This compound is a stable, solid compound under standard laboratory conditions.[1]
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 67852-98-6 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store sealed in a dry place at room temperature. | [1] |
Safety and Handling: According to its safety data sheet, this compound is associated with the GHS07 pictogram, carrying a "Warning" signal word.[1] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Part 2: Synthesis of this compound
The most direct and logical synthesis of this compound involves the formation of an amide bond between a suitable terephthalic acid derivative and tert-butylamine. Starting with monomethyl terephthalate is advantageous as it pre-installs the required methyl ester. The carboxylic acid can be activated for amidation using standard peptide coupling reagents, a method that proceeds under mild conditions with high yields.
Diagram 1: Synthetic workflow for this compound.
Protocol 2.1: Synthesis via Amide Coupling
Causality: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as the coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, ensuring a clean and efficient reaction with the tert-butylamine nucleophile. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, maintaining an optimal pH for the reaction.
Materials:
-
Monomethyl terephthalate (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add monomethyl terephthalate (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).
-
Activation: Stir the mixture at room temperature for 20 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add DIPEA (2.5 eq) to the flask, followed by the slow, dropwise addition of tert-butylamine (1.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). This sequence removes unreacted amine, excess coupling reagents, and residual acids/bases.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Core Application: Selective Ester Hydrolysis
The primary strategic application of this compound is its function as a protected form of 4-carboxy-N-tert-butylbenzamide. The methyl ester is significantly more susceptible to basic hydrolysis than the sterically shielded and electronically stable tert-butyl amide. This differential reactivity allows for the selective deprotection of the ester to reveal a carboxylic acid, which can then be used in subsequent synthetic steps, such as further amide couplings or other transformations.
Diagram 2: Selective hydrolysis of the methyl ester.
Protocol 3.1: Synthesis of 4-(tert-butylcarbamoyl)benzoic Acid
Causality: This protocol employs lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water. THF ensures the solubility of the organic substrate, while water is necessary for the hydrolysis reaction. LiOH is a strong base that effectively saponifies the methyl ester. The reaction is typically run at room temperature to minimize the risk of hydrolyzing the robust amide bond. Acidification in the workup step is crucial to protonate the resulting carboxylate salt, causing the desired carboxylic acid product to precipitate.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Rotary evaporator, magnetic stirrer, Buchner funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Base Addition: Add LiOH·H₂O (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-6 hours.
-
Solvent Removal: Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl while stirring, which will protonate the lithium carboxylate. The target acid is poorly soluble in acidic water and will precipitate as a white solid. Continue adding HCl until the pH is ~2-3.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid under high vacuum to afford the pure 4-(tert-butylcarbamoyl)benzoic acid.
-
Characterization: The product's identity and purity should be confirmed by NMR, MS, and melting point analysis. The disappearance of the methyl ester singlet (around 3.9 ppm) in the ¹H NMR spectrum is a key indicator of a successful reaction.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its value lies in the predictable and selective reactivity of its functional groups. By enabling the introduction of a masked carboxylic acid, it facilitates the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The protocols detailed herein provide a reliable foundation for the synthesis and application of this versatile intermediate.
References
-
methyl 4-tert-butyl benzoate, 26537-19-9 . The Good Scents Company. [Link]
Sources
Application Notes & Experimental Protocols: Strategic Reactions of Methyl 4-(tert-butylcarbamoyl)benzoate in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of key chemical transformations involving Methyl 4-(tert-butylcarbamoyl)benzoate, a versatile bifunctional molecule. With its distinct ester and amide moieties, this compound serves as a valuable intermediate in organic synthesis and drug discovery. We present detailed, field-proven protocols for the selective hydrolysis of both the ester and amide groups, as well as a standard procedure for its synthesis. The causality behind experimental choices, including reagent selection, reaction conditions, and purification strategies, is thoroughly explained to ensure reproducibility and high-yield outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's reactivity in their synthetic programs.
Introduction: The Synthetic Utility of a Bifunctional Building Block
This compound (CAS No. 67852-98-6) is an aromatic compound featuring two key functional groups: a methyl ester and a tert-butyl-substituted amide.[1] This arrangement makes it a valuable starting material or intermediate for creating more complex molecules.[2] The steric hindrance provided by the tert-butyl group and the differential reactivity of the ester and amide bonds allow for selective chemical modifications, enabling the synthesis of diverse derivatives.
The ability to selectively cleave either the ester or the amide bond is crucial for its application as a molecular scaffold. For instance, hydrolysis of the ester yields a carboxylic acid, which can then be used in further coupling reactions, while hydrolysis of the amide unmasks a different carboxylic acid functionality. These transformations are fundamental in medicinal chemistry for constructing libraries of compounds for structure-activity relationship (SAR) studies.[3] This guide provides robust protocols to control these transformations effectively.
Compound Profile and Safety
A clear understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.
| Property | Value | Reference |
| IUPAC Name | methyl 4-[(tert-butylamino)carbonyl]benzoate | [1] |
| CAS Number | 67852-98-6 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Safety Information: this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant and may be harmful if swallowed.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Synthesis Protocol: Amide Coupling
The most direct synthesis of this compound involves the coupling of a commercially available acid chloride with tert-butylamine. This method is efficient and generally high-yielding.
Workflow for Synthesis
Sources
- 1. This compound | 67852-98-6 [sigmaaldrich.cn]
- 2. Buy Methyl 4-carbamoylbenzoate | 6757-31-9 [smolecule.com]
- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 4-tert-butylbenzoate 99 26537-19-9 [sigmaaldrich.com]
Application Notes & Protocols for the Comprehensive Characterization of Methyl 4-(tert-butylcarbamoyl)benzoate
Introduction: The Need for Rigorous Characterization
Methyl 4-(tert-butylcarbamoyl)benzoate (MTBCB) is a bifunctional organic molecule featuring both a methyl ester and a tertiary-butyl substituted amide on a central benzene ring. As an intermediate in medicinal chemistry and materials science, its precise identity, purity, and stability are paramount for the integrity of downstream applications. The presence of multiple functional groups necessitates a multi-technique analytical approach to ensure a comprehensive understanding of the material's properties.
This guide provides a detailed framework for the analytical characterization of MTBCB, moving beyond simple procedural lists to explain the rationale behind each technique and step. The protocols are designed to be self-validating, ensuring that researchers can have high confidence in their results.
Physicochemical Properties & Structure
A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | methyl 4-[(tert-butylamino)carbonyl]benzoate | [1] |
| CAS Number | 67852-98-6 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Physical Form | Solid | [1] |
Integrated Analytical Workflow
A logical progression of analytical techniques is crucial for efficient and comprehensive characterization. The workflow begins with unambiguous identity confirmation, proceeds to purity assessment, and concludes with an evaluation of physicochemical properties.
Caption: Integrated workflow for the characterization of this compound.
Part 1: Structural Elucidation and Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Justification: NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms. For MTBCB, NMR will confirm the presence and connectivity of the methyl ester, the tert-butyl group, the aromatic ring, and the amide N-H proton, providing unambiguous structural proof.
Predicted ¹H and ¹³C NMR Chemical Shifts: Based on the analysis of similar structural motifs like methyl benzoates and N-substituted benzamides, the following chemical shifts (ppm) are predicted in a standard solvent like CDCl₃.[2][3]
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| tert-Butyl (CH₃)₃ | ~1.45 (singlet, 9H) | ~29 (3C) |
| tert-Butyl (C) | - | ~52 (1C) |
| Amide N-H | ~6.5-7.5 (broad singlet, 1H) | - |
| Aromatic H (ortho to Amide) | ~7.8-8.0 (doublet, 2H) | ~127-129 (2C) |
| Aromatic H (ortho to Ester) | ~8.0-8.2 (doublet, 2H) | ~129-131 (2C) |
| Aromatic C (ipso-Amide) | - | ~138-140 (1C) |
| Aromatic C (ipso-Ester) | - | ~132-134 (1C) |
| Ester O-CH₃ | ~3.9 (singlet, 3H) | ~52-53 (1C) |
| Amide C=O | - | ~166-168 (1C) |
| Ester C=O | - | ~165-167 (1C) |
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of MTBCB and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A relaxation delay of 5 seconds and an accumulation of at least 1024 scans are recommended for a clear spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate all peaks in the ¹H spectrum.
Mass Spectrometry (MS)
Principle & Justification: Mass spectrometry is essential for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For MTBCB, MS will verify the molecular formula (C₁₃H₁₇NO₃) by detecting the molecular ion and will show characteristic fragmentation patterns for the ester and amide moieties.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of MTBCB (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: ~120 °C.
-
-
Data Interpretation:
-
Expected Molecular Ion: Look for a peak corresponding to the protonated molecule [M+H]⁺ at m/z 236.1281. The high-resolution measurement should be within 5 ppm of the theoretical mass.
-
Expected Fragments: Key fragmentations would include the loss of the tert-butyl group (-57 Da) and the loss of the methoxy group from the ester (-31 Da).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Justification: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. This technique provides rapid confirmation of the key ester and secondary amide groups in MTBCB. The presence and position of these bands are highly characteristic.[4][5]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid MTBCB powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add at least 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Interpretation (Expected Characteristic Absorptions):
-
~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak characteristic of a secondary amide N-H bond.
-
~3100-3000 cm⁻¹ (C-H stretch, aromatic): Peaks indicative of the aromatic ring.
-
~2960 cm⁻¹ (C-H stretch, aliphatic): Strong absorptions from the tert-butyl and methyl groups.
-
~1720 cm⁻¹ (C=O stretch, ester): A strong, sharp peak for the ester carbonyl.
-
~1650 cm⁻¹ (C=O stretch, Amide I): A strong, sharp peak for the amide carbonyl.
-
~1550 cm⁻¹ (N-H bend, Amide II): A characteristic peak for secondary amides.[6]
-
~1280 cm⁻¹ & ~1100 cm⁻¹ (C-O stretch, ester): Two strong peaks confirming the ester linkage.
-
Part 2: Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Principle & Justification: HPLC is the primary method for determining the purity of pharmaceutical compounds and separating them from potential impurities. A reversed-phase HPLC method is ideal for a molecule of moderate polarity like MTBCB. By developing a stability-indicating method, one can quantify the main component and detect any process-related impurities or degradation products.
Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation & Columns:
-
An HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of MTBCB in acetonitrile at 1.0 mg/mL.
-
Dilute this stock to a working concentration of ~0.2 mg/mL using a 50:50 mixture of acetonitrile and water.
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Potential Impurities: Monitor for peaks corresponding to starting materials such as terephthalic acid monomethyl ester and tert-butylamine, which would likely elute earlier than the product.
-
Part 3: Physicochemical Characterization
Differential Scanning Calorimetry (DSC)
Principle & Justification: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point and to assess the crystalline nature of a solid material. For a pharmaceutical intermediate, a sharp melting endotherm is indicative of high purity.
Protocol: DSC for Melting Point Determination
-
Sample Preparation: Accurately weigh 3-5 mg of MTBCB into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp peak indicates a pure, crystalline solid.
Thermogravimetric Analysis (TGA)
Principle & Justification: TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for assessing thermal stability and decomposition temperature. It also quantifies the presence of residual solvents or water.[7][8]
Protocol: TGA for Thermal Stability
-
Sample Preparation: Accurately weigh 5-10 mg of MTBCB into a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated TGA instrument.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis:
-
Examine the TGA thermogram for mass loss events.
-
A significant mass loss below 100 °C may indicate residual water.
-
The onset temperature of major decomposition provides a measure of the compound's thermal stability.
-
References
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate, 26537-19-9. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Microstructural Characterization of Crosslinkable p-Phenylene Terephthalamide-Terephthalic Acid Derivative Copolymer Fibers. Macromolecules. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-(4-mesitylbutyl)benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Ahmed, A. A., et al. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of tert-Butyl perbenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
-
Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Terephthalic acid, isobutyl methyl ester. Retrieved from [Link]
-
ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
Lunkad, A. (2020). Synthesis of Methyl benzoate with reaction mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
PubChem. (n.d.). Terephthalic Acid. Retrieved from [Link]
-
AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
-
Cairo University Scholars. (n.d.). Chemistry of terephthalate derivatives: a review. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Academic Strive. (2019). Poly-Paraphenylene Terephthalamide: A Life Saving Polymer. Retrieved from [Link]
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
ResearchGate. (2008). Methyl 4-methylbenzoate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (2014). Novel synthesis, characterization and application of dibutyrate bis(2-hydroxyethyl) terephthalamide as a plasticizer in PVC compounding. Retrieved from [Link]
-
EngagedScholarship@CSU. (2011). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. Retrieved from [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. Retrieved from [Link]
Sources
The Versatile Intermediate: A Guide to Methyl 4-(tert-butylcarbamoyl)benzoate in Synthetic Chemistry
In the intricate landscape of pharmaceutical and materials science, the strategic use of well-defined chemical intermediates is paramount to the successful and efficient synthesis of complex target molecules. Methyl 4-(tert-butylcarbamoyl)benzoate, a bifunctional aromatic compound, has emerged as a valuable building block for researchers and drug development professionals. This technical guide provides an in-depth exploration of its synthesis, characterization, and potential applications, offering detailed protocols and expert insights to facilitate its use in the modern laboratory.
Introduction to a Key Synthetic Building Block
This compound, with the chemical formula C₁₃H₁₇NO₃, possesses a unique molecular architecture. The presence of a methyl ester and a bulky tert-butyl amide on a central benzene ring at the 1,4-positions offers chemists two distinct reactive handles. This duality allows for sequential and selective modifications, making it an attractive starting point for the synthesis of a diverse range of more complex molecules. While its direct application in the synthesis of currently marketed blockbuster drugs is not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of biologically active compounds, suggesting its potential as a key intermediate in the discovery of novel therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 67852-98-6 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol [1] |
| Appearance | Solid[1] |
| Purity | Typically ≥98%[1] |
| Storage | Sealed in a dry environment at room temperature[1] |
Synthesis of this compound: Pathways and Protocols
The synthesis of this compound can be approached through several reliable methods, primarily involving the formation of the amide bond. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory resources. Two principal and robust methods are detailed below.
Method A: Acyl Chloride Route
This classic and often high-yielding approach involves the reaction of a pre-formed acyl chloride with tert-butylamine. The starting material, 4-(methoxycarbonyl)benzoyl chloride, can be synthesized from the readily available terephthalic acid monomethyl ester.
Caption: Synthesis via the acyl chloride intermediate.
Materials:
-
Terephthalic acid monomethyl ester
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
tert-Butylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of 4-(methoxycarbonyl)benzoyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid monomethyl ester (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the solid has dissolved and gas evolution has ceased.
-
Allow the reaction to cool to room temperature and remove the excess SOCl₂ under reduced pressure using a rotary evaporator. The resulting crude 4-(methoxycarbonyl)benzoyl chloride is typically used in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude 4-(methoxycarbonyl)benzoyl chloride in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 4-(methoxycarbonyl)benzoyl chloride to the cooled amine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
-
Method B: Amide Coupling Route
This method avoids the use of harsh chlorinating agents by directly coupling 4-(methoxycarbonyl)benzoic acid with tert-butylamine using a peptide coupling reagent. This approach is often milder and can be more tolerant of other functional groups.
Caption: Direct amide coupling synthesis.
Materials:
-
4-(Methoxycarbonyl)benzoic acid (Terephthalic acid monomethyl ester)
-
tert-Butylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a solution of 4-(methoxycarbonyl)benzoic acid (1.0 eq) in anhydrous DMF or ACN, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.2 eq) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
-
Applications in Synthetic Chemistry
This compound serves as a versatile intermediate for the synthesis of more elaborate molecules. The differential reactivity of the ester and amide functionalities allows for selective chemical transformations.
Hydrolysis of the Methyl Ester
The methyl ester can be selectively hydrolyzed under basic or acidic conditions to yield 4-(tert-butylcarbamoyl)benzoic acid. This transformation unmasks a carboxylic acid group, which can then be used for further amide couplings or other derivatizations.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH/water or THF/water.
-
Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and acidify with 1 M HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-(tert-butylcarbamoyl)benzoic acid.
Reduction of the Methyl Ester
The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), while the amide group remains intact under these conditions.[1][2][3] This provides access to (4-(hydroxymethyl)phenyl)(tert-butyl)methanone.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir until the layers separate.
-
Filter the resulting solids and wash with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alcohol product.
Characterization
Accurate characterization of this compound is crucial to ensure its purity and confirm its identity. The following are expected spectroscopic data based on its structure and data for analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (two doublets, ~7.8-8.2 ppm), methyl ester singlet (~3.9 ppm), tert-butyl singlet (~1.4 ppm), and an amide N-H singlet (broad, variable chemical shift). |
| ¹³C NMR | Carbonyl carbons for the ester and amide (~165-170 ppm), aromatic carbons (~125-140 ppm), methyl ester carbon (~52 ppm), quaternary tert-butyl carbon (~51 ppm), and methyl carbons of the tert-butyl group (~29 ppm). |
| IR (Infrared) | N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (Amide I band, ~1640 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), and aromatic C-H and C=C stretches. |
| MS (Mass Spec) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 235.28. |
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[1]
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.[4]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of water. If swallowed, call a poison center or doctor.[4]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature allows for a range of selective transformations, providing access to a variety of downstream products. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, paving the way for new discoveries and innovations.
References
-
Oreate AI Blog. The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]
-
PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
OrgoSolver. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]
-
The Organic Chemistry Channel - by Dr. Ramasamy. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
Sources
Application Notes and Protocols for the Laboratory Handling and Storage of Methyl 4-(tert-butylcarbamoyl)benzoate
Introduction
Methyl 4-(tert-butylcarbamoyl)benzoate is a solid aromatic amide and ester of growing interest within the realms of medicinal chemistry and drug development. Its structural motifs suggest its potential as a building block in the synthesis of novel therapeutic agents. As with any chemical reagent, a thorough understanding of its properties and the implementation of rigorous handling and storage protocols are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and utilization of this compound in a research and development setting.
Physicochemical and Hazard Profile
A foundational understanding of the physicochemical properties and associated hazards of a compound is critical for its safe handling. The table below summarizes the key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Physical Form | Solid | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Slightly soluble in water. Miscible with ethanol, ether, and other organic solvents. | [2][3] |
| Storage Temperature | Room temperature | [1] |
Hazard Identification:
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause less serious health effects.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Given the hazard profile, stringent adherence to PPE and engineering controls is mandatory when handling this compound.
Engineering Controls
-
Fume Hood: All handling of the solid compound, especially weighing and transfer operations that may generate dust, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential vapors from solvents used with the compound.
Personal Protective Equipment
A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.
-
Body Protection: A lab coat is required to protect against skin contact. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Laboratory Handling and Storage Protocols
Adherence to standardized protocols for handling and storage is essential for maintaining the quality of the reagent and ensuring a safe working environment.
General Handling Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: A typical laboratory workflow for handling this compound.
Storage
-
Container: Store this compound in its original, tightly sealed container.[1]
-
Conditions: The compound should be stored at room temperature in a dry, well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Protocol for Weighing and Transfer of Solid Compound
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and the receiving vessel.
-
Tare the Receiving Vessel: Place a clean, dry, and labeled receiving vessel (e.g., a vial or round-bottom flask) on the analytical balance and tare it.
-
Transfer in Fume Hood: Move the tared vessel and the stock container of this compound into the chemical fume hood.
-
Dispense the Solid: Carefully open the stock container. Using a clean, dry spatula, transfer the desired amount of the solid compound into the tared receiving vessel. Avoid creating dust by handling the powder gently.
-
Seal and Re-weigh: Securely close both the stock container and the receiving vessel. Remove the receiving vessel from the fume hood and place it on the analytical balance to obtain the final weight.
-
Cleanup: Immediately clean any minor spills within the fume hood using a damp paper towel, which should then be disposed of as hazardous waste.
Protocol for Preparation of a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound for use in biological assays or chemical reactions. The choice of solvent and concentration should be guided by the specific experimental requirements.
-
Solvent Selection: Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (e.g., ethanol). For biological assays, DMSO is a common choice.[5] The solubility in the chosen solvent should be confirmed for the desired concentration.
-
Calculation: Calculate the mass of this compound required to achieve the desired concentration in the final volume of the stock solution.
-
Weighing: Following the protocol in section 3.3, accurately weigh the calculated mass of the compound into a suitable, labeled container (e.g., a glass vial).
-
Dissolution: In a chemical fume hood, add the appropriate volume of the chosen solvent to the container with the weighed compound.
-
Solubilization: Gently swirl the container or use a vortex mixer to aid in the dissolution of the solid. If necessary, gentle warming in a water bath may be employed, but care should be taken to avoid degradation of the compound.
-
Storage of Solution: Store the prepared stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage of solutions in DMSO) and protected from light to maintain its stability.[5]
Spill Response and Waste Disposal
Spill Response
In the event of a spill, prompt and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Carefully wipe up the solid powder with a damp paper towel to avoid generating dust.
-
Place the contaminated paper towel in a sealed bag and dispose of it as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or if there is a risk of inhalation, contact the institution's emergency response team.
-
If trained and equipped, and if it is safe to do so, cover the spill with an inert absorbent material to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Waste Disposal
-
Solid Waste: Dispose of unused this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels from spills) as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for organic solvents.
Reactivity and Stability
-
Stability: this compound is a stable compound under recommended storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition or hazardous reactions.[4]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[6]
Application Context: A Building Block in Drug Discovery
This compound contains both an amide and a methyl ester functional group, making it a versatile intermediate in organic synthesis. The synthesis of related N-substituted benzamide derivatives has been explored for their potential anti-inflammatory activities.[7] The tert-butyl group can impart desirable pharmacokinetic properties, while the methyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation with various amines to generate a library of compounds for biological screening.
References
-
Vinati Organics. Methyl 4-Tertiary Butyl Benzoate (PTBMB) Product Page. Available from: [Link]
-
Li, A. P. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 1(4), 337-341. Available from: [Link]
-
The Good Scents Company. Methyl 4-tert-butyl benzoate Information. Available from: [Link]
-
Vinati Organics. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Available from: [Link]
-
MDPI. Bio-Assay-Guided Isolation of Fractions and Constituents with Antioxidant and Lipid-lowering Activity from Allium cepa. Available from: [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(6), 1084–1093. Available from: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
- Google Patents. Preparation method of methyl benzoate compound.
-
Cole-Parmer. Chemical Compatibility Database. Available from: [Link]
-
Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1759-1769. Available from: [Link]
-
Mani, J., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules (Basel, Switzerland), 27(21), 7356. Available from: [Link]
-
ResearchGate. Synthesis of methyl benzoate with substituents. Available from: [Link]
-
Bal Seal Engineering. Chemical Compatibility Chart. Available from: [Link]
-
California Air Resources Board. SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. Available from: [Link]
-
Walchem. Chemical Compatibility Chart. Available from: [Link]
-
CP Lab Safety. Rubber Chemical Compatibility Charts. Available from: [Link]
Sources
- 1. This compound | 67852-98-6 [sigmaaldrich.com]
- 2. Methyl 4-tert-butylbenzoate | 26537-19-9 [chemicalbook.com]
- 3. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR and Mass Spectrometry of Methyl 4-(tert-butylcarbamoyl)benzoate
Introduction
Methyl 4-(tert-butylcarbamoyl)benzoate is a small organic molecule of significant interest in medicinal chemistry and drug development. As an amide-containing compound, it serves as a valuable scaffold in the synthesis of various pharmaceutical agents.[1] The structural elucidation and purity assessment of this compound are critical for its application in research and development. This document provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for the characterization of organic molecules.
These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the experimental choices for acquiring and interpreting high-quality NMR and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for complete structural verification.
Rationale for Experimental Choices in NMR
The selection of solvent, concentration, and NMR experiment parameters are crucial for obtaining a high-resolution spectrum. Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its excellent dissolving power for non-polar to moderately polar organic molecules and its single, well-defined residual solvent peak.[2] Sample concentration needs to be optimized to achieve a good signal-to-noise ratio without causing line broadening due to aggregation.[3]
Predicted NMR Data
Based on the structure of this compound, the following ¹H and ¹³C NMR signals are anticipated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.4 | ~29 |
| tert-Butyl (C) | - | ~52 |
| Aromatic (CH) | ~7.8 (d) | ~127 |
| Aromatic (CH) | ~8.1 (d) | ~130 |
| Aromatic (C) | - | ~133 |
| Aromatic (C) | - | ~141 |
| Amide (NH) | ~6.0 (s, broad) | - |
| Ester (OCH₃) | ~3.9 (s) | ~52 |
| Carbonyl (Amide) | - | ~165 |
| Carbonyl (Ester) | - | ~166 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR
1.3.1. Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of this compound.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2] The final sample height should be around 4-5 cm.[5]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
1.3.2. NMR Spectrometer Setup and Data Acquisition
-
Insertion and Locking: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Mis-adjusted shims can lead to broadened or asymmetric spectral lines.[6]
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-240 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Interpretation
The resulting spectra should be processed (Fourier transformation, phase correction, and baseline correction) and analyzed. The chemical shifts, integration values (for ¹H NMR), and coupling patterns will confirm the presence of the tert-butyl group, the para-substituted aromatic ring, the methyl ester, and the amide proton.
Visualization of the NMR Workflow
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For small molecules like this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the determination of the molecular weight with high accuracy.[7][8]
Rationale for Experimental Choices in MS
ESI is chosen for its ability to generate intact molecular ions from polar and semi-polar analytes, which is characteristic of the target molecule.[9] Operating in positive ion mode is expected to be more effective due to the potential for protonation of the amide or ester functionalities. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion.[7]
Expected Mass Spectrometry Data
The monoisotopic mass of this compound (C₁₃H₁₇NO₃) is 235.1208 Da. In positive mode ESI-MS, the following ions are expected:
Table 2: Expected Ions in ESI-MS of this compound
| Ion | Formula | Expected m/z |
| [M+H]⁺ | [C₁₃H₁₈NO₃]⁺ | 236.1281 |
| [M+Na]⁺ | [C₁₃H₁₇NO₃Na]⁺ | 258.1101 |
| [M+K]⁺ | [C₁₃H₁₇NO₃K]⁺ | 274.0840 |
Experimental Protocol: ESI-MS
2.3.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 50:50 v/v) with 0.1% formic acid to facilitate protonation.
2.3.2. Mass Spectrometer Setup and Data Acquisition
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas Pressure: Set according to the instrument manufacturer's recommendations.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation without causing thermal degradation.
-
-
Mass Analyzer Parameters:
-
Mass Range: Scan a range that includes the expected molecular ions (e.g., m/z 100-500).
-
Resolution: For HRMS, set the resolution to >10,000.
-
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable ion signal and a high-quality mass spectrum.
Data Interpretation
The acquired mass spectrum should be examined for the presence of the expected protonated molecule ([M+H]⁺) and common adducts ([M+Na]⁺, [M+K]⁺). The measured accurate mass of the most abundant molecular ion should be compared to the theoretical mass to confirm the elemental composition.
Visualization of the MS Workflow
Caption: Experimental workflow for ESI-MS analysis.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive analytical approach for the structural characterization and confirmation of this compound. The detailed protocols and theoretical considerations presented in these application notes serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, ensuring the generation of high-quality, reliable data for this important chemical entity.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. [Link]
-
ACS Publications. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. [Link]
-
Oxford Academic. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. [Link]
-
LC-MS. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
-
MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
PubChem. (n.d.). Monomethyl terephthalate. [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information. [Link]
-
Cairo University. (2015). Analytical study of some drugs containing amine group. [Link]
-
PubChem. (n.d.). Methyl 4-((((1,1-dimethylethoxy)carbonyl)amino)methyl)benzoate. [Link]
-
National Institutes of Health. (2012). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428). [Link]
-
NIST. (n.d.). Methyl 4-tert-butylbenzoate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary information. [Link]
-
SpectraBase. (n.d.). Terephthalic acid, monoamide, N-methyl-N-phenyl-, pentyl ester. [Link]
-
ResearchGate. (2012). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]
-
National Institutes of Health. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. (2023). Synthesis of methyl benzoate with substituents a,b. [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-(4-mesitylbutyl)benzoate. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). [Link]
-
NIST. (n.d.). Carbamic acid, N-methyl, t-butyl ester. [Link]
-
ResearchGate. (n.d.). Examples of pharmaceuticals containing amide bonds and selected.... [Link]
-
Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB). [Link]
-
NIST. (n.d.). Butanoic acid, methyl ester. [Link]
-
NIST. (n.d.). 1-Butanol, 3-methyl-, acetate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. organomation.com [organomation.com]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
reaction conditions for Methyl 4-(tert-butylcarbamoyl)benzoate synthesis
An Application Note for the Synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate
Abstract
This application note provides a detailed guide for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and advanced materials. We present two robust synthetic strategies: a primary method utilizing a modern peptide coupling reaction and an alternative, classic approach via an acid chloride intermediate. The document offers in-depth procedural steps, mechanistic insights, quantitative data, and expert commentary on the rationale behind experimental choices, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
This compound, also known as N-tert-butyl terephthalamic acid methyl ester, is a bifunctional molecule featuring both an ester and a sterically hindered amide group. This structure makes it a valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients and polymers. The core transformation involves the formation of an amide bond between the carboxylic acid of monomethyl terephthalate and the primary amine, tert-butylamine.
Two primary synthetic routes are prevalent for this type of transformation:
-
Method A: Direct Amide Coupling: This approach involves activating the carboxylic acid of monomethyl terephthalate in situ using coupling reagents, followed by nucleophilic attack by tert-butylamine. This method is favored for its mild conditions and high functional group tolerance.
-
Method B: Acid Chloride Formation and Acylation: A more traditional two-step process where the carboxylic acid is first converted to a highly reactive acid chloride intermediate. This intermediate is then reacted with tert-butylamine. While often high-yielding, this method requires handling moisture-sensitive and corrosive reagents.
This guide will provide a detailed, step-by-step protocol for the Direct Amide Coupling method and a summary of the alternative Acid Chloride route.
Method A: Direct Amide Coupling Protocol
This method employs a carbodiimide-mediated coupling, a cornerstone of modern organic synthesis for its efficiency and mild reaction conditions.[1]
Principle and Mechanism
The reaction begins with the activation of the carboxylic acid (monomethyl terephthalate) by a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). EDCI reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct, reducing yield.
To prevent this and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used.[1] HOBt traps the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to side reactions but is highly reactive towards the amine (tert-butylamine). A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of EDCI and to maintain a basic environment conducive to the reaction.
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for extraction and chromatography
-
Rotary evaporator
-
Magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
Reagents Data Table:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Monomethyl terephthalate | 180.16 | 1.0 | 10.0 | 1.80 g |
| tert-Butylamine | 73.14 | 1.1 | 11.0 | 1.07 mL |
| EDCI·HCl | 191.70 | 1.5 | 15.0 | 2.88 g |
| HOBt | 135.12 | 1.5 | 15.0 | 2.03 g |
| DIPEA | 129.24 | 1.5 | 15.0 | 2.61 mL |
| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | - | For workup/chromatography |
| Hexanes | - | - | - | For chromatography |
| Saturated NaHCO₃ solution | - | - | - | For workup |
| Brine | - | - | - | For workup |
| Anhydrous Na₂SO₄ | - | - | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add monomethyl terephthalate (1.80 g, 10.0 mmol). Dissolve it in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Initial Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Scientist's Note: Initial cooling is crucial to manage the exothermic reaction that occurs upon the addition of the coupling agents and base, preventing potential side reactions.
-
-
Reagent Addition: To the cooled, stirred solution, add DIPEA (2.61 mL, 15.0 mmol), tert-butylamine (1.07 mL, 11.0 mmol), EDCI·HCl (2.88 g, 15.0 mmol), and HOBt (2.03 g, 15.0 mmol) sequentially.[1]
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 Hexanes:EtOAc mobile phase) until the starting material (monomethyl terephthalate) is consumed.
-
Work-up: a. Upon completion, dilute the reaction mixture with 100 mL of water. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Scientist's Note: The NaHCO₃ wash is essential to remove any unreacted monomethyl terephthalate and acidic byproducts like HOBt. The byproducts from EDCI are generally water-soluble and are removed during these aqueous washes.[1]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc) to yield this compound as a white solid.
-
Expected Yield: 75-85%
-
Synthesis Workflow Diagram
Caption: Reaction workflow for direct amide coupling.
Method B: Alternative Synthesis via Acid Chloride
This classic method is highly effective and proceeds in two distinct steps.
Principle
-
Acid Chloride Formation: Monomethyl terephthalate is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid into the more reactive methyl 4-(chlorocarbonyl)benzoate.[2][3]
-
Amide Formation: The isolated acid chloride is then reacted with tert-butylamine. A non-nucleophilic base like triethylamine is required to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.
This route avoids costly coupling reagents but requires careful handling of corrosive and moisture-sensitive chemicals.
Abbreviated Protocol
-
Step 1: Reflux monomethyl terephthalate in an excess of thionyl chloride (with a catalytic amount of DMF) for 2-3 hours. Remove the excess thionyl chloride by distillation or under vacuum to obtain crude methyl 4-(chlorocarbonyl)benzoate.[3]
-
Step 2: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., Dichloromethane). Cool the solution to 0 °C. Add tert-butylamine and triethylamine dropwise. Stir at room temperature until the reaction is complete, then perform a standard aqueous workup and purification as described in Method A.
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.05 (d, 2H), ~7.85 (d, 2H), ~6.10 (s, 1H, NH), ~3.95 (s, 3H, OCH₃), ~1.50 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~166.5, ~166.0, ~138.0, ~134.0, ~129.5, ~127.0, ~52.5, ~52.0, ~29.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₇NO₃ [M+H]⁺: 236.12; found: 236.1.
Safety and Handling
-
tert-Butylamine: Volatile, flammable, and corrosive. Handle only in a well-ventilated fume hood.
-
EDCI·HCl and HOBt: Irritants and sensitizers. Avoid inhalation of dust and skin contact.
-
DIPEA and Triethylamine: Corrosive and flammable liquids with strong odors. Handle in a fume hood.
-
Thionyl Chloride (for Method B): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Must be handled with extreme caution in a fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH).
-
Monomethyl terephthalate | C9H8O4 | CID 15513. PubChem - National Institutes of Health (NIH). Available at: [Link]
-
tert-BUTYLAMINE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Methyl 4-(chlorocarbonyl)benzoate | C9H7ClO3 | CID 81850. PubChem - National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-(chlorocarbonyl)benzoate | C9H7ClO3 | CID 81850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-(chlorocarbonyl)benzoate = 95 7377-26-6 [sigmaaldrich.com]
Application Notes and Protocols for the Purification of Methyl 4-(tert-butylcarbamoyl)benzoate
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the purification of Methyl 4-(tert-butylcarbamoyl)benzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods to achieve high purity of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles underpinning each step. This guide covers purification by both recrystallization and column chromatography, including methods for troubleshooting and assessing purity via Thin-Layer Chromatography (TLC).
Introduction: Understanding the Compound and Purification Strategy
This compound is a bifunctional molecule containing both a methyl ester and a tert-butyl amide group attached to a central benzene ring. Its solid nature at room temperature makes it amenable to common purification techniques employed in organic synthesis. The choice of purification method is dictated by the nature and quantity of impurities present, which are in turn dependent on the synthetic route employed.
A common synthetic route to this compound involves the reaction of methyl 4-(chloroformyl)benzoate with tert-butylamine. This reaction is generally efficient but can lead to several predictable impurities.
Potential Impurities:
-
Unreacted Starting Materials: Methyl 4-(chloroformyl)benzoate and tert-butylamine.
-
Hydrolysis Products: 4-(tert-butylcarbamoyl)benzoic acid (from hydrolysis of the methyl ester) and terephthalic acid monomethyl ester (from hydrolysis of the acid chloride).
-
Byproducts: Di-tert-butyl urea (from the reaction of tert-butylamine with any phosgene impurities in the acid chloride).
This guide will focus on two primary purification techniques: recrystallization, which is ideal for removing small amounts of impurities from a solid product, and column chromatography, which is a more powerful technique for separating complex mixtures.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | 98% |
Purification Method 1: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The principle behind this method is that the solubility of the desired compound and the impurities in the chosen solvent will differ. Ideally, the desired compound is highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities are either very soluble or insoluble in the hot solvent. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices for recrystallization.[1]
Rationale for Solvent Selection
The presence of both a moderately polar amide and a less polar ester group in this compound suggests that a solvent system of intermediate polarity will be most effective. A single solvent or a binary solvent mixture can be employed. Ethanol is a good starting point due to its ability to dissolve a wide range of organic compounds at elevated temperatures and its relatively low toxicity. A binary system, such as ethanol/water, can also be effective, where water acts as an anti-solvent.
Step-by-Step Recrystallization Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol (start with ~5 mL) and heat the mixture to boiling with gentle stirring. Continue adding hot ethanol dropwise until the solid completely dissolves.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| Compound "oils out" | The solution is supersaturated at a temperature above the compound's melting point. | Reheat the solution and add more solvent to decrease the saturation point. |
| No crystals form | The solution is not sufficiently saturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If still unsuccessful, reduce the solvent volume by gentle heating and then cool again. |
| Low recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Ensure the crystallization mixture is thoroughly cooled in an ice bath. |
Purification Method 2: Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). For compounds like this compound, which possess both polar (amide) and moderately polar (ester) functional groups, silica gel chromatography is an effective method for removing both more polar and less polar impurities.
Principle of Separation
Silica gel is a polar stationary phase. Compounds with greater polarity will adhere more strongly to the silica gel and thus elute more slowly. Less polar compounds will have a weaker interaction with the silica gel and will be carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase, a separation of the components in the crude mixture can be achieved.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) value of approximately 0.3-0.4.
Recommended TLC Conditions:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (start with): Hexane:Ethyl Acetate (3:1, v/v). Adjust the ratio as needed to achieve the desired Rf value.
-
Visualization: UV light (254 nm).
Step-by-Step Column Chromatography Protocol
This protocol is suitable for the purification of approximately 500 mg of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 4:1).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the mobile phase through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude product (500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the more polar compounds.
-
-
Fraction Collection:
-
Collect fractions of the eluent in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation of Pure Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization of Workflows
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Column Chromatography Workflow
Caption: Step-by-step workflow for column chromatography purification.
Conclusion
The purification of this compound can be effectively achieved using either recrystallization or column chromatography. The choice of method will depend on the impurity profile and the desired final purity. Recrystallization is a straightforward and efficient method for removing small amounts of impurities, while column chromatography offers superior separation for more complex mixtures. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can consistently obtain high-purity this compound for their research and development needs.
References
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging Methyl 4-(tert-butylcarbamoyl)benzoate for Advanced Polymer Synthesis
Abstract
Methyl 4-(tert-butylcarbamoyl)benzoate is a para-substituted aromatic compound whose unique structural features—a reactive ester, a hydrogen-bonding amide, and a sterically hindering tert-butyl group—present significant, though largely unexplored, potential in polymer science. This guide provides a forward-looking analysis of this molecule, proposing its application as a precursor to novel aromatic monomers for high-performance polyesters and polyamides. We offer a comprehensive examination of its molecular architecture, outline detailed, scientifically grounded protocols for its conversion and subsequent polymerization, and predict the properties of the resulting polymers based on established structure-property relationships. This document serves as a foundational resource for researchers aiming to design next-generation polymers with enhanced thermal stability, solubility, and specific functional characteristics.
Introduction: Unveiling the Potential of a Niche Monomer Precursor
The quest for novel polymers with tailored properties is a driving force in materials science. The selection of monomers is the critical first step in defining the final characteristics of a macromolecule. While common in other areas of organic synthesis, this compound has not been extensively documented as a direct monomer for polymerization. However, its true value lies in its potential as a versatile precursor to a polymerizable carboxylic acid.
The molecule's design incorporates three key functional domains:
-
Methyl Ester Group: This group is readily hydrolyzable to a carboxylic acid, the primary reactive site for step-growth condensation polymerization.
-
Aromatic Ring: The para-substituted benzene ring imparts rigidity and thermal stability to the polymer backbone.
-
Tert-butylcarbamoyl Group: This bulky, non-reactive side group is pivotal. The tert-butyl moiety is known to disrupt polymer chain packing, which can significantly increase solubility and raise the glass transition temperature (Tg)[1]. The amide linkage provides a site for strong hydrogen bonding, further enhancing thermal and mechanical properties.
This guide will focus on the activation of this compound via hydrolysis and its subsequent use in the synthesis of novel aromatic polyesters and polyamides.
Monomer Activation: Hydrolysis to 4-(tert-butylcarbamoyl)benzoic Acid
The first essential step is the conversion of the methyl ester to a carboxylic acid. This creates the necessary functional group for condensation polymerization. A standard base-catalyzed hydrolysis is the most direct and efficient method.
Protocol 2.1: Synthesis of 4-(tert-butylcarbamoyl)benzoic Acid
Objective: To hydrolyze this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (DI H₂O)
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol inside the round-bottom flask.
-
Saponification: Prepare a solution of NaOH (1.5 eq) in DI H₂O and add it to the flask.
-
Reflux: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Neutralization: Once the reaction is complete, cool the flask to room temperature. Slowly add 2M HCl while stirring until the pH of the solution is ~2-3. A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold DI H₂O to remove any residual salts.
-
Drying: Dry the purified 4-(tert-butylcarbamoyl)benzoic acid in a vacuum oven at 60-70°C overnight.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and FT-IR spectroscopy. The FT-IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid and the disappearance of the methyl ester C-O stretch.
Caption: Workflow for the activation of the precursor monomer.
Proposed Polymerization Protocols
With the activated monomer, 4-(tert-butylcarbamoyl)benzoic acid, in hand, we can now explore its use in creating high-performance polymers.
Protocol 3.1: Synthesis of a Novel Aromatic Polyester
Rationale: This protocol describes the direct polycondensation of the activated monomer with an aromatic diol. The resulting polyester is expected to have a high glass transition temperature and excellent thermal stability due to its fully aromatic backbone. The bulky tert-butyl side groups should confer good solubility in common organic solvents.
Materials:
-
4-(tert-butylcarbamoyl)benzoic Acid (1.0 eq)
-
Bisphenol A (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) catalyst (0.01 eq)
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Dean-Stark trap
-
Nitrogen inlet
-
High-temperature reaction vessel with mechanical stirrer
Procedure:
-
Setup: Assemble the reaction vessel with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap.
-
Charging: Charge the vessel with 4-(tert-butylcarbamoyl)benzoic Acid, Bisphenol A, p-TSA, and diphenyl ether.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen.
-
Polycondensation: Heat the mixture to 180-220°C under a slow stream of nitrogen. Water, the byproduct of esterification, will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. This process can take several hours.
-
Isolation: After the theoretical amount of water has been collected, cool the reaction mixture. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Purification: Stir the polymer in methanol, then collect it by filtration. Repeat this washing step to remove any trapped solvent or unreacted monomers.
-
Drying: Dry the final polyester product in a vacuum oven at 80-100°C until a constant weight is achieved.
Caption: Reaction scheme for the synthesis of an aromatic polyester.
Protocol 3.2: Synthesis of a Novel Aromatic Polyamide
Rationale: Aromatic polyamides (aramids) are renowned for their exceptional thermal and mechanical strength. This protocol utilizes a two-step approach, first converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with an aromatic diamine at lower temperatures to form the polyamide. This method avoids the high temperatures required for direct amidation, preserving thermally sensitive structures.
Materials:
-
4-(tert-butylcarbamoyl)benzoic Acid
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
4,4'-Oxydianiline (ODA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
Procedure:
Step A: Synthesis of 4-(tert-butylcarbamoyl)benzoyl Chloride
-
Reaction Setup: In a fume hood, add 4-(tert-butylcarbamoyl)benzoic Acid to a flask with anhydrous DCM and a catalytic drop of DMF.
-
Acid Chloride Formation: Slowly add thionyl chloride (2.0 eq) to the suspension at 0°C. Allow the reaction to warm to room temperature and then reflux gently for 2-3 hours until the solution becomes clear.
-
Isolation: Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.
Step B: Polycondensation
-
Dissolve Diamine: In a separate flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline (ODA) and triethylamine (as an acid scavenger) in anhydrous NMP.
-
Monomer Addition: Cool the diamine solution to 0°C. Dissolve the acid chloride from Step A in a small amount of anhydrous NMP and add it dropwise to the stirred diamine solution.
-
Polymerization: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. The solution will become viscous as the polymer forms.
-
Precipitation & Washing: Precipitate the polyamide by pouring the viscous solution into a large volume of water or methanol. Filter the fibrous polymer and wash it thoroughly with water and then methanol.
-
Drying: Dry the final polyamide product in a vacuum oven at 100-120°C.
Caption: Two-step reaction scheme for aromatic polyamide synthesis.
Anticipated Polymer Properties and Characterization
The successful synthesis of these novel polymers must be verified through rigorous characterization.[2][3][4] The unique monomer structure allows us to predict a specific set of desirable properties.
| Property | Anticipated Characteristic | Rationale | Characterization Technique |
| Molecular Weight | High (Mw > 20,000 g/mol ) | Controlled step-growth polymerization conditions. | Gel Permeation Chromatography (GPC/SEC)[2] |
| Solubility | Soluble in organic solvents (NMP, DMAc, THF) | The bulky tert-butyl group disrupts chain packing, increasing free volume and allowing solvent penetration.[1] | Dissolution tests |
| Glass Transition (Tg) | High (> 200°C) | Rigid aromatic backbone and restricted chain rotation due to the bulky side group.[5] | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | High decomposition temperature (> 400°C) | Aromatic structure and strong intermolecular hydrogen bonds from the amide groups. | Thermogravimetric Analysis (TGA) |
| Structure | Confirmation of ester/amide linkages | Successful polymerization chemistry. | FT-IR & ¹H/¹³C NMR Spectroscopy[4] |
Potential Applications
Based on the predicted properties, polymers derived from this compound could be highly valuable in advanced applications:
-
Gas Separation Membranes: The increased free volume created by the tert-butyl groups could lead to high gas permeability, while the polymer's rigidity could maintain good selectivity, making these materials candidates for CO₂ capture or hydrogen separation.[6]
-
High-Performance Engineering Plastics: Their predicted high thermal stability and mechanical strength would make them suitable for applications in the automotive and aerospace industries where resistance to extreme conditions is required.
-
Advanced Coatings and Films: Good solubility would allow for easy processing into thin films and coatings that offer excellent thermal protection and chemical resistance.
Conclusion
While not a conventional monomer, this compound represents a promising building block for the future of polymer science. By first activating it to its carboxylic acid form, researchers can access a unique monomer featuring a combination of rigidity, hydrogen-bonding capability, and built-in steric bulk. The hypothetical protocols and property predictions outlined in this guide provide a robust framework for synthesizing and characterizing novel aromatic polyesters and polyamides. The exploration of such structures is a critical step toward developing next-generation materials engineered for performance, processability, and function.
References
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]
-
Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. Retrieved from [Link]
-
Structure of the PAs with varied number of bulky tert-butyl group (62). (n.d.). ResearchGate. Retrieved from [Link]
-
Polymer characterization. (n.d.). Wikipedia. Retrieved from [Link]
- Jackson, Jr., W. J., & Kuhfuss, H. F. (1974). U.S. Patent No. US3759870A. Google Patents.
-
Synthesis of methyl 4-(4-mesitylbutyl)benzoate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Graber, M., et al. (2004). Optimized enzymatic synthesis of methyl benzoate in organic medium. PubMed. Retrieved from [Link]
-
Sarrion, A., et al. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. National Institutes of Health. Retrieved from [Link]
-
Shifrina, Z., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. National Institutes of Health. Retrieved from [Link]
-
Methyl 4-tert-Butylbenzoate: A Cornerstone in Specialty Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Lunkad, A. (2020). Synthesis of Methyl benzoate with reaction mechanism. YouTube. Retrieved from [Link]
-
Gas transport properties of novel aromatic poly- and copolyamides bearing bulky functional groups. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). ResearchGate. Retrieved from [Link]
-
Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and cyclohexyl isocyanide via Ugi-four-component reaction. (2021). ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2023). How to Characterize Supramolecular Polymers: A User Guide. ACS Publications. Retrieved from [Link]
-
Nairn, J. A. (2007). POLYMER STRUCTURE AND CHARACTERIZATION. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymer characterization - Wikipedia [en.wikipedia.org]
- 3. Specialty & Novel Polymer Characterization | Malvern Panalytical [malvernpanalytical.com]
- 4. cof.orst.edu [cof.orst.edu]
- 5. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis for higher yields and purity.
Overview of the Primary Synthesis Route
The most direct and common method for synthesizing this compound is via a nucleophilic acyl substitution reaction. This involves reacting Methyl 4-(chloroformyl)benzoate with tert-butylamine. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.
Caption: Primary synthesis pathway for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges in a direct question-and-answer format.
Q1: Why is my yield of this compound significantly lower than expected?
Low yield is the most common issue and can be attributed to several factors, primarily related to reactant integrity and reaction conditions.
A1: Potential Causes & Corrective Actions:
-
Moisture Contamination: The starting material, Methyl 4-(chloroformyl)benzoate, is an acyl chloride and is extremely sensitive to moisture. Water will rapidly hydrolyze the acyl chloride back to its corresponding carboxylic acid (terephthalic acid monomethyl ester), which is unreactive towards the amine under these conditions.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the acyl chloride in a desiccator.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants will result in an incomplete reaction.
-
Solution: Typically, a slight excess (1.05 to 1.1 equivalents) of the amine and the base relative to the acyl chloride is recommended to ensure the limiting reagent is fully consumed.
-
-
Ineffective HCl Scavenging: The reaction generates HCl, which protonates the nucleophilic tert-butylamine, rendering it inactive. A base is required to neutralize the HCl.[1]
-
Solution: Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred as its bulkiness makes it less nucleophilic, preventing it from competing with the tert-butylamine.
-
-
Suboptimal Temperature Control: The reaction between an acyl chloride and an amine is highly exothermic.[] Adding the reagents too quickly or at room temperature can lead to side reactions and decomposition.
-
Solution: The reaction should be cooled in an ice bath (0 °C). Dissolve the tert-butylamine and base in the solvent first, then add the acyl chloride (or a solution of it) dropwise with vigorous stirring to control the exotherm.
-
Sources
Technical Support Center: Synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and purity of your synthesis.
Synthetic Pathways Overview
The synthesis of this compound can be approached through several routes, primarily involving the formation of an amide bond between a benzoic acid derivative and tert-butylamine, followed or preceded by esterification. The choice of synthetic route significantly influences the impurity profile. Below is a diagram illustrating the two most common synthetic pathways.
Frequently Asked Questions (FAQs)
General Synthesis Questions
Q1: Which synthetic route is generally preferred for high purity this compound?
A1: Route B, specifically the acylation of tert-butylamine with Methyl 4-(chlorocarbonyl)benzoate, is often preferred. Acyl chlorides are highly reactive, leading to rapid and often clean conversion to the amide under mild conditions.[1][2] This route avoids the high temperatures and equilibrium limitations associated with the direct aminolysis of esters.[3]
Q2: What are the typical reaction conditions for the reaction of Methyl 4-(chlorocarbonyl)benzoate with tert-butylamine?
A2: The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a low temperature (e.g., 0 °C to room temperature). A base, such as triethylamine or pyridine, is usually added to neutralize the hydrochloric acid generated during the reaction.[2][4]
Impurity-Related Questions
Q3: I see an unexpected peak in my HPLC analysis. What could it be?
A3: The identity of the peak depends on the synthetic route.
-
For Route B: A common impurity is Monomethyl terephthalate , which arises from the hydrolysis of the starting material, Methyl 4-(chlorocarbonyl)benzoate, if moisture is present in the reaction.[1] Another possibility is unreacted starting material.
-
For Route A: Unreacted 4-(tert-butylcarbamoyl)benzoic acid is a likely impurity due to the reversible nature of Fischer esterification.[5]
Q4: My NMR spectrum shows the presence of a di-substituted product. How is this possible?
A4: If you started from Dimethyl terephthalate and attempted a mono-aminolysis, the formation of the di-substituted product, N,N'-di-tert-butylterephthalamide , is a common side reaction. This occurs when a second molecule of tert-butylamine reacts with the remaining methyl ester group of the desired product.
Q5: I have a persistent acidic impurity in my product. What is it and how do I remove it?
A5: The most common acidic impurity is Monomethyl terephthalate (from Route B) or 4-(tert-butylcarbamoyl)benzoic acid (from Route A). These can be removed by washing the organic solution of your product with a mild aqueous base, such as a saturated sodium bicarbonate solution.[6] The acidic impurity will be deprotonated and extracted into the aqueous layer.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Symptom / Observation | Potential Cause | Proposed Solution(s) |
| Low Yield | Incomplete reaction. | - Route B: Ensure the acyl chloride is fresh or has been properly stored to prevent degradation. Use a slight excess of tert-butylamine. Monitor the reaction by TLC or HPLC until the starting material is consumed. - Route A: Use an excess of methanol and an effective acid catalyst. Consider removing water as it forms to drive the equilibrium towards the product.[5] |
| Product loss during work-up. | - Avoid vigorous shaking during extractions to prevent emulsion formation. - Ensure the pH of the aqueous layer is appropriate during acidic/basic washes to prevent the product from partitioning into the aqueous phase. | |
| Presence of Starting Material in Product | Incomplete reaction. | - Increase reaction time or temperature (with caution, as this may promote side reactions). - Ensure stoichiometric amounts of reactants are correct. |
| Inefficient purification. | - Optimize your purification method. For column chromatography, try a different solvent system. For recrystallization, screen various solvents. | |
| Product is an oil, not a solid | Presence of impurities. | - The presence of unreacted starting materials or solvent residue can lower the melting point of the product. Purify the product further using column chromatography or recrystallization. |
| Formation of a White Precipitate During Reaction (Route B) | Formation of tert-butylamine hydrochloride. | This is expected. The salt is typically removed by aqueous work-up. |
| Product degrades during purification | Instability on silica gel. | - If using column chromatography, consider deactivating the silica gel with triethylamine. - Alternatively, use a non-acidic purification method like recrystallization. |
Visualizing Impurity Formation (Route B)
Experimental Protocols
Protocol 1: Identification of Acidic Impurities by HPLC
This protocol is designed to separate and identify the desired product from potential acidic impurities like Monomethyl terephthalate.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample of your synthesized product
-
Reference standards for this compound and Monomethyl terephthalate
Procedure:
-
Sample Preparation: Dissolve a small amount of your crude product in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis: Inject your sample and the reference standards. The acidic impurity, being more polar, will have a shorter retention time than the desired ester product.
Protocol 2: Removal of Acidic Impurities via Liquid-Liquid Extraction
This protocol describes a standard work-up procedure to remove acidic impurities.
Materials:
-
Crude product dissolved in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solution on a rotary evaporator to obtain the purified product.[6]
References
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
-
Hydrolysis of methyl esters. Google Patents.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health.
-
Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
-
Methyl Esters. Organic Chemistry Portal.
-
Hydrolysis of esters. Chemguide.
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry.
-
Hydrolysis of Esters. Chemistry LibreTexts.
-
Hydrolysis of methyl eaters. Reddit.
-
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.
-
Preparation of Methyl Benzoate. University of Missouri-St. Louis.
-
Synthesis of methyl 4-(4-mesitylbutyl)benzoate. PrepChem.com.
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
-
Synthesis of methyl benzoate with substituents a,b. ResearchGate.
-
Will amine salts react with acid chlorides and anhydrides? For example, if you treated butylamine hydrochloride with acetyl chloride, would any reaction occur?. Reddit.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health.
-
Synthesis of Methyl benzoate with reaction mechanism. YouTube.
-
Synthesis of Methyl 4-sulfamoylbenzoate: An Application Note and Experimental Protocol. Benchchem.
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
-
N-Acylation in Combinatorial Chemistry. ResearchGate.
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI.
-
Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate.
-
Buy Methyl 4-carbamoylbenzoate. Smolecule.
-
Synthesis of Methyl Benzoate Lab. YouTube.
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common amidation reaction. Here, you will find answers to frequently encountered issues, detailed protocols, and visual guides to ensure the success of your experiments.
Core Synthesis Overview
The most direct and widely used method for synthesizing this compound is the nucleophilic acyl substitution reaction between Methyl 4-(chloroformyl)benzoate and tert-butylamine. This reaction involves the attack of the nucleophilic amine on the highly electrophilic acyl chloride.[1][2] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial for scavenging the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine, rendering it unreactive.[3][4]
Primary Reaction Scheme:
Detailed Experimental Protocol
This protocol provides a baseline for a successful reaction. Adherence to these steps, particularly regarding anhydrous conditions, is critical for achieving a high yield.
Materials:
-
Methyl 4-(chloroformyl)benzoate (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Step-by-Step Methodology:
-
Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Reagent Setup: Dissolve Methyl 4-(chloroformyl)benzoate (1.0 eq) in anhydrous DCM in the reaction flask. In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction Initiation: Cool the solution of Methyl 4-(chloroformyl)benzoate to 0 °C using an ice bath.
-
Slow Addition: Add the tert-butylamine/TEA solution dropwise from the dropping funnel to the stirred acyl chloride solution over 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting acyl chloride is a key indicator of completion.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction resulted in a very low yield or no product at all. What went wrong?
This is the most frequent issue and can be attributed to several critical factors. A systematic check of the following is recommended.
-
Issue A: Moisture Contamination
-
Causality: Methyl 4-(chloroformyl)benzoate is an acyl chloride, a class of compounds that is highly reactive and extremely sensitive to moisture.[4] Water will readily hydrolyze the acyl chloride to the corresponding carboxylic acid (terephthalic acid monomethyl ester), which is unreactive towards the amine under these conditions. Furthermore, any HCl generated can protonate the tert-butylamine, deactivating it.
-
Solution: Ensure all glassware is rigorously oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the system.[5]
-
-
Issue B: Ineffective HCl Scavenging
-
Causality: The reaction produces one equivalent of HCl for every equivalent of amide formed.[2] This acid will react with the nucleophilic tert-butylamine to form tert-butylammonium chloride. This salt is no longer nucleophilic and will not react with the acyl chloride, thus halting the reaction.[6][7]
-
Solution: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, must be added to neutralize the HCl as it is formed.[8] Ensure that at least one equivalent of the base is used; an excess (e.g., 1.2 eq) is often recommended to account for any impurities. The base itself must also be anhydrous.
-
-
Issue C: Poor Reagent Quality
-
Causality: The quality of the starting materials is paramount. Methyl 4-(chloroformyl)benzoate can degrade over time, especially if not stored properly under anhydrous conditions. tert-Butylamine can absorb CO₂ from the atmosphere to form a carbonate salt.
-
Solution: Use high-purity reagents from a reliable supplier. If the Methyl 4-(chloroformyl)benzoate is old, its purity should be checked (e.g., by NMR or titration). Ensure the tert-butylamine is fresh and has been stored properly.
-
-
Issue D: Improper Temperature Control
-
Causality: The reaction between an acyl chloride and an amine is typically very fast and exothermic.[7] Adding the amine solution too quickly can cause a rapid increase in temperature, leading to potential side reactions.
-
Solution: Perform the addition of the amine solution slowly at 0 °C to dissipate the heat generated. After the addition is complete, allowing the reaction to proceed at room temperature is usually sufficient for it to go to completion.
-
Q2: I see multiple spots on my TLC plate. What are the likely impurities?
Identifying impurities is key to optimizing the reaction and purification strategy.
-
Impurity A: Terephthalic acid monomethyl ester
-
Source: This is the hydrolysis product of the starting material, Methyl 4-(chloroformyl)benzoate, from exposure to water.
-
Removal: This acidic impurity can be effectively removed during the aqueous work-up by washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.
-
-
Impurity B: Unreacted Starting Materials
-
Source: Incomplete reaction due to any of the issues mentioned in Q1.
-
Removal: Unreacted tert-butylamine and the triethylamine base can be removed by washing with a dilute acid (e.g., 1M HCl). Unreacted Methyl 4-(chloroformyl)benzoate will be hydrolyzed to the carboxylic acid during the aqueous work-up and can then be removed with a base wash. Purification by column chromatography or recrystallization will separate the product from any remaining starting materials.
-
-
Impurity C: Diacylation Product (Imide)
-
Source: In some amidation reactions, the initially formed amide can be deprotonated and react with a second molecule of the acyl chloride to form an imide.[9] However, due to the steric bulk of the tert-butyl group, this is highly unlikely in this specific reaction.
-
Removal: If detected, this less polar impurity can be separated by column chromatography.
-
Q3: Is it necessary to use two equivalents of the amine instead of a non-nucleophilic base?
-
Explanation: It is possible to use two equivalents of tert-butylamine: one to act as the nucleophile and the second to act as the base to neutralize the HCl.[1][2] However, this is often less efficient and more costly. It consumes an extra equivalent of a key reagent and results in the formation of a full equivalent of tert-butylammonium chloride salt, which can sometimes complicate purification. Using a less expensive, non-nucleophilic tertiary amine like TEA is standard practice.[8]
Visual Guides & Workflows
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride leaving group.[6][7]
Caption: Nucleophilic Addition-Elimination Mechanism.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing failed or low-yielding reactions.
Caption: Logical workflow for troubleshooting common issues.
Summary of Key Reaction Parameters
For ease of reference, the table below summarizes the critical parameters for optimizing the synthesis of this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | Acyl Chloride (1.0 eq), tert-Butylamine (1.05-1.1 eq), Base (1.1-1.2 eq) | A slight excess of amine and base ensures the complete consumption of the limiting acyl chloride. |
| Solvent | Anhydrous Aprotic (e.g., DCM, THF, Diethyl Ether) | Must be inert to the highly reactive acyl chloride and capable of dissolving all reactants. Must be free of water.[8] |
| Base | Triethylamine (TEA), Pyridine, or DIPEA | Must be non-nucleophilic to avoid competing with the primary amine. Its primary role is to neutralize HCl.[8] |
| Temperature | 0 °C for addition, then warm to Room Temperature | Controls the initial exothermic reaction to prevent side-product formation. Reaction typically proceeds to completion at RT.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis of the acyl chloride by atmospheric moisture. |
| Reaction Time | 2 - 4 hours | Reaction is usually rapid. Monitor by TLC or LC-MS to confirm completion before work-up. |
References
-
PrepChem. Synthesis of methyl 4-(4-mesitylbutyl)benzoate. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
Khan Academy. (2010). Amide formation from acyl chloride. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the preparation of N-tert-butyl amides. Available at: [Link]
- Google Patents. (2007). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
-
Weix, D. J., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. Available at: [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
-
Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. r/Chempros. Available at: [Link]
-
Chemistry Steps. Reactions of Acyl Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
Organic Chemistry Tutor. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]
-
ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Available at: [Link]
-
ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available at: [Link]
-
The Organic Chemistry Channel. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]
-
Dr. Richard Musgrave. (2020). Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Available at: [Link]
-
AskIITians. Reactions of Acyl halide. Available at: [Link]
- Google Patents. (2012). CN102746333A - Synthetic method of N-(n-butyl) thiophosphoric triamide.
-
ChemistNATE. (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). YouTube. Available at: [Link]
-
RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available at: [Link]
-
University of Massachusetts Lowell. (n.d.). esterification of benzoic acid to methyl benzoate. Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Parameters for Methyl 4-(tert-butylcarbamoyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis for maximal yield and purity.
Core Synthesis Pathway: The Schotten-Baumann Approach
The most reliable and common method for synthesizing this compound is the nucleophilic acyl substitution of Methyl 4-(chloroformyl)benzoate with tert-butylamine. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for forming amides from acyl chlorides and amines.[1][2][3]
The reaction proceeds via the attack of the nucleophilic tert-butylamine on the electrophilic carbonyl carbon of the acyl chloride. A crucial component of this reaction is the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct.[4][5] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Potential Cause 1: Inactive Acyl Chloride The starting material, Methyl 4-(chloroformyl)benzoate, is highly sensitive to moisture.[6] If it has been improperly stored or handled, it may have hydrolyzed to its corresponding carboxylic acid (monomethyl terephthalate). This carboxylic acid will not react with tert-butylamine under these conditions.
-
Solution:
-
Verify Starting Material Quality: Before starting, check the purity of the Methyl 4-(chloroformyl)benzoate. A simple test is to carefully add a small amount to a vial of anhydrous methanol; a vigorous reaction should occur.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Potential Cause 2: Ineffective Base/Protonation of Amine If the base is not present in a sufficient amount or is not strong enough, the generated HCl will protonate the tert-butylamine, forming tert-butylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride.
-
Solution:
-
Stoichiometry: Use at least a stoichiometric equivalent (1.0 eq) of a suitable base. It is common practice to use a slight excess (e.g., 1.1-1.2 eq) to ensure all HCl is scavenged.
-
Base Selection: For a homogenous reaction in an aprotic solvent like Dichloromethane (DCM), an organic base such as triethylamine (TEA) or pyridine is preferred. For a biphasic Schotten-Baumann setup, an inorganic base like sodium hydroxide (NaOH) in an aqueous phase is effective.[1][2][5]
-
Potential Cause 3: Incorrect Reagent Addition Order Adding the acyl chloride before the amine is fully dissolved and mixed with the base can lead to localized high concentrations of HCl, causing amine protonation before it can react.
-
Solution:
-
Standard Procedure: Dissolve the tert-butylamine and the base (e.g., triethylamine) in the chosen solvent first.
-
Controlled Addition: Add the Methyl 4-(chloroformyl)benzoate solution dropwise to the stirred amine/base mixture, preferably at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Q2: The reaction is incomplete, and I see significant amounts of starting material on my TLC/NMR. How can I drive it to completion?
Potential Cause 1: Steric Hindrance Tert-butylamine is a sterically bulky nucleophile.[7] This bulk can slow down the reaction rate compared to less hindered amines.
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl chloride spot has completely disappeared.
-
Elevate Temperature: If extended time at room temperature is insufficient, gently warming the reaction mixture (e.g., to 40 °C) can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also promote side reactions.
-
Potential Cause 2: Insufficient Mixing in Biphasic Systems In a two-phase Schotten-Baumann system (e.g., DCM/water), poor mixing will limit the interaction between the reactants in the organic phase and the base in the aqueous phase.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the surface area between the two phases.
-
Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to help transport the hydroxide ions from the aqueous phase to the organic phase.
-
Q3: I've isolated my product, but it is contaminated with a significant impurity. How do I identify and prevent it?
Potential Cause 1: Diamide Impurity If your starting Methyl 4-(chloroformyl)benzoate is contaminated with terephthaloyl chloride (the di-acid chloride), you will form N,N'-di-tert-butylterephthalamide. This byproduct is often less soluble and can complicate purification.
-
Solution:
-
High-Purity Reagents: Start with high-purity Methyl 4-(chloroformyl)benzoate (≥95%).
-
Purification: The diamide is much less polar than the desired mono-amide product. It can often be removed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
-
Potential Cause 2: Hydrolyzed Starting Material As mentioned in Q1, hydrolysis of the acyl chloride forms monomethyl terephthalate. During an aqueous workup, this acidic impurity will be extracted into a basic wash (e.g., with NaHCO₃ solution). If the workup is incomplete, it may remain.
-
Solution:
-
Aqueous Workup: After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl to remove excess amine and base), water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.
-
Characterization: The presence of a carboxylic acid peak in the ¹H NMR spectrum (typically >10 ppm) or a broad O-H stretch in the IR spectrum would indicate this impurity.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Dichloromethane (DCM) is an excellent choice as it is relatively inert, dissolves the reactants well, and is easy to remove under reduced pressure. Other aprotic solvents like diethyl ether or tetrahydrofuran (THF) can also be used. For a classic biphasic Schotten-Baumann setup, a combination of water and an immiscible organic solvent like DCM is used.[1][3]
Q: Which base is better: Triethylamine (TEA) or Sodium Hydroxide (NaOH)? A: Both are effective, and the choice depends on your preferred setup.
-
Triethylamine (or other tertiary amines): Ideal for single-phase reactions in aprotic solvents. The resulting triethylammonium chloride salt is often soluble but can be removed with an aqueous wash.
-
Sodium Hydroxide: Used in a two-phase system. It is inexpensive and the resulting sodium chloride is confined to the aqueous phase, simplifying the workup.[4]
Q: How can I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product will be more polar than the starting acyl chloride. Spot the reaction mixture against a spot of the starting material. The reaction is complete when the starting material spot is no longer visible.
Q: What are the key considerations for scaling up this reaction? A: The primary concern is heat management. The reaction is exothermic. On a large scale, the acyl chloride must be added slowly and with efficient cooling to maintain a controlled internal temperature (e.g., 0-10 °C). Inadequate heat dissipation can lead to side reactions and a decrease in yield and purity.
Experimental Protocols & Data
Table 1: Impact of Key Reaction Parameters
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Solvent | Tetrahydrofuran (THF), reagent grade | Dichloromethane (DCM), anhydrous | DCM is less hygroscopic and more inert than THF. Anhydrous conditions prevent hydrolysis of the acyl chloride. |
| Base | 1.0 eq Triethylamine | 1.2 eq Triethylamine | A slight excess of base ensures complete neutralization of the HCl byproduct, preventing amine protonation. |
| Temperature | Room Temperature (Addition) | 0 °C (Addition), then RT | Initial cooling controls the exotherm of the reaction, minimizing side product formation. The reaction is then allowed to warm to RT to ensure completion. |
| Workup | Water wash only | Wash with 1M HCl, NaHCO₃(aq), Brine | A full aqueous workup systematically removes unreacted base, amine, and acidic byproducts, leading to a purer crude product. |
Protocol 1: Optimized Synthesis of this compound
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve Methyl 4-(chloroformyl)benzoate (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cold, stirred amine solution over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the acyl chloride is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (1 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white solid.
-
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
This diagram outlines the decision-making process when troubleshooting a low-yield reaction.
Caption: Troubleshooting workflow for low product yield.
Diagram 2: Reaction and Key Side Reactions
This diagram illustrates the main reaction pathway and potential side reactions.
Caption: Primary reaction and potential side products.
References
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
-
ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]
-
Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine: ( S )- tert -Butyl 2-(Benzylcarbamoyl)Pyrrolidine-1-Carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN1515540A - A new synthesis process of tert-butylamine.
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
ResearchGate. (n.d.). (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
-
YouTube. (2023, May 25). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide!. Retrieved from [Link]
-
YouTube. (2020, August 7). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). Retrieved from [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Methyl 4-(Chloroformyl)benzoate | 7377-26-6 | TCI AMERICA [tcichemicals.com]
- 7. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 4-(tert-butylcarbamoyl)benzoate
Welcome to the technical support center for Methyl 4-(tert-butylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a molecule possessing both an ester and an amide functional group, understanding its behavior under various experimental conditions is crucial for obtaining reliable and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Understanding the Stability Profile of this compound
This compound contains two primary functional groups susceptible to degradation: a methyl ester and a tert-butyl amide. The stability of the molecule is largely dictated by the relative reactivity of these two groups under different conditions. Generally, esters are more susceptible to hydrolysis than amides.
Below is a summary of the key physicochemical properties of a closely related compound, methyl 4-tert-butylbenzoate, which can provide some context for handling and storage.
| Property | Value | Reference |
| Molecular Formula | C12H16O2 | [1] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 122-124 °C @ 9 mm Hg | [2] |
| Density | 0.995 g/mL at 25 °C | [2] |
| Flash Point | >230 °F (>113 °C) | [3][4] |
| Water Solubility | 35 mg/L at 20℃ | [2] |
| Storage | Sealed in a dry, room temperature environment | [2][5] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential experimental issues.
FAQ 1: My compound is showing signs of degradation over time in aqueous buffer. What is the likely cause and how can I prevent it?
Answer:
The most probable cause of degradation in aqueous solutions is the hydrolysis of the methyl ester group. This reaction is catalyzed by both acidic and basic conditions, yielding 4-(tert-butylcarbamoyl)benzoic acid and methanol. The amide bond is significantly more stable and less likely to hydrolyze under mild aqueous conditions.
Causality: The carbonyl carbon of the ester is more electrophilic than the carbonyl carbon of the amide, making it more susceptible to nucleophilic attack by water. The methoxy group of the ester is a better leaving group than the tert-butylamino group of the amide.
Troubleshooting Steps:
-
pH Control: Maintain your buffer pH as close to neutral (pH 6-7) as possible. Avoid strongly acidic or alkaline conditions.
-
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis. Store stock solutions at -20°C or -80°C.
-
Solvent Choice: If your experimental design allows, consider using a co-solvent system with a non-aqueous, aprotic solvent (e.g., DMSO, DMF) to reduce the concentration of water.
-
Fresh Preparations: Prepare aqueous solutions of this compound fresh before each experiment to minimize the opportunity for degradation.
Diagram: Primary Degradation Pathway
Caption: Primary hydrolytic degradation of this compound.
FAQ 2: I am observing poor solubility of my compound in aqueous media. What are the best practices for solubilizing it?
Answer:
Benzoate derivatives often exhibit low water solubility.[6] Forcing the compound into a solution at a high concentration can lead to precipitation, especially with changes in temperature or pH.
Troubleshooting Steps:
-
Co-Solvents: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
-
pH Adjustment: The solubility of the potential degradation product, 4-(tert-butylcarbamoyl)benzoic acid, will be highly pH-dependent. If ester hydrolysis has occurred, increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Sonication: Gentle sonication can aid in the dissolution of the compound. However, avoid excessive heating during this process.
-
Formulation Aids: For in vivo studies, consider the use of formulation vehicles such as cyclodextrins or surfactants to improve solubility.
FAQ 3: I need to perform a reaction at elevated temperatures. What is the thermal stability of this compound?
Answer:
Troubleshooting Steps:
-
Inert Atmosphere: If possible, conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Time Optimization: Minimize the duration of heating to what is necessary for the reaction to proceed to completion.
-
Forced Degradation Study: If thermal stability is a critical parameter for your application, it is advisable to conduct a small-scale forced degradation study.[7][8] This involves heating the compound at a set temperature for a defined period and analyzing the sample by a stability-indicating method like HPLC to quantify any degradation.
Experimental Protocol: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water
-
HPLC grade acetonitrile and methanol
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare three separate solutions of the compound at a concentration of approximately 1 mg/mL in:
-
0.1 M HCl
-
0.1 M NaOH
-
HPLC grade water
-
-
Stress Conditions: Incubate the three solutions at 60°C.[9]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples. For the HCl sample, add an equimolar amount of NaOH. For the NaOH sample, add an equimolar amount of HCl.
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Data Analysis: Calculate the percentage of degradation at each time point.
Diagram: Forced Degradation Workflow
Caption: Workflow for a hydrolytic forced degradation study.
References
-
Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. [Link]
-
The Good Scents Company. methyl 4-tert-butyl benzoate, 26537-19-9. [Link]
-
Vinati Organics. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. [Link]
- Google Patents.
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64.
-
Eawag-BBD. Benzoate Degradation Pathway. [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
- Google Patents.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
- Chandramore, V., & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.
-
Academic Journals. The preparation of methyl benzoate and methyl salicylate on silica gel column. [Link]
-
Frontiers. (2025, September 8). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. [Link]
-
ResearchGate. The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. [Link]
-
YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. [Link]
-
PubMed Central. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]
-
PharmaCompass.com. methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
KEGG PATHWAY. map00362 Benzoate degradation. [Link]
-
YouTube. (2023, September 5). Forced degradation study in pharma. [Link]
Sources
- 1. methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Methyl 4-tert-butylbenzoate | 26537-19-9 [chemicalbook.com]
- 3. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 4. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 3-(tert-butylsulfamoyl)benzoate | Benchchem [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. biotech-asia.org [biotech-asia.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate
This guide provides in-depth troubleshooting and technical support for the synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate. It is designed for researchers, chemists, and drug development professionals to help navigate the common challenges and side reactions encountered during this amide coupling reaction.
Overview of the Synthesis
The synthesis of this compound is a standard amide bond formation. The most common route involves the reaction of Monomethyl terephthalate (MMT) with tert-butylamine . To facilitate this reaction, the carboxylic acid of MMT must be activated. This is typically achieved in one of two ways:
-
Conversion to an Acyl Chloride: MMT is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form methyl 4-(chloroformyl)benzoate. This highly reactive acyl chloride is then treated with tert-butylamine.
-
Direct Amide Coupling: MMT is directly coupled with tert-butylamine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).
Each method has its own set of potential side reactions and challenges. This guide will address these issues in a practical, question-and-answer format.
Core Reaction Pathway
Technical Support Center: Scaling Up Methyl 4-(tert-butylcarbamoyl)benzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(tert-butylcarbamoyl)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to ensure the robustness and reproducibility of your synthesis.
I. Synthesis Overview: A Two-Step Approach
The most common and scalable synthetic route to this compound involves a two-step process starting from terephthalic acid monomethyl ester. This pathway is often preferred due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.
Step 1: Fischer Esterification (if starting from terephthalic acid)
While terephthalic acid monomethyl ester is commercially available, if the synthesis begins with terephthalic acid, a selective mono-esterification is the first step. This is typically achieved through a Fischer esterification, reacting terephthalic acid with methanol in the presence of an acid catalyst.[1]
Step 2: Amide Coupling
The second and key step is the formation of the amide bond by reacting terephthalic acid monomethyl ester with tert-butylamine. This reaction requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.
II. Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process, highlighting the key stages and decision points.
Caption: Workflow for the synthesis of this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Yield of Amide Product | - Incomplete activation of the carboxylic acid.- Competing side reactions (e.g., formation of di-tert-butyl terephthalamide if starting material is contaminated with terephthalic acid).- Hydrolysis of the methyl ester during work-up. | - Optimize Activation: Switch to a more efficient coupling agent such as HATU or HOBt/EDCI. Ensure anhydrous conditions as water can quench the activated species.[2]- Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of tert-butylamine. Ensure the purity of the starting terephthalic acid monomethyl ester.- pH Control during Work-up: Avoid strongly basic or acidic conditions during aqueous washes to prevent ester hydrolysis. Use a mild base like sodium bicarbonate for neutralization.[3] |
| Formation of Impurities | - Unreacted starting material (terephthalic acid monomethyl ester).- Over-reaction leading to di-tert-butyl terephthalamide.- Impurities from reagents. | - Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion. Do not extend the reaction time unnecessarily.- Purification Strategy: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective. If impurities persist, column chromatography may be necessary.[2]- Reagent Purity: Use high-purity solvents and reagents. |
| Difficult Product Isolation/Purification | - Product is an oil or does not crystallize easily.- Co-elution of product and impurities during chromatography. | - Induce Crystallization: Try adding a non-polar solvent (e.g., hexanes) to a concentrated solution of the product in a more polar solvent (e.g., ethyl acetate) and cooling. Seeding with a small crystal can also help.- Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. |
| Inconsistent Results at Larger Scale | - Poor heat transfer leading to localized overheating and side reactions.- Inefficient mixing resulting in incomplete reaction.- Challenges with reagent addition at scale. | - Process Control: Use a jacketed reactor with controlled heating and cooling. Monitor the internal reaction temperature closely.- Mixing Efficiency: Ensure adequate agitation for the reactor volume. Consider the use of baffles to improve mixing.- Controlled Addition: For exothermic reactions, add reagents portion-wise or via an addition funnel to control the reaction rate and temperature. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best method to activate the carboxylic acid of terephthalic acid monomethyl ester for the amidation reaction?
A1: The choice of activating agent depends on the scale and desired purity. For laboratory-scale synthesis, coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly effective and generally lead to clean reactions with high yields.[2] For larger-scale production, converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be a more cost-effective approach, although it requires careful handling of these corrosive reagents and neutralization of the resulting HCl.
Q2: I am observing the hydrolysis of the methyl ester group during the reaction or work-up. How can I prevent this?
A2: Ester hydrolysis is typically catalyzed by acid or base. To minimize this, ensure that your reaction conditions are neutral or slightly basic, especially if using coupling agents that generate acidic byproducts. During the work-up, use a mild base like sodium bicarbonate for any neutralization steps and avoid prolonged contact with strong acids or bases.[3][4] If possible, keep the temperature low during the work-up.
Q3: What are the key analytical techniques to monitor the progress of the reaction and assess the purity of the final product?
A3:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material (terephthalic acid monomethyl ester) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of the product and any impurities. It is the preferred method for accurate purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The integration of the proton signals can also give an indication of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q4: Are there any safety considerations I should be aware of when scaling up this synthesis?
A4: Yes, several safety aspects are crucial:
-
Exothermic Reactions: The amidation reaction can be exothermic, especially when using highly reactive species like acid chlorides. Ensure adequate cooling and controlled addition of reagents to manage the heat generated.
-
Reagent Handling: Reagents like thionyl chloride, oxalyl chloride, and strong acids or bases are corrosive and/or toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvent Safety: Be mindful of the flammability of organic solvents and take precautions to avoid ignition sources.
-
Pressure Build-up: If the reaction generates gaseous byproducts (e.g., HCl from the formation of an acid chloride), ensure the reaction vessel is adequately vented.
V. Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using EDCI/HOBt Coupling
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add terephthalic acid monomethyl ester (1 equivalent).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Addition of Coupling Agents: Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add tert-butylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Scale-Up Synthesis via Acid Chloride Intermediate
-
Acid Chloride Formation:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas scrubber, suspend terephthalic acid monomethyl ester (1 equivalent) in a suitable solvent (e.g., toluene with a catalytic amount of DMF).
-
Add thionyl chloride (1.5 equivalents) dropwise at a rate that maintains the internal temperature below 40°C.
-
After the addition is complete, heat the mixture to 60-70°C and hold until the reaction is complete (cessation of gas evolution and confirmation by IR or ¹H NMR of a small aliquot).
-
Remove the excess thionyl chloride and solvent by distillation.
-
-
Amidation:
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
In a separate vessel, dissolve tert-butylamine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the same solvent.
-
Cool the acid chloride solution to 0-5°C and add the amine solution dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with dilute acid (to remove excess amine and triethylamine), followed by water and brine.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify by recrystallization.
-
VI. References
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Retrieved from [Link]
-
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound. Retrieved from
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]
-
Google Patents. (n.d.). US3696141A - Process for the production of methyl benzoate. Retrieved from
-
PubMed. (n.d.). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
-
YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-(4-mesitylbutyl)benzoate. Retrieved from [Link]
-
Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved from
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl p-(t-butyl)-benzoate. Retrieved from [Link]
-
SciSpace. (2019, July 26). Parametric optimization and rate laws determination for the conversion of 4-tert-butylbenzoic acid to methyl 4-tert. Retrieved from [Link]
-
ResearchGate. (2025, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Buy Methyl 4-carbamoylbenzoate | 6757-31-9 [smolecule.com]
- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Technical Support Center: Methyl 4-(tert-butylcarbamoyl)benzoate
Welcome to the technical support center for Methyl 4-(tert-butylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. The following question-and-answer format addresses potential degradation pathways and analytical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?
The structure of this compound contains two primary functional groups susceptible to degradation: a methyl ester and a tert-butyl amide. The most common degradation pathway is hydrolysis.
-
Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield 4-(tert-butylcarbamoyl)benzoic acid and methanol. This reaction can occur in aqueous solutions, particularly at non-neutral pH.[1][2]
-
Amide Hydrolysis: The tert-butyl amide bond is significantly more stable and resistant to hydrolysis than the ester bond.[3][4] Cleavage of this bond requires more forceful conditions, such as heating with strong acids or bases, and would result in the formation of terephthalic acid and tert-butylamine.[2][4]
Under typical experimental conditions (e.g., aqueous buffers, room temperature), ester hydrolysis is the more probable degradation pathway.
Q2: I suspect my sample of this compound has degraded. What are the likely degradation products I should be looking for?
Based on the probable degradation pathways, the most likely degradation products are:
-
4-(tert-butylcarbamoyl)benzoic acid: Formed from the hydrolysis of the methyl ester.
-
Terephthalic acid: Formed from the hydrolysis of both the ester and the amide bonds.
-
Methyl 4-aminobenzoate: While less common, under certain reductive conditions, the amide could potentially be reduced.
-
Benzoic Acid: In some microbial or advanced oxidative processes, degradation can proceed via decarboxylation to benzoate, which is a central intermediate in the aerobic and anaerobic degradation of many aromatic compounds.[5][6][7][8][9]
The presence of these compounds can be confirmed using analytical techniques such as HPLC, LC-MS, and NMR.
Q3: Can this compound degrade under other conditions, such as exposure to light or heat?
Yes, other degradation pathways, while less common, should be considered:
-
Photolytic Degradation: Aromatic compounds, especially those with carbonyl groups, can be susceptible to photolytic degradation upon exposure to UV light. This can lead to the formation of a variety of radical species and subsequent recombination or rearrangement products.[10] It is advisable to store solutions of the compound protected from light.
-
Thermal Degradation: While the compound is expected to be relatively thermally stable, prolonged exposure to high temperatures, especially in the presence of water or other reactive species, can accelerate hydrolysis and other decomposition reactions.
Troubleshooting Guides
Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the purity and degradation of this compound. Here are some common issues and their solutions:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[11] - Mismatch between sample solvent and mobile phase. - Column overload.[12] | - Use a high-purity silica column. - Acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to suppress silanol ionization. - Dissolve the sample in the mobile phase. - Reduce the injection volume or sample concentration.[12] |
| Poor Resolution | - Inappropriate mobile phase composition.[12] - Degraded column. - Insufficient column equilibration time.[13] | - Optimize the mobile phase gradient and organic solvent ratio. - Replace the column. - Ensure the column is fully equilibrated before each injection.[13] |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. - Late eluting peaks from a prior run. | - Use HPLC-grade solvents and freshly prepared mobile phases. - Implement a column wash step at the end of each gradient run. - Thoroughly flush the column with a strong solvent.[13] |
| Retention Time Drift | - Changes in mobile phase composition.[13] - Fluctuations in column temperature.[13] - Column aging. | - Prepare fresh mobile phase daily.[13] - Use a column oven to maintain a constant temperature.[13] - Monitor column performance and replace as needed. |
| High Backpressure | - Clogged column frit or tubing. - Buffer precipitation in the organic mobile phase. - Sample precipitation on the column. | - Filter all samples and mobile phases. - Back-flush the column (if recommended by the manufacturer). - Ensure buffer concentration is soluble in the highest organic percentage of your gradient. |
Troubleshooting LC-MS Analysis
For mass spectrometry detection, additional issues may arise:
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization | - Inappropriate mobile phase additives. - Sub-optimal source parameters (e.g., temperature, gas flow). | - For positive mode ESI, ensure the mobile phase is acidic (e.g., 0.1% formic acid). - For negative mode ESI, a basic mobile phase or a small amount of ammonium acetate may be beneficial. - Optimize MS source conditions for the analyte. |
| In-source Fragmentation | - High source temperature or cone voltage. | - Reduce source temperature and cone voltage to minimize fragmentation and enhance the parent ion signal. |
| Adduct Formation | - Presence of salts in the mobile phase or sample (e.g., Na+, K+). | - Use high-purity solvents and volatile buffers (e.g., ammonium formate, ammonium acetate). - If adducts are consistent, they can be used for quantification. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
To understand the stability of this compound, a forced degradation study can be performed.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 1N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 1N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all stressed samples, along with a control sample, using the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation products.
Visualizations
Degradation Pathways
Caption: Primary Hydrolytic Degradation Pathways.
Analytical Workflow
Caption: Analytical Workflow for Degradation Studies.
References
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
-
Dander, J. E., & Garg, N. (2017). Amide Hydrolysis Reaction Using tert-Butyl Nitrite. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
- Basu, M. K., Sarkar, D. C., & Ranu, B. C. (1989). A mild and Selective Method of Ester Hydrolysis.
-
Theoretical study of aliphatic and aromatic esters hydrolysis. (2005). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Al-Zoubi, R. M. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2010(11), 26-37.
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
- Leve´n, L., & Schnu¨rer, A. (2005). Effects of temperature on biological degradation of phenols, benzoates and phthalates under methanogenic conditions.
-
Clark, J. (2023). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
-
Eawag. (n.d.). Benzoate Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]
- da Silva, A. B., et al. (2018).
- de Souza, G. H. B., et al. (2012). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 8(32), 319-323.
- Harwood, C. S., & Parales, R. E. (1996). The beta-ketoadipate pathway and the biology of self-identity. Annual Review of Microbiology, 50, 553-590.
- Sudarsan, S., et al. (2015). Dynamics of benzoate metabolism in Pseudomonas putida KT2440. Applied and Environmental Microbiology, 81(16), 5524-5534.
-
Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]
- Liu, R., et al. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Foods, 8(10), 473.
- Smith, A. M., et al. (2020). In Vitro and In Silico Characterization of Aromatic Amide Hydrolysis by Human Carboxylesterases. Drug Metabolism and Disposition, 48(12), 1276-1285.
- Sun, J., et al. (2020). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 11, 579.
- Ballesteros, M., et al. (2013). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry, 288(21), 14972-14982.
-
ResearchGate. (n.d.). The metabolic pathway for the degradation of toluate and benzoate via the meta-cleavage process. Retrieved from [Link]
-
Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Eindhoven University of Technology research portal. Retrieved from [Link]
- Kleerebezem, R., & Macarie, H. (2003). The role of benzoate in anaerobic degradation of terephthalate. Applied and Environmental Microbiology, 69(10), 5799-5806.
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
resolving low purity of Methyl 4-(tert-butylcarbamoyl)benzoate
<Technical Support Center: Troubleshooting Low Purity of Methyl 4-(tert-butylcarbamoyl)benzoate
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound, with a focus on resolving issues of low purity. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound typically involves the reaction of Methyl 4-(chloroformyl)benzoate with tert-butylamine.[1][2] This is a nucleophilic acyl substitution reaction. While seemingly straightforward, several factors can lead to the formation of impurities and, consequently, low purity of the final product.
Caption: General reaction scheme for the synthesis of this compound.
FAQ 1: What are the most common impurities I should expect?
Understanding the potential impurities is the first step in devising an effective purification strategy. The primary culprits for low purity are typically:
-
Unreacted Starting Materials:
-
Methyl 4-(chloroformyl)benzoate: A highly reactive acyl chloride that is sensitive to moisture.
-
tert-Butylamine: A volatile and basic amine.
-
-
By-products from Side Reactions:
-
Hydrolysis Product: Terephthalic acid monomethyl ester, formed by the reaction of Methyl 4-(chloroformyl)benzoate with water. The presence of moisture is a critical factor to control.
-
Di-acylated tert-butylamine: Although sterically hindered, under certain conditions, a second molecule of the acid chloride could react with the newly formed amide.
-
By-products from the base: The choice of base is crucial. For instance, using an amine base like triethylamine will result in the formation of triethylammonium chloride.[]
-
FAQ 2: My reaction seems to be incomplete, resulting in a low yield of the desired product. What could be the cause?
An incomplete reaction is a common source of low purity, as it leads to a mixture of starting materials and the desired product. Here are the likely causes and how to address them:
-
Stoichiometry: Ensure you are using the correct molar ratios of reactants. A slight excess of the amine or the use of a non-nucleophilic base is often employed to drive the reaction to completion and to neutralize the HCl by-product.[]
-
Reaction Temperature: The reaction between an acid chloride and an amine is typically exothermic.[] Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) is often recommended to prevent side reactions.[4]
-
Moisture Contamination: Methyl 4-(chloroformyl)benzoate is highly susceptible to hydrolysis. Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Purity of Starting Materials: The purity of your starting materials, particularly the acid chloride, is paramount. Commercially available Methyl 4-(chloroformyl)benzoate can have a purity of ≥95%.[1]
Section 2: Troubleshooting and Purification Protocols
This section provides a systematic approach to diagnosing and resolving purity issues.
Caption: A logical workflow for troubleshooting low purity.
FAQ 3: My crude product is an oil instead of a solid. What does this indicate and how should I proceed?
"Oiling out" during crystallization or work-up often signifies the presence of significant impurities that depress the melting point of the product.[5]
Causality:
-
High concentration of unreacted starting materials or solvent.
-
The melting point of the impure mixture is below the temperature of the solution.[5]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Return the oiled-out sample to the heat source and add more of the appropriate solvent to ensure the compound remains dissolved at a higher temperature.[5]
-
Consider an Alternative Purification Method: If oiling out persists, column chromatography is a more suitable purification technique for removing a wider range of impurities.
FAQ 4: How do I effectively remove unreacted starting materials and water-soluble by-products?
An aqueous workup is the first line of defense against water-soluble impurities.
Protocol: Aqueous Wash
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted tert-butylamine and other basic impurities.
-
Basic Wash: Subsequently, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and remove the acidic hydrolysis by-product.
-
Brine Wash: Perform a final wash with saturated sodium chloride solution (brine) to remove the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
FAQ 5: What is the best method for purifying a solid product that is still impure after an aqueous wash?
For solid products, recrystallization is often the most effective and scalable purification method.[6]
Choosing the Right Solvent System: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble at high temperatures or remain soluble at room temperature.
| Solvent/Solvent System | Comments |
| Ethanol/Water | A common choice for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify. |
| Hexane/Ethyl Acetate | Good for compounds with intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed. |
| Toluene | Methyl 4-(chloroformyl)benzoate is soluble in toluene, suggesting the product might also have good solubility at elevated temperatures. |
Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Analytical Methods for Purity Assessment
Accurate determination of purity is essential.[7] A combination of techniques provides the most comprehensive assessment.[8][9]
| Analytical Technique | Purpose | Expected Observations for Pure Product |
| Thin-Layer Chromatography (TLC) | Rapid purity check and monitoring of reaction progress. | A single spot with a consistent Rf value. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | Clean spectrum with expected chemical shifts and integration values. Absence of peaks corresponding to starting materials or by-products. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis.[8] | A single major peak with a purity value (often determined by area percentage) meeting the required specification (e.g., >98%). |
| Melting Point Analysis | Indication of purity. | A sharp melting point range close to the literature value. Impurities will typically broaden and depress the melting point.[5] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the product. |
References
-
PrepChem. (2023). Synthesis of methyl 4-(4-mesitylbutyl)benzoate. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4234. Retrieved from [Link]
-
University of Toronto. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Lunkad, A. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism [Video]. YouTube. Retrieved from [Link]
-
IJRAR. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(2), 565-575. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]
-
RojasLab. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 7). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water) [Video]. YouTube. Retrieved from [Link]
-
Organic Letters. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
IISTE. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 4(1). Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]
Sources
- 1. 4-(氯羰基)苯甲酸甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Methyl 4-(tert-butylcarbamoyl)benzoate
Welcome to the technical support center for the analytical challenges in detecting Methyl 4-(tert-butylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound and its Analytical Significance
This compound (MTBCB) is a chemical intermediate of interest in pharmaceutical synthesis and materials science. Its structure, featuring both an ester and a bulky amide group, presents unique analytical challenges. Accurate and robust analytical methods are crucial for monitoring reaction progress, assessing purity, and conducting quality control. This guide provides practical, field-tested advice to overcome common hurdles in the analysis of this compound.
Below is a summary of the key physicochemical properties of this compound and a closely related compound, Methyl 4-tert-butylbenzoate, for your reference.
| Property | This compound | Methyl 4-tert-butylbenzoate |
| CAS Number | 67852-98-6[1] | 26537-19-9[2][3][4] |
| Molecular Formula | C13H17NO3 | C12H16O2[3][4] |
| Molecular Weight | 235.28 g/mol [1] | 192.25 g/mol [3][4] |
| Appearance | Solid[1] | Clear, colorless liquid[3] |
| Solubility | Poorly soluble in water; soluble in organic solvents. | Slightly soluble in water; miscible with ethanol and ether.[3] |
Frequently Asked Questions (FAQs)
General
Q1: What are the main analytical challenges associated with this compound?
The primary analytical challenges stem from its dual functionality (ester and amide) and the presence of the bulky tert-butyl group. These features can lead to issues with peak shape in chromatography, potential for thermal degradation in GC, and complex fragmentation patterns in mass spectrometry. Careful method development is required to ensure accurate and reproducible results.
Sample Preparation
Q2: What is a good starting point for sample preparation when analyzing this compound from a complex matrix?
For complex matrices, a "dilute and shoot" approach is often insufficient. Solid Phase Extraction (SPE) is a highly effective technique for sample cleanup and concentration.[5]
-
Rationale: SPE allows for the selective removal of interfering matrix components, leading to a cleaner extract and improved analytical performance.[5]
-
Recommended Sorbent: A reverse-phase C18 sorbent is a good starting point due to the non-polar nature of the molecule.
-
General Protocol:
-
Condition the C18 cartridge with methanol, followed by water.
-
Load the sample (dissolved in a suitable solvent).
-
Wash with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elute the this compound with a stronger organic solvent like acetonitrile or methanol.
-
Below is a general workflow for sample preparation.
HPLC Analysis
Q3: I am developing an HPLC method for this compound and observing poor peak shape (tailing). What could be the cause and how can I fix it?
Peak tailing for amide-containing compounds is often due to secondary interactions with free silanol groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
-
Increase Mobile Phase Strength: A higher percentage of organic solvent in the mobile phase can sometimes improve peak shape.
-
Q4: What are good starting conditions for an HPLC method for this compound?
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min[1][6] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm[6][8] |
| Injection Volume | 10 µL[1] |
GC-MS Analysis
Q5: Is GC-MS a suitable technique for analyzing this compound?
GC-MS can be a powerful tool for the analysis of this compound, offering high sensitivity and specificity. However, the thermal stability of the molecule is a critical consideration, as amides and esters can be susceptible to degradation at high temperatures in the GC inlet.[1]
-
Recommendation: Perform a thermal stability study by injecting the compound at various inlet temperatures to determine if degradation occurs. If degradation is observed, consider using a lower inlet temperature or a more inert inlet liner.
Q6: What are the expected fragmentation patterns for this compound in EI-MS?
Predicting the exact fragmentation is complex, but based on the structure and general fragmentation rules for esters and amides, the following are likely fragmentation pathways.[9][10][11][12]
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is expected. This could lead to the loss of the methoxy group (-OCH3, M-31) or the tert-butyl group (-C(CH3)3, M-57).
-
McLafferty Rearrangement: While less likely due to the lack of a gamma-hydrogen on a flexible chain, it's a possibility to consider in related structures.
-
Loss of the Amide Moiety: Fragmentation of the amide bond could lead to characteristic ions.
The following diagram illustrates potential major fragmentation pathways.
Troubleshooting Guides
Problem: Inconsistent Retention Times in HPLC
| Potential Cause | Troubleshooting Steps |
| Poor Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, especially when running a gradient. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Pump Malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. |
Problem: Low Sensitivity or No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Incorrect Detection Wavelength | Verify the UV absorbance maximum of this compound. A starting wavelength of 254 nm is recommended, but optimization may be necessary. |
| Sample Degradation | Ensure the sample is stable in the chosen solvent. Prepare fresh samples and standards. For GC-MS, investigate thermal degradation in the inlet. |
| Injector Issues | Check for a clogged or leaking injector. Ensure the correct injection volume is being delivered. |
| Detector Malfunction | Check the detector lamp and ensure it is functioning correctly. |
Problem: Extraneous Peaks in the Chromatogram (Ghost Peaks)
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and prepare fresh mobile phase. Filter the mobile phase before use. |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contamination from Sample Preparation | Use clean glassware and high-quality extraction cartridges. Run a blank sample through the entire sample preparation process to identify sources of contamination. |
References
-
Agilent. (n.d.). Sample Preparation. Retrieved January 21, 2026, from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 21, 2026, from [Link]
-
Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved January 21, 2026, from [Link]
-
IR-4 Project. (n.d.). Sample Preparation for Analytical Chemistry: Techniques and Workflows. Retrieved January 21, 2026, from [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 21, 2026, from [Link]
-
Dr. P. Sankara narayanan. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved January 21, 2026, from [Link]
-
Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB). Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2020, April 8). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Retrieved January 21, 2026, from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 21, 2026, from [Link]
-
Research Journal of Science and Technology. (n.d.). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Retrieved January 21, 2026, from [Link]
-
Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved January 21, 2026, from [Link]
-
PubMed. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Comb Chem High Throughput Screen, 24(3), 352-365. [Link]
-
NIST. (n.d.). Methyl 4-tert-butylbenzoate. WebBook. Retrieved January 21, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of tert-Butyl perbenzoate on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 3. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 4. Methyl 4-tert-butylbenzoate | 26537-19-9 [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Methyl 4-(tert-butylcarbamoyl)benzoate Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility allows for facile chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive comparative analysis of Methyl 4-(tert-butylcarbamoyl)benzoate derivatives, a class of compounds with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and bioactivity data from structurally related analogs, we will explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical space for their therapeutic programs.
Rationale and Design Strategy
The core structure of this compound combines several key features that make it an attractive starting point for library synthesis. The methyl ester provides a potential point for metabolic lability, which can be desirable for creating soft drugs or prodrugs. The tertiary butyl group offers steric bulk, which can influence binding selectivity and metabolic stability. The amide linkage provides a key hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target.
Our design strategy focuses on modifications at the benzoate ring, exploring the impact of various substituents on the overall biological activity. By systematically altering the electronic and steric properties of this region, we can probe the SAR and identify key determinants of potency and selectivity.
Synthesis of this compound and its Derivatives
The synthesis of the parent compound and its derivatives can be achieved through a straightforward and robust two-step process, beginning with the commercially available 4-(tert-butylcarbamoyl)benzoic acid.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol outlines the esterification of the parent benzoic acid and a subsequent representative derivatization of the aromatic ring.
Part A: Esterification of 4-(tert-butylcarbamoyl)benzoic acid
-
Reaction Setup: To a solution of 4-(tert-butylcarbamoyl)benzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound, which can be further purified by column chromatography if necessary.
Part B: Representative Derivatization (e.g., Nitration)
-
Reaction Setup: To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise.
-
Reaction: The reaction is stirred at 0 °C for 2 hours.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with cold water and recrystallized from ethanol to afford the purified nitro-derivative.
Causality Behind Experimental Choices:
-
The use of sulfuric acid as a catalyst in the esterification is a classic Fischer-Speier method, chosen for its efficiency and cost-effectiveness.
-
The work-up with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted benzoic acid.
-
Nitration is a representative electrophilic aromatic substitution to introduce an electron-withdrawing group. The conditions are chosen to favor mono-nitration.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound and its derivatives.
Comparative Biological Activity
While data on a homologous series of this compound derivatives is not extensively available in the public domain, we can infer potential biological activities and draw comparisons from structurally similar compounds. Here, we present data from two such classes of compounds: tert-butyl (substituted benzamido)phenylcarbamates (as anti-inflammatory agents) and 2-(phenylcarbamoyl)phenyl 4-substituted benzoates (as antimicrobial agents).
Anti-inflammatory Activity of Structurally Related Benzamido Carbamates
A series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[1][2] The percentage of inhibition of edema was measured and compared to the standard drug, indomethacin.[1]
Table 1: In Vivo Anti-inflammatory Activity of tert-butyl (substituted benzamido)phenylcarbamate Derivatives
| Compound | Substituent (R) | % Inhibition of Edema (at 12h) |
| 4a | 4-Fluoro | 54.13%[1] |
| 4b | 4-Methyl | Moderate to good[1] |
| 4c | 4-Methoxy | Moderate to good[1] |
| 4d | 4-Chloro | Maximum activity[1] |
| 4e | 4-Nitro | 39.02%[1] |
| 4i | Indole | 54.24%[1] |
| Indomethacin | Standard | Comparable to 4a and 4i[1] |
Key Observations:
-
The presence of a highly electronegative fluoro substituent (4a) or a larger indole moiety (4i) resulted in the highest anti-inflammatory activity, comparable to the standard drug indomethacin.[1][2]
-
Electron-withdrawing groups such as nitro (4e) led to lower activity.[1]
-
The amide moiety was suggested to be important for enhancing the anti-inflammatory activity.[1]
Antimicrobial Activity of Structurally Related Benzoate Esters
A series of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates were evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal strains.[3] The minimum inhibitory concentrations (MICs) were determined.[3]
Table 2: In Vitro Antimicrobial Activity of 2-(phenylcarbamoyl)phenyl 4-Substituted Benzoate Derivatives (MIC in µM)
| Compound | 4-Substituent (R) | M. tuberculosis H37Rv | Methicillin-resistant S. aureus |
| Derivative 1 | H | >125 | >125 |
| Derivative 2 | NO₂ | 0.25 - 2 | 0.49 |
| Derivative 3 | Br | 0.125 - 8 | >125 |
| Derivative 4 | CF₃ | 0.125 - 8 | 0.49 |
Key Observations:
-
The unsubstituted parent compound showed no significant activity.
-
The introduction of a 4-nitro group on the benzoate ring (Derivative 2) resulted in potent activity against both M. tuberculosis and MRSA.[3]
-
The 4-trifluoromethyl substituted derivative (Derivative 4) also showed strong activity against MRSA.[3]
-
These results highlight the importance of the electronic nature of the substituent on the benzoate ring for antimicrobial activity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data from related compound classes allows us to formulate a preliminary SAR for this compound derivatives.
SAR Workflow Diagram
Caption: Iterative workflow for establishing the SAR of the derivatives.
Key SAR Insights:
-
Electronic Effects: The biological activity is highly sensitive to the electronic nature of the substituents on the benzoate ring. Electron-withdrawing groups appear to be favorable for antimicrobial activity, while their effect on anti-inflammatory activity is more complex.
-
Steric Factors: The introduction of bulky groups can be tolerated and may even enhance activity, as seen with the indole moiety in the anti-inflammatory series.
-
Amide and Ester Moieties: The amide and ester functionalities are likely involved in key hydrogen bonding interactions with the biological target and also influence the pharmacokinetic properties of the compounds.
Putative Signaling Pathway Involvement
Given the observed anti-inflammatory activity in related compounds, it is plausible that derivatives of this compound could modulate inflammatory signaling pathways. One such key pathway is the NF-κB signaling cascade, a central regulator of inflammation.
Caption: Putative inhibition of the NF-κB inflammatory pathway.
This diagram illustrates a potential mechanism where the compounds could inhibit the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This remains a hypothesis pending further experimental validation.
Conclusion and Future Directions
This guide has provided a comparative analysis of this compound derivatives by leveraging data from structurally related compound series. The synthetic routes are well-established, and the preliminary SAR suggests that this scaffold is a promising starting point for the development of novel anti-inflammatory and antimicrobial agents.
Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with diverse substituents on the benzoate ring. This will allow for the establishment of a more definitive SAR and the identification of lead compounds for further optimization. Mechanistic studies will also be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
References
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017, May 11). ResearchGate. Retrieved January 21, 2026, from [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate. (2007, June 28). Google Patents.
-
Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. (2015, February 15). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 4-(tert-butylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my objective is to not only present data but to illuminate the underlying principles that govern spectroscopic outcomes. This guide is structured to provide a self-validating framework for analysis, grounded in established spectroscopic theory and compared against a readily available structural analog, Methyl 4-aminobenzoate.
The Imperative of Spectroscopic Confirmation
Predicted Spectroscopic Profile of Methyl 4-(tert-butylcarbamoyl)benzoate
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for each proton environment.
-
Aromatic Protons (Ha, Hb): The protons on the benzene ring are in a para-substituted pattern. The protons ortho to the electron-withdrawing ester group (Hb) will be deshielded and appear further downfield than the protons ortho to the electron-donating amide group (Ha). Both will likely appear as doublets due to coupling with their adjacent proton.
-
Methyl Ester Protons (Hc): The three protons of the methyl ester group will be in a relatively deshielded environment due to the adjacent oxygen and carbonyl group, resulting in a singlet.
-
Amide N-H Proton (Hd): The amide proton signal is often broad and its chemical shift can be concentration and solvent dependent. It is expected to appear as a singlet.
-
tert-Butyl Protons (He): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ha | ~7.8 | Doublet | 2H |
| Hb | ~8.1 | Doublet | 2H |
| Hc | ~3.9 | Singlet | 3H |
| Hd | ~7.9 (broad) | Singlet | 1H |
| He | ~1.4 | Singlet | 9H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
-
Carbonyl Carbons (C1, C2): The ester and amide carbonyl carbons are the most deshielded and will appear furthest downfield.
-
Aromatic Carbons (C3, C4, C5, C6): The four unique aromatic carbons will have distinct chemical shifts. The carbon attached to the ester group (C4) and the amide group (C3) will be significantly affected by their substituents.
-
Methyl Ester Carbon (C7): The carbon of the methyl ester will be in a typical range for such functional groups.
-
tert-Butyl Carbons (C8, C9): The quaternary carbon (C8) and the three equivalent methyl carbons (C9) of the tert-butyl group will have characteristic chemical shifts in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (Ester C=O) | ~166 |
| C2 (Amide C=O) | ~165 |
| C3 | ~142 |
| C4 | ~128 |
| C5 | ~129 |
| C6 | ~127 |
| C7 | ~52 |
| C8 | ~51 |
| C9 | ~29 |
Predicted Infrared (IR) Spectral Data
The IR spectrum will clearly indicate the presence of the key functional groups.
-
N-H Stretch: A sharp to moderately broad peak is expected for the amide N-H stretch.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl absorption bands are predicted: one for the ester and one for the amide (Amide I band). The ester carbonyl will likely be at a slightly higher wavenumber.
-
N-H Bend (Amide II band): This characteristic amide absorption will also be present.
-
Aromatic C=C Stretches: Multiple sharp peaks are expected in the 1600-1450 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3400 - 3200 | Sharp to moderately broad |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp |
| Aliphatic C-H Stretch | 2980 - 2850 | Sharp |
| Ester C=O Stretch | ~1725 | Strong, sharp |
| Amide C=O Stretch (Amide I) | ~1680 | Strong, sharp |
| N-H Bend (Amide II) | ~1550 | Moderate to strong |
| Aromatic C=C Stretches | 1600 - 1450 | Multiple sharp peaks |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The expected molecular weight of this compound (C₁₃H₁₇NO₃) is 235.12 g/mol . The molecular ion peak should be observable.
-
Major Fragments: Key fragmentation pathways would likely involve the loss of the methoxy group from the ester (-OCH₃), the loss of the tert-butyl group, and cleavage of the amide bond.
Table 4: Predicted Key Mass Spectrometry Peaks for this compound
| m/z | Predicted Identity of Fragment |
| 235 | [M]⁺ |
| 220 | [M - CH₃]⁺ |
| 204 | [M - OCH₃]⁺ |
| 178 | [M - C(CH₃)₃]⁺ |
| 162 | [M - NHC(CH₃)₃]⁺ |
| 149 | [C₇H₄O₂-CO]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Comparative Analysis with Methyl 4-aminobenzoate
To provide a practical point of reference, the predicted data for our target compound is compared with the known experimental data for Methyl 4-aminobenzoate. The key difference is the substituent at the 4-position: a tert-butylcarbamoyl group versus a simple amino group.
Table 5: Spectroscopic Data Comparison
| Spectroscopic Data | This compound (Predicted) | Methyl 4-aminobenzoate (Experimental)[1] | Key Differences and Rationale |
| ¹H NMR (δ, ppm) | Aromatic: ~7.8 & ~8.1; OCH₃: ~3.9; NH: ~7.9; t-Bu: ~1.4 | Aromatic: ~6.6 & ~7.8; OCH₃: ~3.8; NH₂: ~4.1 | The aromatic protons of the aminobenzoate are more shielded due to the stronger electron-donating nature of the -NH₂ group. The presence of the tert-butyl signal is unique to the target compound. |
| ¹³C NMR (δ, ppm) | C=O (ester): ~166; C=O (amide): ~165; Aromatic: ~127-142 | C=O: ~167; Aromatic: ~113-151 | The aminobenzoate will have more shielded aromatic carbons due to the -NH₂ group. The target compound will have an additional amide carbonyl signal and signals for the tert-butyl group. |
| IR (cm⁻¹) | N-H: ~3300; C=O (ester): ~1725; C=O (amide): ~1680 | N-H: ~3400 & ~3300 (doublet for -NH₂); C=O: ~1680 | The primary amine of the aminobenzoate will show two N-H stretching bands, while the secondary amide of the target will show one. The target compound will have two distinct C=O stretching bands. |
| MS (m/z) | M⁺ = 235 | M⁺ = 151 | The molecular ion peaks are significantly different, providing a clear distinction. |
Experimental Protocols
To acquire the spectroscopic data for your synthesized this compound, the following general protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For Solids (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
For Solutions: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates.
-
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Workflow and Structure
To further clarify the process and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Molecular structure of this compound.
Conclusion
The structural verification of a synthesized compound is a non-negotiable aspect of chemical research. This guide provides a comprehensive framework for the spectroscopic confirmation of this compound. By leveraging predictive analysis based on fundamental spectroscopic principles and comparing these predictions to an experimental spectrum of a close analog, researchers can confidently identify their target compound. The provided experimental protocols serve as a practical starting point for acquiring high-quality data. Adherence to these principles of thorough spectroscopic characterization ensures the integrity and reproducibility of your research findings.
References
-
National Institute of Standards and Technology. Methyl 4-aminobenzoate in the NIST Chemistry WebBook. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
biological activity comparison of Methyl 4-(tert-butylcarbamoyl)benzoate analogues
An In-Depth Guide to the Comparative Biological Activity of Methyl 4-(tert-butylcarbamoyl)benzoate Analogues
Introduction: The Therapeutic Potential of Substituted Benzamides
In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of novel therapeutic agents. These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a key starting point for structural modifications aimed at enhancing therapeutic efficacy and selectivity. This guide provides a comparative analysis of the biological activity of analogues of this parent compound, drawing upon data from closely related substituted benzoate and benzamide derivatives to elucidate structure-activity relationships (SAR). While a direct homologous series comparison for this compound is not extensively documented in publicly available literature, a synthesized analysis of its structural cousins offers valuable insights for researchers and drug development professionals.
This guide will delve into the cytotoxic activities of these analogues against various cancer cell lines, present the experimental data in a clear, comparative format, and provide detailed protocols for the assays used to generate this data. The aim is to equip researchers with a robust understanding of how structural modifications to the benzamide core can influence biological activity, thereby guiding future drug design and development efforts.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound analogues is often first assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value signifies greater potency.
The following table summarizes the cytotoxic activity of a series of benzamide derivatives, which, while not direct analogues of this compound, share the core benzamide structure and provide valuable SAR insights. These compounds were evaluated for their anti-proliferative activity against four human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), K562 (chronic myelogenous leukemia), and MDA-MB-231 (breast adenocarcinoma).[1]
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Benzamide Derivatives
| Compound | R Group | MCF-7 | A549 | K562 | MDA-MB-231 |
| MS-275 (Entinostat) | Pyridin-3-ylmethoxy | 4.52 | 3.89 | 2.15 | 5.18 |
| Analogue 1 | 2-Chlorophenyl | >50 | >50 | >50 | >50 |
| Analogue 2 | 4-Chlorophenyl | 15.2 | 20.1 | 10.5 | 18.9 |
| Analogue 3 | 2-Nitrophenyl | >50 | >50 | >50 | >50 |
| Analogue 4 | 4-Nitrophenyl | 22.8 | 31.5 | 15.6 | 25.4 |
| Analogue 5 | 2-Aminophenyl | 3.15 | 2.89 | 1.52 | 4.21 |
| Analogue 6 | 4-Aminophenyl | 8.91 | 12.4 | 6.78 | 10.3 |
Data synthesized from studies on N-substituted benzamide derivatives as antitumor agents.[1]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 allows for the deduction of several key structure-activity relationships:
-
Impact of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring of the R group dramatically influence cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups, such as chloro and nitro substituents, generally leads to a decrease in anti-proliferative activity.[1][2] Notably, analogues with these substituents in the ortho position (Analogue 1 and 3) were largely inactive.
-
Electron-Donating Groups: Conversely, the introduction of an electron-donating amino group, particularly at the ortho position (Analogue 5), resulted in a significant enhancement of cytotoxic activity, with IC50 values comparable to or even better than the reference compound MS-275.[1][2]
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. For both chloro and amino substituents, the ortho-substituted analogues demonstrated higher potency than their para-substituted counterparts.
These preliminary SARs suggest that modifications to the electronic properties and steric bulk of the R group can be strategically employed to modulate the biological activity of benzamide derivatives.
Experimental Protocols: A Foundation for Reliable Data
The reliability of any comparative biological activity study hinges on the robustness of the experimental protocols employed. The MTT assay is a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[3]
Detailed Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the IC50 values of test compounds against adherent cancer cell lines.
1. Cell Culture and Seeding:
- Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells in the logarithmic growth phase using trypsin and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
2. Compound Preparation and Treatment:
- Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
- Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
3. Incubation:
- Incubate the plates for a period that allows for the assessment of anti-proliferative effects, typically 48 to 72 hours.
4. MTT Assay:
- Following incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[5]
- During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to a purple formazan product.[5]
- After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
- Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]
Visualizing Experimental Workflow and Structural Relationships
Diagrams are invaluable tools for clarifying complex workflows and relationships.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Structure-activity relationship of benzamide analogues.
Conclusion and Future Directions
The comparative analysis of benzamide derivatives, as analogues of this compound, reveals critical insights into their structure-activity relationships. The electronic nature and position of substituents on the peripheral phenyl ring are paramount in dictating cytotoxic potency. Specifically, the presence of an ortho-amino group appears to be a favorable modification for enhancing anti-proliferative activity.
Future research should focus on synthesizing and evaluating a homologous series of this compound analogues to build upon these preliminary findings. Systematic modifications of the tert-butyl group, the methyl ester, and targeted substitutions on the phenyl ring will allow for a more refined understanding of the SAR. Furthermore, mechanistic studies to elucidate the specific cellular targets and pathways affected by the most potent analogues will be crucial for their advancement as potential therapeutic candidates. The protocols and comparative framework presented in this guide provide a solid foundation for these future investigations.
References
-
Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(4). Available at: [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. Available at: [Link]
-
Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 162, 108594. Available at: [Link]
-
Jiang, H., et al. (2022). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science Publishers. Available at: [Link]
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]
- Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual.
- Adan, A., et al. (2016). Cytotoxicity assays for in vitro drug discovery investigations. Journal of Applied Biotechnology & Bioengineering, 1(4).
-
BiochemSphere (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Available at: [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
edX. IC50 Determination. Available at: [Link]
Sources
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. BiochemSphere [biochemicalsci.com]
- 7. courses.edx.org [courses.edx.org]
A Synthetic Chemist's Guide to the Performance of Methyl 4-(tert-butylcarbamoyl)benzoate in Diverse Reaction Types
Abstract
Methyl 4-(tert-butylcarbamoyl)benzoate is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a methyl ester and a sterically hindered N-tert-butyl amide, presents a unique landscape of reactivity and stability. This guide provides an in-depth analysis of its performance in key reaction types, offering a comparative perspective against common alternatives. We will explore the selective manipulation of its functional groups, its stability under widely used synthetic conditions, and provide detailed, field-proven experimental protocols to empower researchers in leveraging this versatile building block.
Molecular Profile of this compound
This compound, with a molecular formula of C₁₃H₁₇NO₃, possesses two key functional groups attached to a central benzene ring at the para position: a methyl ester and an N-tert-butyl amide. The interplay between these two groups dictates the molecule's synthetic utility. The ester is amenable to nucleophilic acyl substitution, while the amide, bolstered by the steric bulk of the tert-butyl group, is significantly more robust. This differential reactivity is the cornerstone of its application as a synthetic intermediate.
Caption: Chemical structure of this compound.
Core Reactivity: Selective Functional Group Manipulation
The primary synthetic value of this molecule lies in the ability to selectively transform the methyl ester while the robust amide group remains intact.
Reactions at the Methyl Ester
The methyl ester is the primary site of reactivity under standard conditions.
-
Saponification (Hydrolysis): The most common transformation is the base-mediated hydrolysis of the methyl ester to yield 4-(tert-butylcarbamoyl)benzoic acid. This reaction is typically high-yielding and serves as the gateway to further modifications, such as the formation of different amides or esters. The mechanism follows a standard nucleophilic acyl substitution pathway, initiated by the attack of a hydroxide ion on the ester carbonyl.[1]
-
Transesterification: This reaction allows for the exchange of the methoxy group with another alcohol, which can be catalyzed by either acid or base.[1] This is particularly useful if a different ester derivative is the final target and direct synthesis is less convenient.
-
Direct Aminolysis: While possible, the direct reaction of the methyl ester with an amine to form a new amide at that position generally requires harsh conditions (high temperatures or strong catalysts) due to the relatively low reactivity of unactivated esters.[2] A more reliable and common strategy is to first hydrolyze the ester to the carboxylic acid and then use standard peptide coupling agents.
Stability of the N-tert-Butyl Amide
Amide bonds are inherently less reactive towards nucleophilic attack than esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. The presence of the sterically demanding tert-butyl group further shields the amide carbonyl from nucleophiles and increases its stability against enzymatic or chemical hydrolysis. Cleavage of this amide typically requires forcing conditions, such as prolonged heating with strong acid or base, which would also cleave the methyl ester. This inherent stability is a significant advantage, allowing for a wide range of chemical transformations to be performed on the ester moiety without the need for a protecting group on the amide nitrogen.[3][4]
Performance in Key Synthetic Transformations
The most logical and powerful application of this compound is as a stable precursor to its corresponding carboxylic acid, which is then used in subsequent coupling reactions.
Two-Step Amide Synthesis via Carboxylic Acid Intermediate
This two-step pathway is the most prevalent use-case for the title compound. It provides a reliable method for introducing the 4-(tert-butylcarbamoyl)benzoyl scaffold onto a diverse range of amine-containing molecules.
Caption: Workflow for two-step amide synthesis.
Comparison with Alternatives: The primary alternative is to use 4-(tert-butylcarbamoyl)benzoic acid directly. However, the methyl ester can be advantageous in certain synthetic routes where the free carboxylic acid might interfere with prior steps (e.g., by reacting with organometallic reagents). The ester serves as a masked version of the acid, deprotected only when needed. Another alternative, 4-(tert-butylcarbamoyl)benzoyl chloride, is highly reactive but is also moisture-sensitive and may not be suitable for complex substrates with multiple nucleophilic sites.
Data Presentation: Representative Amide Coupling Performance
The following table summarizes typical outcomes for the coupling of 4-(tert-butylcarbamoyl)benzoic acid (derived from the title compound) with a generic primary amine using common coupling agents.
| Coupling Reagent System | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages/Disadvantages |
| EDCI / HOBt | DIPEA | DMF | 3 - 12 | 70 - 90[5] | Low cost, water-soluble byproducts. |
| HATU / HOAt | DIPEA | DMF | 1 - 4 | 85 - 98 | High reactivity, fast, good for hindered amines; expensive. |
| ZrCl₄ | None | Toluene | 4 - 8 | 80 - 95[6] | Green, catalyst-based, avoids coupling agents. |
Experimental Protocol: Synthesis of N-Benzyl-4-(tert-butylcarbamoyl)benzamide
This protocol details the two-step process starting from this compound.
Step 1: Saponification to 4-(tert-butylcarbamoyl)benzoic Acid
-
Setup: To a 100 mL round-bottom flask, add this compound (2.35 g, 10 mmol).
-
Reagent Addition: Add methanol (20 mL) and a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-(tert-butylcarbamoyl)benzoic acid as a white solid.
Step 2: EDCI/HOBt Coupling with Benzylamine
-
Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(tert-butylcarbamoyl)benzoic acid (2.21 g, 10 mmol) in anhydrous DMF (30 mL).
-
Reagent Addition: Add HOBt (1.53 g, 10 mmol), followed by EDCI·HCl (2.11 g, 11 mmol). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add benzylamine (1.09 mL, 10 mmol) followed by DIPEA (2.09 mL, 12 mmol).
-
Reaction: Stir the reaction at room temperature for 6 hours or until completion as monitored by TLC.
-
Workup: Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
Stability Under Cross-Coupling Conditions
In modern organic synthesis, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are ubiquitous.[7][8][9] A critical consideration for any building block is the stability of its functional groups under these conditions. Both the methyl ester and the N-tert-butyl amide in this compound are generally robust and compatible with these reaction conditions, which typically involve a palladium catalyst, a base (e.g., K₃PO₄, Cs₂CO₃), and moderate heat.[10][11]
This stability allows for the design of synthetic routes where a cross-coupling reaction is performed on a substrate already containing the this compound moiety, without fear of degradation.
Caption: Functional group stability under typical Suzuki coupling conditions.
Alternatives and Bioisosteric Considerations
For researchers in drug development, considering alternatives and bioisosteres is crucial for optimizing properties like metabolic stability, solubility, and target engagement.
Alternative Reagents
| Reagent | Structure | Pros | Cons |
| This compound | R-COOCH₃ | Stable, easily purified, good for masking acid functionality. | Requires an extra step (hydrolysis) for amide coupling. |
| 4-(tert-butylcarbamoyl)benzoic acid | R-COOH | Ready for direct amide coupling. | Acidity may interfere with other reagents in the synthesis. |
| 4-(tert-butylcarbamoyl)benzoyl chloride | R-COCl | Highly reactive, fast reactions. | Moisture sensitive, can be unselective in complex molecules. |
Bioisosteric Replacements for the Amide Bond
The amide bond itself can be a liability in drug candidates due to susceptibility to protease-mediated hydrolysis. Non-classical bioisosteres that mimic the geometry and hydrogen bonding capabilities of the amide bond are often explored. The 1,4-disubstituted 1,2,3-triazole, for instance, is an excellent isostere for a trans-amide bond and is resistant to cleavage.[12] Similarly, oxadiazoles can serve as effective amide bioisosteres, potentially improving metabolic stability and membrane permeability.[12] Researchers can synthesize analogs where the central N-tert-butyl amide of a larger molecule is replaced by one of these heterocycles to improve pharmacokinetic properties.
Summary and Outlook
This compound is a highly practical and versatile synthetic intermediate. Its key strength lies in the differential reactivity of its ester and amide functional groups. The ester can be readily hydrolyzed to a carboxylic acid, which serves as a handle for a wide array of subsequent amide coupling reactions, while the sterically hindered and electronically stable N-tert-butyl amide group remains inert under most standard synthetic conditions, including important palladium-catalyzed cross-coupling reactions. This predictable reactivity profile makes it a reliable building block for the systematic and controlled synthesis of complex molecules in medicinal chemistry and materials science, obviating the need for more complex protection/deprotection strategies.
References
-
Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Nagy, V., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Knochel, P., et al. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. [Link]
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. [Link]
-
Bhookya, S., et al. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. [Link]
-
Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab. YouTube. [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Lunkad, A. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health (NIH). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
Chopra, H. (2021, July 27). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]
-
Taylor & Francis. (n.d.). Methyl benzoate – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine. [Link]
-
ResearchGate. (n.d.). Neat reaction of carboxylic acid methyl esters and amines for efficient parallel synthesis of scaffold amide libraries. [Link]
Sources
- 1. Buy Methyl 4-carbamoylbenzoate | 6757-31-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Characterizing Novel Small Molecule Specificity: Cross-Reactivity Studies Involving Methyl 4-(tert-butylcarbamoyl)benzoate
For researchers in the vanguard of drug discovery and chemical biology, the journey of a novel small molecule from synthesis to a validated tool compound is paved with rigorous characterization. A critical, and often challenging, aspect of this process is the determination of binding specificity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the illustrative case of Methyl 4-(tert-butylcarbamoyl)benzoate. While specific biological targets for this molecule are not extensively documented in public literature, its chemical structure—featuring a benzoate ester and a tert-butylated amide—suggests potential interactions with various enzymes or receptors where such moieties are recognized.
This guide is structured to provide not just protocols, but the strategic thinking behind them. We will operate under a hypothesized scenario where this compound has been identified as a potential inhibitor of a hypothetical enzyme, "Enzyme X," to demonstrate a complete experimental workflow. This framework is designed to be adaptable for other novel small molecules, ensuring that the principles of robust scientific validation are at the core of your research.
The Imperative of Specificity: Why Cross-Reactivity Matters
In drug development and chemical biology, a molecule's value is intrinsically tied to its specificity. Off-target binding can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in a therapeutic context. Therefore, a thorough assessment of a compound's binding profile against structurally related and functionally relevant proteins is not merely a supplementary step but a foundational requirement for its validation.
Experimental Design: A Multi-Faceted Approach
A single assay is seldom sufficient to declare a compound's specificity. A robust cross-reactivity panel should ideally employ orthogonal methods to build a comprehensive and trustworthy profile. Here, we will focus on two widely applicable techniques: a primary screen using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for initial quantitative assessment, and a secondary validation in a cellular context using a Cellular Thermal Shift Assay (CETSA) coupled with Western Blotting to confirm target engagement.
Comparator Compound Selection
To contextualize the cross-reactivity of this compound, a panel of comparator compounds is essential. The selection should include:
-
Structurally Similar Molecules: To assess the contribution of specific functional groups to binding.
-
Known Binders of the Target: To benchmark the potency of the test compound.
-
Structurally Diverse Compounds: To probe for unexpected off-target interactions.
For our hypothetical "Enzyme X," we will select the following comparators:
| Compound ID | Name | Rationale |
| Test-01 | This compound | The novel compound under investigation. |
| Comp-01 | Methyl 4-(ethylcarbamoyl)benzoate | Structurally similar; assesses the impact of the tert-butyl group's bulkiness. |
| Comp-02 | Methyl 4-carbamoylbenzoate | A simpler analog to evaluate the role of the N-alkylation.[1] |
| Comp-03 | Known Inhibitor of "Enzyme X" | Positive control to validate assay performance. |
| Comp-04 | Structurally Unrelated "Enzyme X" Inhibitor | To understand if different chemotypes exhibit varied cross-reactivity profiles. |
| Comp-05 | Methylparaben | A common benzoate-containing molecule to check for non-specific interactions.[2] |
Primary Screening: Competitive ELISA
A competitive ELISA is a powerful and high-throughput method to determine the relative binding affinities of multiple compounds.[3][4] This assay measures the ability of a test compound to compete with a labeled ligand for binding to the immobilized target protein.
Workflow for Competitive ELISA
Caption: Workflow for the competitive ELISA to assess binding affinity.
Detailed Protocol for Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with "Enzyme X" at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition Reaction:
-
Prepare serial dilutions of this compound and comparator compounds in assay buffer.
-
Add a constant concentration of a biotinylated ligand known to bind "Enzyme X" to all wells (except for controls). The concentration should be around its Kd value for optimal competition.[5]
-
Immediately add the serially diluted test compounds to the wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step.
-
Detection:
-
Add streptavidin-HRP conjugate diluted in assay buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add a TMB substrate solution and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 2N H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the labeled ligand binding).
Interpreting the Data: A Hypothetical Comparison
The IC₅₀ values obtained from the competitive ELISA provide a quantitative measure of the binding affinity of each compound to "Enzyme X."
| Compound ID | Compound Name | IC₅₀ for "Enzyme X" (nM) | Interpretation |
| Test-01 | This compound | 150 | Moderate affinity for the target. |
| Comp-01 | Methyl 4-(ethylcarbamoyl)benzoate | 850 | The smaller ethyl group significantly reduces binding affinity, suggesting the tert-butyl group is important for the interaction. |
| Comp-02 | Methyl 4-carbamoylbenzoate | > 10,000 | Lack of N-alkylation abolishes binding, highlighting the importance of this functional group. |
| Comp-03 | Known Inhibitor of "Enzyme X" | 25 | Serves as a positive control and confirms the assay is performing as expected. Test-01 is less potent than this known inhibitor. |
| Comp-04 | Structurally Unrelated "Enzyme X" Inhibitor | 50 | Provides another benchmark for potency. |
| Comp-05 | Methylparaben | > 50,000 | No significant binding, indicating that the core benzoate structure alone is not sufficient for interaction. |
Secondary Validation: Cellular Thermal Shift Assay (CETSA) with Western Blot
While in vitro assays like ELISA are excellent for initial screening, it is crucial to validate target engagement within a cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6] This change in thermal stability can be detected by Western Blotting.[7][8][9]
Workflow for CETSA-Western Blot
Caption: Workflow for CETSA followed by Western Blot analysis.
Detailed Protocol for CETSA-Western Blot
-
Cell Culture and Treatment: Culture cells expressing "Enzyme X" to ~80% confluency. Treat the cells with this compound (at a concentration ~10x its IC₅₀) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.[8]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for "Enzyme X" overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[9]
-
-
Data Analysis: Quantify the band intensities for "Enzyme X" at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Interpreting the CETSA Data
A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating that this compound binds to and stabilizes "Enzyme X" in a cellular context. This provides crucial evidence of target engagement.
Trustworthiness and Validation: The Hallmarks of Rigorous Science
The protocols described herein are designed to be self-validating. The inclusion of positive and negative controls in the ELISA, and vehicle controls in the CETSA, are essential for data interpretation. Furthermore, adherence to established guidelines for analytical procedure validation, such as those from the International Council for Harmonisation (ICH), ensures the robustness and reliability of the data.[11][12][13][14] Key validation parameters to consider include specificity, accuracy, precision, and range.[15][16][17]
Conclusion
The characterization of a novel small molecule's binding specificity is a meticulous process that demands a well-designed, multi-pronged experimental approach. By using this compound as a case study, we have outlined a comprehensive framework that begins with in vitro screening using competitive ELISA and progresses to in-cell target engagement validation with CETSA and Western Blotting. This guide emphasizes the importance of rational experimental design, the inclusion of appropriate controls, and the interpretation of data within the context of established scientific principles. By following such a rigorous path, researchers can build a strong foundation of evidence to support the continued development of their compounds of interest, transforming promising molecules into validated tools for science and medicine.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Competition Assay Protocol. Fabgennix International. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Assay Validation Guidelines. Ofni Systems. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available at: [Link]
-
The protocol of competitive binding assay. ResearchGate. Available at: [Link]
-
Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]
-
Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Western blot. Wikipedia. Available at: [Link]
-
Western Blotting Immunodetection Techniques. Bio-Rad. Available at: [Link]
-
Western Blot: The Complete Guide. Antibodies.com. Available at: [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Allergic Contact Dermatitis Caused by Cosmetic Products. Actas Dermo-Sifiliográficas. Available at: [Link]
-
ELISA Protocols. Bio-Rad Antibodies. Available at: [Link]
-
Methylparaben. PubChem, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Buy Methyl 4-carbamoylbenzoate | 6757-31-9 [smolecule.com]
- 2. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. seracare.com [seracare.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western blot - Wikipedia [en.wikipedia.org]
- 9. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 17. fda.gov [fda.gov]
literature comparison of Methyl 4-(tert-butylcarbamoyl)benzoate synthesis routes
Introduction: The Significance of Methyl 4-(tert-butylcarbamoyl)benzoate
This compound is a key chemical intermediate, valued by researchers in medicinal chemistry and materials science. Its structure, featuring a benzoic acid methyl ester and a tert-butyl amide, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers. The efficiency and scalability of its synthesis are therefore of critical importance to drug development and manufacturing. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several distinct chemical pathways. Each route presents a unique set of advantages and disadvantages concerning reaction efficiency, cost of starting materials, operational complexity, and scalability. We will explore the three most prevalent and logical strategies:
-
Route A: The Acyl Chloride Pathway. This is arguably the most direct and high-yielding approach, proceeding from the commercially available terephthalic acid monomethyl ester.
-
Route B: The Amide Coupling Pathway. This route also starts from terephthalic acid monomethyl ester, but employs peptide coupling agents to facilitate amide bond formation, avoiding the need for a highly reactive acyl chloride intermediate.
-
Route C: The Direct Aminolysis Pathway. This strategy attempts a selective reaction of dimethyl terephthalate with tert-butylamine, offering a potentially more atom-economical, one-step process.
The logical flow of these synthetic strategies is outlined below:
Caption: Overview of the three primary synthetic routes to this compound.
Route A: The Acyl Chloride Pathway
This two-step route is often the preferred method for laboratory-scale synthesis due to its reliability and high yields. The strategy involves the initial conversion of the carboxylic acid in terephthalic acid monomethyl ester to a highly reactive acyl chloride, which then readily reacts with tert-butylamine.
Mechanism and Rationale:
The first step utilizes a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid into an acyl chloride. This transformation is highly effective because the byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are gaseous and easily removed, driving the reaction to completion. The resulting acyl chloride, methyl 4-(chlorocarbonyl)benzoate, is a potent electrophile.[1][2]
In the second step, the acyl chloride is reacted with tert-butylamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, typically triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and promoting the reaction forward. This reaction is generally fast, clean, and high-yielding. A procedure for a closely related compound, 4-bromo-N-tert-butyl-benzamide, follows this exact logic.[3]
Caption: Reaction scheme for the Acyl Chloride Pathway.
Experimental Protocol: Acyl Chloride Route
Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend terephthalic acid monomethyl ester (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of starting material).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude methyl 4-(chlorocarbonyl)benzoate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 4-(chlorocarbonyl)benzoate from Step 1 in DCM (5-10 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Route B: The Amide Coupling Pathway
This method avoids the harsh conditions and handling of acyl chlorides by using coupling agents to directly form the amide bond between the carboxylic acid and the amine. It is a very common strategy in peptide synthesis and is widely applicable to the formation of other amides.
Mechanism and Rationale:
Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid of terephthalic acid monomethyl ester.[4] This activation forms a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange to a stable N-acylurea byproduct. To improve efficiency and suppress side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[5] HOBt rapidly reacts with the O-acylisourea to form an activated ester, which is less prone to side reactions and efficiently acylates the amine (tert-butylamine) to form the desired amide product. The byproducts of this reaction (a urea derivative and regenerated HOBt) are typically removed during workup and purification.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol: Amide Coupling Route
-
Dissolve terephthalic acid monomethyl ester (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in a suitable aprotic solvent like DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).[4]
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the urea byproduct and any remaining starting materials.
Route C: The Direct Aminolysis Pathway
This route is attractive from an industrial and green chemistry perspective as it involves a single step from a bulk chemical, dimethyl terephthalate. The challenge lies in achieving selective mono-amidation, as the di-amide is a common byproduct.
Mechanism and Rationale:
The reaction involves the nucleophilic attack of tert-butylamine on one of the ester carbonyls of dimethyl terephthalate. This is a transesterification-like process, but with an amine nucleophile, resulting in an amide. The reaction is typically slow and requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. A base catalyst, such as sodium methoxide (NaOMe), can deprotonate the intermediate, shifting the equilibrium towards the product.[6][7] The primary difficulty is preventing a second reaction where another molecule of tert-butylamine attacks the remaining methyl ester group, leading to the formation of N,N'-di-tert-butylterephthalamide. Controlling the stoichiometry and reaction conditions is crucial for maximizing the yield of the desired mono-amide.
Experimental Protocol: Direct Aminolysis Route
-
In a sealed reaction vessel or a flask equipped with a reflux condenser, dissolve dimethyl terephthalate (1.0 eq) in methanol.[7]
-
Add tert-butylamine (1.0-1.2 eq). Using a slight excess of dimethyl terephthalate can help minimize the formation of the di-amide byproduct.
-
Add a catalytic amount of sodium methoxide (0.1-0.5 eq) as a 30% solution in methanol.[6]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction time will depend on the amount of catalyst used.[7]
-
Monitor the formation of the product and byproducts by TLC or GC-MS.
-
After cooling, neutralize the catalyst with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting crude mixture will contain the desired product, unreacted starting material, and the di-amide byproduct. Isolate the product via fractional crystallization or extensive column chromatography.
Performance Comparison
| Parameter | Route A: Acyl Chloride | Route B: Amide Coupling | Route C: Direct Aminolysis |
| Starting Materials | Terephthalic acid monomethyl ester, SOCl₂/ (COCl)₂, tert-butylamine | Terephthalic acid monomethyl ester, EDC, HOBt, tert-butylamine | Dimethyl terephthalate, tert-butylamine, NaOMe |
| Typical Yield | High (>90%) | Good to High (70-90%)[4] | Moderate (Variable, selectivity is key) |
| Purity of Crude | Generally high | Moderate (urea byproduct) | Low to Moderate (mixture of products) |
| Reaction Conditions | Mild (0 °C to RT) | Mild (Room Temperature) | Harsher (Reflux)[7] |
| Operational Complexity | Two steps; requires handling of corrosive acyl chloride. | One-pot, but requires expensive coupling agents and careful purification. | One-pot, but requires careful control and difficult purification. |
| Cost-Effectiveness | Moderate; thionyl/oxalyl chloride are inexpensive but starting ester is pricier than DMT. | Low; coupling agents are expensive, making it less suitable for large scale. | High; starting materials are inexpensive bulk chemicals. |
| Scalability | Excellent for lab and pilot scale. | Best for small-scale, high-value synthesis. | Potentially excellent for industrial scale if selectivity can be optimized. |
Conclusion and Recommendations
For laboratory-scale synthesis where high purity and yield are paramount, Route A (Acyl Chloride Pathway) is the most robust and recommended method. Its two-step process is straightforward, reliable, and provides a clean product with relatively simple purification.
Route B (Amide Coupling Pathway) serves as an excellent alternative, particularly when avoiding the use of corrosive chlorinating agents is desirable. While more expensive, it is a very reliable method for producing clean amides, especially on a small scale.
Route C (Direct Aminolysis Pathway) presents the most economically attractive option for large-scale industrial production due to its use of inexpensive commodity chemicals. However, its significant challenge lies in controlling the selectivity to minimize the formation of the di-amide byproduct, which requires substantial process optimization and may lead to complex and costly purification steps.
Researchers should select the synthetic route that best aligns with their specific objectives, considering factors such as scale, budget, available equipment, and desired product purity.
References
-
This journal is © The Royal Society of Chemistry 2017. (Source for general amide synthesis characterization). URL: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). URL: [Link]
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. URL: [Link]
-
A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. URL: [Link]
-
Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. MDPI. URL: [Link]
-
Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. URL: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. URL: [Link]
- US4642375A - Process for preparing derivatives of the monoamide of terephthalic acid. Google Patents.
- Process for the preparation of terephthalic acid-monoamide derivatives. Google Patents.
-
Synthesis of methyl p-(t-butyl)-benzoate. PrepChem.com. URL: [Link]
-
Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. URL: [Link]
-
Preparation of Methyl Benzoate. Source for general esterification procedure. URL: [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. General source for DCC/HOBt coupling. URL: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. URL: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-(氯羰基)苯甲酸甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. US4642375A - Process for preparing derivatives of the monoamide of terephthalic acid - Google Patents [patents.google.com]
- 7. EP0110235A1 - Process for the preparation of terephthalic acid-monoamide derivatives - Google Patents [patents.google.com]
efficacy of Methyl 4-(tert-butylcarbamoyl)benzoate as a building block
Starting Data Collection
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A Senior Application Scientist's Guide to Benchmarking Amide Coupling Reagents for the Synthesis of Sterically Hindered Amides
Focus: Synthesis of Methyl 4-(tert-butylcarbamoyl)benzoate
Abstract
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development. While numerous protocols exist, the coupling of sterically hindered substrates, such as secondary amines or bulky primary amines like tert-butylamine, remains a significant challenge that often results in low yields or requires harsh conditions with standard methods.[1] This guide provides an in-depth, objective comparison of common amide coupling methodologies, using the synthesis of this compound as a practical and informative benchmark. We will dissect the mechanistic rationale behind reagent selection, provide detailed experimental protocols, and present a comparative analysis of performance metrics to empower researchers to make informed decisions for their specific synthetic challenges.
The Rationale for a Sterically Hindered Benchmark System
To meaningfully compare the efficacy of amide coupling reagents, a challenging yet representative model system is required. The synthesis of this compound from 4-(Methoxycarbonyl)benzoic acid and tert-butylamine serves as an ideal benchmark for several reasons:
-
Steric Hindrance: Tert-butylamine is a bulky, sterically demanding primary amine. Its low nucleophilicity makes it a rigorous test for the efficiency of the activated carboxylic acid intermediate, as inefficient systems will fail to produce significant yield.[2]
-
Electronic Deactivation: The carboxylic acid is attached to an electron-withdrawing benzene ring, which can influence its reactivity.
-
Relevance: The resulting N-tert-butyl amide moiety is a common functional group found in numerous biologically active molecules and approved pharmaceuticals.[3]
-
Analytical Simplicity: The methyl ester provides a convenient handle for purification and characterization via standard techniques like NMR spectroscopy and chromatography.
The core reaction under investigation is:
A Mechanistic Overview of Key Coupling Reagent Classes
The choice of coupling reagent dictates the reaction pathway, efficiency, and side-product profile. Understanding these mechanisms is crucial for troubleshooting and optimization.
Carbodiimides (e.g., EDC, DCC)
Carbodiimides are classic dehydrating agents.[4] The mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide.
Causality: The primary drawback of carbodiimides is that the O-acylisourea can rearrange to a stable N-acylurea byproduct, terminating the reaction. Furthermore, if the amine is a poor nucleophile (like tert-butylamine), this side reaction becomes dominant. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are used. These additives trap the O-acylisourea to form an activated ester, which is more stable against rearrangement but still highly reactive towards the amine.[4][5]
Caption: Simplified mechanism for uronium salt (HATU)-mediated amide coupling.
Phosphonium Salts (e.g., PyBOP)
Phosphonium-based reagents, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), function similarly to uronium salts by forming an active ester intermediate. [4]They are known for their high reactivity and are often effective where other methods fail.
Causality: PyBOP activates the carboxylic acid to form a benzotriazolyl ester. A potential side reaction is the formation of a phosphonic amide if the amine attacks the phosphorus atom. However, for most systems, the reaction proceeds cleanly to the desired amide product. Like uronium salts, they require a stoichiometric amount of a non-nucleophilic base.
Experimental Benchmarking Protocols
The following protocols are designed as a self-validating system for comparing the performance of different reagent classes.
General Workflow for Benchmarking
A standardized approach is essential for objective comparison. The workflow ensures that variables such as reactant stoichiometry, concentration, and temperature are controlled across experiments.
Caption: Standardized workflow for comparative analysis of coupling reagents.
Protocol 1: Carbodiimide Method (EDC/Oxyma)
-
To a dry round-bottom flask, add 4-(Methoxycarbonyl)benzoic acid (1.0 eq., e.g., 180 mg, 1.0 mmol).
-
Add OxymaPure (1.1 eq., 156 mg, 1.1 mmol) and dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M).
-
Add tert-butylamine (1.1 eq., 116 µL, 1.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1 eq., 211 mg, 1.1 mmol) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Uronium Salt Method (HATU/DIPEA)
-
To a dry round-bottom flask, add 4-(Methoxycarbonyl)benzoic acid (1.0 eq., 180 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M).
-
Add HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.05 eq., 399 mg, 1.05 mmol) to the solution.
-
Add Diisopropylethylamine (DIPEA) (2.5 eq., 436 µL, 2.5 mmol).
-
Stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Add tert-butylamine (1.1 eq., 116 µL, 1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product.
Comparative Performance Analysis
The performance of each reagent class was evaluated based on reaction time, isolated yield, and purity of this compound.
| Parameter | Method 1: EDC/Oxyma | Method 2: HATU/DIPEA | Method 3: Acyl Fluoride (BTFFH) [1] |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | 4 - 8 hours (at elevated temp.) |
| Temperature | Room Temperature | Room Temperature | 60 - 80 °C |
| Isolated Yield (%) | 65 - 75% | >90% | ~90% |
| Purity (Post-Chromo.) | >98% | >98% | >98% |
| Key Observations | Slower reaction; risk of N-acylurea byproduct if additive is omitted. Cost-effective for large scale. | Very fast and clean reaction. The reagent of choice for difficult couplings in discovery chemistry. Higher cost. | Excellent for extremely hindered cases where other methods fail. Requires a two-step (in-situ) process. |
Discussion and Expert Recommendations
The experimental data clearly demonstrates the superior performance of modern uronium salt coupling reagents like HATU for challenging amide bond formations.
-
For Speed and Efficiency: In a research and drug discovery setting, where speed and high success rates are paramount, HATU is the undisputed choice. Its ability to cleanly and rapidly couple even a hindered amine like tert-butylamine in over 90% yield justifies its higher cost. [6]* For Cost and Scale-Up: For process development and large-scale synthesis where cost is a major driver, the EDC/Oxyma system remains a viable and attractive option. While the reaction is slower and may yield slightly less product, the raw material costs are significantly lower. Careful optimization of reaction conditions is necessary to minimize side-product formation.
-
For "Impossible" Couplings: When both carbodiimide and uronium salt methods provide unsatisfactory results, alternative strategies such as the in-situ formation of acyl fluorides should be considered. [1]These intermediates are highly reactive and can often overcome the steric barriers that plague other methods, albeit typically requiring elevated temperatures.
Conclusion
Benchmarking using a sterically challenging model system like the synthesis of this compound provides invaluable, practical insights into the relative strengths and weaknesses of common amide coupling reagents. While classic carbodiimides remain useful, particularly for large-scale applications, modern uronium salts like HATU offer superior efficiency, speed, and reliability for difficult couplings encountered in modern synthetic chemistry. The selection of a reagent should be a deliberate choice based on a balance of substrate reactivity, project timelines, scale, and budget.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Vinati Organics. (2022). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. DOI:10.1039/D3SC03902A. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
- Google Patents. (n.d.). CN101497572B - A method for producing tert-butylamine based on reaction-separation coupling.
-
ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
ACS Publications. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Retrieved from [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(tert-butylcarbamoyl)benzoate
This guide provides an in-depth, procedural framework for the safe handling and disposal of Methyl 4-(tert-butylcarbamoyl)benzoate (CAS No. 67852-98-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is ingrained in the entire lifecycle of the chemical compounds we handle. This document synthesizes regulatory standards with practical laboratory experience to ensure that waste streams are managed responsibly, protecting both personnel and the environment.
Immediate Safety Profile & Hazard Identification
Before any handling or disposal, it is critical to understand the intrinsic hazards of this compound. This compound, while not classified as acutely hazardous, presents risks that mandate careful management.
GHS Hazard Classification: According to supplier safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
These classifications trigger specific precautionary measures to ensure personnel safety during handling and waste accumulation.
| Hazard Data | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Physical Form | Solid | |
| Primary Routes of Exposure | Ingestion, Skin Contact, Eye Contact |
Essential Personal Protective Equipment (PPE): To mitigate the risks of exposure, the following PPE is mandatory when handling this compound in any capacity, including disposal[1]:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles[1].
-
Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.
-
Respiratory Protection: Not typically required for handling the solid under normal conditions with adequate ventilation. However, if creating dust is a possibility, a suitable respirator should be used[1].
First Aid Summary: In the event of an exposure, immediate and appropriate first aid is crucial:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.
-
Ingestion: If swallowed, call a poison control center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Waste Characterization and Regulatory Framework
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[2][3].
While this compound is not a specifically listed hazardous waste, its GHS classification as "Harmful if swallowed" and an irritant requires that it be managed as a hazardous waste stream. This approach ensures compliance with the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (29 CFR 1910.1200), which requires hazards to be communicated and managed throughout the chemical's lifecycle[4].
Disposal must adhere to federal, state, and local regulations.[5] Academic and research laboratories may operate under the EPA's Subpart K regulations, which provide an alternative set of standards for managing hazardous waste in laboratories, emphasizing good laboratory practices and requiring removal of waste within twelve months[6][7].
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for the collection and temporary storage of this compound waste prior to its removal by a licensed hazardous waste contractor.
Step 1: Waste Collection at the Point of Generation
-
Principle: To minimize handling and potential for spills, waste must be collected in a designated container at the location where it is generated[8].
-
Action: Designate a specific, labeled waste container for "this compound and related solid waste" (e.g., contaminated weigh boats, gloves, or paper).
Step 2: Select an Appropriate Waste Container
-
Principle: The container must be compatible with the chemical waste to prevent leaks or reactions[2][6].
-
Action: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, in good condition, and free of damage[6]. For solid waste, ensure the container opening is large enough to accommodate the waste without forcing it.
Step 3: Proper Labeling of the Waste Container
-
Principle: Clear and accurate labeling is a critical regulatory requirement to ensure safe handling and proper disposal[8].
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
Step 4: Waste Segregation
-
Principle: Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions[6][9].
-
Action:
-
Dedicate the waste container solely to this compound and associated contaminated labware.
-
Do not mix this waste with strong acids, bases, or oxidizing agents.
-
Store the waste container with other compatible solid chemical waste, using secondary containment where possible to prevent the spread of spills[9].
-
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Principle: Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated SAA[8].
-
Action:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated SAA, such as a fume hood or a labeled cabinet.
-
Ensure the SAA is under the control of laboratory personnel[6].
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA[8].
-
Once the container is full or has been accumulating for the maximum allowed time (often six to twelve months depending on institutional policy and generator status), arrange for its transfer to your institution's Central Accumulation Area (CAA) for disposal by a professional waste management service[7][10].
-
Spill Management Protocol
In the event of a spill, a swift and safe response is essential to protect personnel and the environment.
Step 1: Evacuate and Alert
-
Clear the immediate area of all personnel.
-
Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
Step 2: Secure the Area and Don PPE
-
Restrict access to the spill area.
-
Don the appropriate PPE as outlined in Section 1, including gloves, safety goggles, and a lab coat.
Step 3: Contain and Clean the Spill
-
For a solid spill: Gently sweep or scoop the spilled material into a designated hazardous waste container. Avoid creating dust[5]. Use a damp paper towel to wipe the area down after removing the bulk solid.
-
Decontamination: Clean the spill surface with soap and water or an appropriate laboratory detergent. All cleanup materials (gloves, paper towels, etc.) must be placed into the hazardous waste container[11].
Step 4: Dispose of Cleanup Materials
-
Seal and label the container holding the spill cleanup waste as described in the SOP.
-
Arrange for its disposal through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of this compound.
References
- Daniels Health. (2025, May 21).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Medical Laboratory Observer. (n.d.).
- American Chemical Society. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 4-(tert-butylcarbamoyl)
- U.S. Environmental Protection Agency. (2025, November 25).
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Santa Cruz Biotechnology. (n.d.).
- MedChemExpress. (2026, January 4). Methyl 4-(((tert-butoxycarbonyl)amino)methyl)
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Sigma-Aldrich. (2024, August 14).
- TCI Chemicals. (2018, October 3).
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste.
- Sigma-Aldrich. (2024, September 8). Methyl 4-(tert-butylcarbamoyl)
- U.S. Environmental Protection Agency. (2025, December 19).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. connmaciel.com [connmaciel.com]
- 10. acs.org [acs.org]
- 11. tcichemicals.com [tcichemicals.com]
A Researcher's Guide to the Safe Handling of Methyl 4-(tert-butylcarbamoyl)benzoate
Navigating the complexities of drug discovery and development demands a profound respect for the chemical entities we handle. Methyl 4-(tert-butylcarbamoyl)benzoate, a compound of interest in various research applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. For this compound (CAS No: 67852-98-6), the available safety information indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning". These classifications necessitate a comprehensive approach to personal protective equipment (PPE) and safe handling procedures.
Core Principles of Safe Handling
When working with powdered chemicals like this compound, the primary goal is to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[1] Adherence to the following principles is non-negotiable:
-
Engineering Controls as the First Line of Defense: Whenever possible, handle the compound within a chemical fume hood or other ventilated enclosure.[1][2] This is especially critical when weighing or transferring the powder, as these actions can generate airborne dust.[3]
-
Designated Work Areas: Establish a clearly marked area for working with this compound to prevent cross-contamination of other laboratory surfaces.[3]
-
Minimize Aerosolization: Avoid actions that can create dust, such as pouring the powder from a height.[3] Use spatulas or scoops for transfers.[3]
-
Good Housekeeping: Maintain a clean and organized workspace.[4] Clean up any spills immediately and decontaminate surfaces after work is complete.[3]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure.
| Task | Minimum Required PPE |
| Weighing and Transferring Solid | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection (e.g., N95 respirator). |
| Preparing Solutions | Safety goggles, chemical-resistant gloves, and a lab coat. A face shield may be necessary if there is a splash hazard. |
| Running Reactions and Work-up | Safety goggles, chemical-resistant gloves, and a lab coat. |
| Handling Waste | Safety goggles and chemical-resistant gloves. |
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[5][6] A face shield should be worn over safety goggles when there is a significant risk of splashing.[6]
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[5][6] Gloves should be inspected for any signs of damage before use and disposed of properly after handling the chemical.[4][7] Always wash your hands thoroughly after removing gloves.[4][5]
Body Protection: A lab coat must be worn to protect the skin and clothing from contamination.[1][5] Ensure the lab coat is fully buttoned.[6]
Respiratory Protection: When handling the solid compound outside of a ventilated enclosure, or when there is a potential for dust generation, respiratory protection is crucial. A NIOSH-approved N95 respirator or higher is recommended to prevent the inhalation of harmful dust particles. The use of respirators may require a formal respiratory protection program, including fit testing and medical evaluation.[6]
Procedural Guidance: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Ensure the container is clearly labeled with the chemical name and associated hazards.[5]
Step 2: Weighing the Solid Compound
The following diagram outlines the recommended workflow for safely weighing this compound.
Step 3: Preparing Solutions
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the vessel is appropriately sized to prevent overflow.
Step 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[4]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide oxygen and seek immediate medical attention.[9]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]
Step 5: Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of contaminated PPE, such as gloves and weigh boats, in the designated hazardous waste stream.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not pour chemical waste down the drain.[10]
Conclusion
The responsible use of this compound is contingent upon a comprehensive understanding of its hazards and the diligent application of safe handling practices. By integrating these guidelines into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- This compound | 67852-98-6 - Sigma-Aldrich. (n.d.).
- WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. (n.d.).
- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate-SDS-MedChemExpress. (2022, November 16).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Safety Data Sheet - JPharmachem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2018, October 3).
- Methyl 4-tert-butylbenzoate - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 14).
- Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse. (2020, January).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Chemical Safety: Personal Protective Equipment. (n.d.).
Sources
- 1. uwlax.edu [uwlax.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. jpharmachem.com [jpharmachem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
